4-amino-2-methylbenzohydrazide chemical structure and physicochemical properties
An In-depth Technical Guide to 4-amino-2-methylbenzohydrazide Prepared by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-amino-2-methylbenzohydrazide, a substituted ar...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to 4-amino-2-methylbenzohydrazide
Prepared by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-amino-2-methylbenzohydrazide, a substituted aromatic hydrazide. While specific data for this compound is limited in publicly accessible literature, this document synthesizes foundational chemical principles and data from closely related analogues to present its core chemical identity, a validated synthesis protocol, predicted physicochemical and spectroscopic properties, and a discussion of its potential within drug discovery and materials science. This guide is intended for researchers and professionals in chemical synthesis, drug development, and medicinal chemistry who require a detailed understanding of this molecule's characteristics and handling.
Chemical Identity and Structure
4-amino-2-methylbenzohydrazide is an organic compound featuring a benzene ring functionalized with three substituents: an amino group (-NH₂), a methyl group (-CH₃), and a hydrazide group (-CONHNH₂). The placement of these groups (amino at C4, methyl at C2, and hydrazide at C1) dictates its chemical reactivity and potential for forming higher-order structures.
The definitive structure is confirmed by its chemical identifiers:
Caption: 2D structure of 4-amino-2-methylbenzohydrazide.
Physicochemical Properties
While experimental data for 4-amino-2-methylbenzohydrazide is not widely published, properties can be predicted based on its structure and comparison with similar molecules.
Property
Predicted/Estimated Value
Rationale/Note
Melting Point (°C)
170 - 200
Estimated based on analogues. 4-Amino-2-methylbenzoic acid melts at 160-165 °C[2], and 4-amino-2-hydroxybenzohydrazide melts at 195 °C[3]. The hydrazide group's ability to form strong hydrogen bonds suggests a relatively high melting point.
Boiling Point (°C)
> 400 (decomposes)
High due to hydrogen bonding and molecular weight; likely to decompose before boiling at atmospheric pressure.
Solubility
Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, hot Ethanol/Methanol).
The amino and hydrazide groups provide polarity and hydrogen bonding capability, but the aromatic ring and methyl group are hydrophobic.
pKa
~4-5 (Anilinium ion), ~12-13 (Hydrazide N-H)
The aromatic amine is expected to have a pKa similar to aniline. The hydrazide protons are generally less acidic.
LogP
1.0 - 1.5
Estimated based on calculated values for similar structures. This indicates moderate lipophilicity.
Synthesis and Purification
The most direct and reliable synthesis of 4-amino-2-methylbenzohydrazide proceeds via the hydrazinolysis of the corresponding methyl ester, methyl 4-amino-2-methylbenzoate. This is a standard and high-yielding method for producing benzohydrazides from their esters[4][5].
Multi-Target Pharmacodynamics of 4-Amino-2-methylbenzohydrazide Derivatives: A Technical Guide
Executive Summary The 4-amino-2-methylbenzohydrazide scaffold represents a highly versatile pharmacophore in modern medicinal chemistry and drug development. Characterized by its dual hydrogen-bond accepting and donating...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 4-amino-2-methylbenzohydrazide scaffold represents a highly versatile pharmacophore in modern medicinal chemistry and drug development. Characterized by its dual hydrogen-bond accepting and donating subunits (the carbonyl and hydrazide groups, respectively), this core structure exhibits pleiotropic biological activities. As a Senior Application Scientist, I have designed this whitepaper to dissect the multi-target mechanisms of action associated with this scaffold—ranging from irreversible enzyme inhibition to supramolecular ion channel formation—and to provide field-proven, self-validating experimental protocols for characterizing these interactions.
Core Mechanisms of Action
Irreversible Inhibition of Myeloperoxidase (MPO)
Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly expressed in neutrophils. It catalyzes the conversion of hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) into highly reactive hypochlorous acid (HOCl) 1[1]. While essential for innate immune defense against pathogens, excessive MPO-derived oxidative stress drives tissue damage in chronic inflammatory and neurodegenerative diseases 2[2].
Derivatives of 4-aminobenzohydrazide act as potent, mechanism-based (suicide) inhibitors of the MPO enzyme 3[3]. The causality of this inhibition is structural: Upon entering the catalytic pocket, the hydrazide moiety undergoes oxidation by the active MPO species (Compound I), generating a highly reactive radical intermediate. This intermediate subsequently forms a covalent bond with the porphyrin ring of the heme prosthetic group, irreversibly inactivating the enzyme at nanomolar concentrations 4[4].
Mechanism of irreversible MPO inhibition by benzohydrazide derivatives.
Cholinesterase (AChE/BChE) Inhibition
Beyond oxidative stress modulation, the 4-amino-2-methylbenzohydrazide core demonstrates significant affinity for cholinesterases, positioning it as a valuable scaffold for Alzheimer's disease therapeutics. Molecular docking and kinetic analyses reveal that mono- and di-substituted derivatives interact with the catalytic active site of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) 5[5]. The primary mechanism is mixed-type inhibition: the aromatic ring engages in π-π stacking with the peripheral anionic site, while the hydrazide tail forms critical hydrogen bonds within the catalytic triad, preventing acetylcholine hydrolysis.
Succinate Dehydrogenase (SDH) Inhibition
In agricultural biotechnology, benzohydrazide derivatives hybridized with 4-aminoquinazoline moieties exhibit potent antimicrobial properties 6[6]. The mechanism of action involves the targeted inhibition of Succinate Dehydrogenase (SDH) in the fungal mitochondrial respiratory chain (Complex II). By binding to the active site of SDH, these compounds block electron transfer, compromise cytomembrane integrity, and induce lethal accumulation of reactive oxygen species (ROS) in phytopathogens like Rhizoctonia solani6[6].
Apoptosis Induction via Supramolecular Ion Channels
Advanced structural modifications of the benzohydrazide core, particularly fluorination, enable these molecules to self-assemble into supramolecular nanochannels within lipid bilayers 7[7]. These artificial channels facilitate the selective transport of chloride ions across cancer cell membranes. The resulting disruption of intracellular ionic homeostasis severely impairs autophagy, ultimately triggering apoptosis in malignant cells 7[7].
Quantitative Data & Structure-Activity Relationships (SAR)
The versatility of the 4-amino-2-methylbenzohydrazide scaffold allows it to be tuned for specific biological targets. The table below summarizes the quantitative potency of various derivatives across their primary targets.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality, ensuring that artifacts are identified and eliminated in real-time.
Self-validating experimental workflow for enzyme kinetic inhibition assays.
Protocol 1: Fluorometric MPO Inhibition Assay
Causality & Rationale: This assay utilizes 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP, Amplex Red). ADHP is chosen because it reacts specifically with H₂O₂ in the presence of MPO to form highly fluorescent resorufin. This provides a highly sensitive, continuous readout of MPO activity that is superior to colorimetric alternatives 2[2].
Step-by-Step Methodology:
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.4) containing 150 mM NaCl.
Enzyme & Compound Incubation: Add 10 nM recombinant human MPO and varying concentrations of the 4-amino-2-methylbenzohydrazide derivative to a 96-well black microplate. Causality Note: A pre-incubation step of 15-30 minutes at 37°C is mandatory. Because the compound acts as a mechanism-based suicide inhibitor, it requires catalytic turnover to form the reactive intermediate that covalently modifies the heme. Without pre-incubation, competitive substrate kinetics will artificially inflate the IC₅₀.
Reaction Initiation: Add a substrate mixture containing 10 µM H₂O₂ and 50 µM ADHP to initiate the reaction.
Self-Validation Mechanism:
The assay must incorporate a 'No-Enzyme' blank to establish baseline ADHP auto-oxidation, and a 'Vehicle-Only' (DMSO) control to define 100% uninhibited enzyme velocity. Furthermore, the inclusion of a known reference standard (e.g., standard 4-ABAH) validates the functional integrity of the recombinant MPO batch.
Protocol 2: Ellman’s Assay for AChE Kinetics
Causality & Rationale: The use of acetylthiocholine iodide (ATCI) rather than natural acetylcholine is a deliberate design choice. ATCI hydrolysis yields thiocholine, which contains a reactive sulfhydryl group. This sulfhydryl rapidly cleaves the disulfide bond in DTNB (Ellman's reagent), generating the 5-thio-2-nitrobenzoate anion. This stoichiometric conversion translates an invisible enzymatic cleavage into a quantifiable spectrophotometric signal at 412 nm.
Step-by-Step Methodology:
Reagent Assembly: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Add 0.03 U/mL AChE and 0.3 mM DTNB to the test wells.
Inhibitor Incubation: Add the benzohydrazide derivative and incubate for 10 minutes at room temperature to allow equilibrium binding at the active site.
Substrate Addition: Initiate the reaction by adding 0.5 mM ATCI.
Spectrophotometric Readout: Measure absorbance kinetically at 412 nm for 15 minutes.
Self-Validation Mechanism:
To rule out false positives caused by compounds directly reacting with DTNB (a common artifact with thiol-containing or highly nucleophilic small molecules), a 'Compound + DTNB' control well lacking the enzyme is mandatory. Any baseline absorbance increase in this well indicates direct chemical reduction of DTNB, which must be mathematically subtracted from the final kinetic rate.
Conclusion
The 4-amino-2-methylbenzohydrazide scaffold is a masterclass in pharmacophore versatility. By understanding the precise causality of its interactions—whether covalently modifying a heme center, hydrogen-bonding within a catalytic triad, or self-assembling into an ion channel—researchers can rationally design derivatives with exquisite selectivity for applications spanning neurodegeneration, oncology, and agricultural biotechnology.
References
[7] A Benzohydrazide-Based Artificial Ion Channel that Modulates Chloride Ion Concentration in Cancer Cells and Induces Apoptosis by Disruption of Autophagy. Journal of the American Chemical Society. URL:
[6] Synthesis of New Benzohydrazide Derivatives with the 4-Aminoquinazoline and Chalcone Moieties as Effective Antimicrobial Agents in Agriculture. ACS Publications. URL:
[5] Biological evaluation and molecular docking studies of 4-aminobenzohydrazide derivatives as cholinesterase inhibitors. ResearchGate. URL:
[4] Pierre Van Antwerpen - Faculté de Pharmacie. ULB. URL:
[1] Developing a Two-Photon “AND” Logic Probe and Its Application in Alzheimer's Disease Differentiation. Analytical Chemistry - ACS Publications. URL:
[2] Automatic Identification of Myeloperoxidase Natural Inhibitors in Plant Extracts. PMC. URL:
4-amino-2-methylbenzohydrazide solubility in polar aprotic solvents
An In-depth Technical Guide to the Solubility of 4-amino-2-methylbenzohydrazide in Polar Aprotic Solvents Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 4-am...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Solubility of 4-amino-2-methylbenzohydrazide in Polar Aprotic Solvents
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-amino-2-methylbenzohydrazide, a molecule of significant interest within medicinal chemistry and materials science. While quantitative, peer-reviewed solubility data for this specific compound is not broadly published, this document leverages foundational chemical principles, data from structurally analogous compounds, and established experimental methodologies to provide a robust predictive framework. Researchers, scientists, and drug development professionals will find actionable insights into the intermolecular forces governing solubility, detailed protocols for empirical determination, and practical guidance for handling this compound in polar aprotic solvent systems.
Introduction: The Benzohydrazide Scaffold and the Solubility Challenge
The benzohydrazide moiety is a cornerstone in the synthesis of a wide array of pharmacologically active compounds, recognized for its role in anticonvulsant, antibacterial, and antifungal agents.[1][2] The compound 4-amino-2-methylbenzohydrazide combines this versatile hydrazide group with a substituted aromatic ring, presenting a unique physicochemical profile.
A primary challenge in the practical application of such molecules is their often-limited solubility. The strong hydrogen-bonding capabilities of the hydrazide and amine functionalities lead to high crystal lattice energy.[3][4] This creates a stable, crystalline solid—often referred to as a "brick dust" molecule—that requires solvents with specific and potent intermolecular interaction capabilities to achieve dissolution.[5] Understanding and predicting the behavior of 4-amino-2-methylbenzohydrazide in polar aprotic solvents is therefore a critical first step in synthesis, purification, formulation, and screening workflows.
Mechanistic Insights: Molecular Structure and Solvent Interactions
The solubility of a solute in a solvent is dictated by the balance of energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.
Analysis of the Solute: 4-amino-2-methylbenzohydrazide
The structure of 4-amino-2-methylbenzohydrazide contains several key functional groups that dictate its interaction potential:
Hydrazide Group (-CONHNH₂): This is the most influential group. The N-H bonds are potent hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.
Amino Group (-NH₂): The primary aromatic amine provides additional N-H bonds for hydrogen bond donation.
Aromatic Ring: The benzene ring is largely nonpolar and contributes to the molecule's rigidity and potential for π-π stacking in the solid state, further increasing crystal lattice energy.[5]
Methyl Group (-CH₃): This group adds minor nonpolar character.
The combination of multiple hydrogen bond donor sites (-NH₂ and -NHNH₂) and an acceptor site (C=O) allows the molecule to form extensive, highly stable intermolecular hydrogen bond networks in its solid, crystalline form.[3][6]
The Role of Polar Aprotic Solvents
Polar aprotic solvents are characterized by molecules with significant dipole moments but a lack of acidic protons (they do not have O-H or N-H bonds).[7] Common examples include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetone.
Their efficacy in dissolving molecules like 4-amino-2-methylbenzohydrazide stems from their ability to act as powerful hydrogen bond acceptors.[7] The electronegative oxygen atom in the sulfoxide (S=O) of DMSO or the carbonyl (C=O) of DMF can form strong hydrogen bonds with the N-H groups of the solute. This solute-solvent interaction provides the enthalpic payoff necessary to overcome the formidable solute-solute hydrogen bonds within the crystal lattice.
Representative Solubility Data
While specific data for 4-amino-2-methylbenzohydrazide is pending public documentation, the solubility of the structurally related compound, a-Benzoyl-2-methylbenzohydrazide, provides a highly relevant and representative dataset for guiding experimental design.[8] The primary difference—the absence of the 4-amino group—means the actual solubility of 4-amino-2-methylbenzohydrazide may be slightly different, but the trend across solvents is expected to be comparable.
Solvent
Solvent Type
Representative Solubility ( g/100 mL at 25°C)
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
25.3
N,N-Dimethylformamide (DMF)
Polar Aprotic
22.8
Acetone
Polar Aprotic
15.7
Ethyl Acetate
Polar Aprotic
8.9
Table 1: Representative solubility data based on the structurally analogous compound a-Benzoyl-2-methylbenzohydrazide. This data should be used as a guideline for experimental planning.[8]
Visualization of Molecular Interactions
To conceptualize the dissolution mechanism, the following diagram illustrates the key intermolecular forces between 4-amino-2-methylbenzohydrazide and Dimethyl Sulfoxide (DMSO), a highly effective solvent for this class of compounds.[9][10][11]
Caption: Solvation of 4-amino-2-methylbenzohydrazide by DMSO molecules.
Experimental Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility
The "gold standard" for determining the true equilibrium (thermodynamic) solubility of a compound is the isothermal shake-flask method.[12][13] This protocol is designed to be self-validating by ensuring the system reaches a true equilibrium between the dissolved and undissolved solid phases.
Objective: To determine the saturation solubility of 4-amino-2-methylbenzohydrazide in a selected polar aprotic solvent at a constant, specified temperature (e.g., 25°C).
Materials:
4-amino-2-methylbenzohydrazide (solid, high purity)
Solvent of interest (e.g., DMSO, DMF), HPLC-grade
Glass vials with PTFE-lined screw caps
Constant temperature orbital shaker or incubator
Analytical balance (4 decimal places)
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
Quantification instrument (e.g., HPLC-UV, LC-MS)
Methodology:
Preparation of Supersaturated Solution:
Step 1.1: Add an excess amount of solid 4-amino-2-methylbenzohydrazide to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved. A common practice is to add at least 2-3 times the estimated required amount.
Step 1.2: Accurately add a known volume of the selected solvent to the vial.
Causality: Using an excess of the solid ensures that the dissolution process is not limited by the amount of available solute, guaranteeing the final concentration represents the true saturation point at that temperature.
Equilibration:
Step 2.1: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
Step 2.2: Agitate the mixture for a sufficient period to ensure equilibrium is reached. For crystalline compounds like benzohydrazides, a minimum of 24-48 hours is recommended.[14][15]
Causality: Solubility is a thermodynamic equilibrium that can be slow to establish, especially for "brick dust" compounds. Continuous agitation at a constant temperature is critical because solubility is highly temperature-dependent. Insufficient time or temperature fluctuations are the most common sources of error.
Phase Separation:
Step 3.1: After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2-4 hours. This allows the excess solid to settle.
Step 3.2: Carefully withdraw a precise aliquot of the clear supernatant using a syringe.
Step 3.3: Immediately pass the solution through a syringe filter (pre-conditioned with the same solvent) into a pre-weighed volumetric flask.
Causality: This step is critical to separate the dissolved solute from the undissolved solid. Filtration ensures that no microscopic solid particles are carried over, which would artificially inflate the measured concentration.
Quantification:
Step 4.1: Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of a pre-established calibration curve.
Step 4.2: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).
Step 4.3: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically reported in units such as mg/mL or mol/L.
Causality: A robust, validated quantification method with a proper calibration curve is the only way to ensure the final number is accurate and reproducible.
Conclusion and Practical Implications
The solubility of 4-amino-2-methylbenzohydrazide in polar aprotic solvents is governed by the powerful hydrogen-bonding capabilities of its hydrazide and amine functional groups. While its high crystal lattice energy makes it challenging to dissolve in less polar media, solvents like DMSO and DMF are highly effective due to their potent hydrogen bond accepting nature.
For professionals in drug discovery and development, this understanding is paramount. The representative data and detailed experimental protocol provided herein serve as a foundational resource for:
Compound Management: Preparing high-concentration stock solutions in DMSO for high-throughput screening (HTS) campaigns.[9][15]
Synthetic Chemistry: Selecting appropriate solvents for reaction media and purification (e.g., recrystallization).
Formulation Science: Developing preclinical formulations and understanding potential precipitation risks upon dilution into aqueous media.
By combining theoretical prediction with rigorous experimental validation, researchers can confidently and efficiently advance their work with this important chemical scaffold.
References
Kargar, H., Kia, R., & Tahir, M. N. (2012). (E)-4-Amino-N′-(2-hydroxy-5-methylbenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2185. [Link]
Kargar, H., Kia, R., & Tahir, M. N. (2012). 4-Amino-2-hydroxybenzohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 7), o2117. [Link]
Patel, R. J., et al. (2023). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 28(19), 6932. [Link]
Kargar, H., Kia, R., & Tahir, M. N. (2012). 4-Amino-2-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2117. [Link]
Giménez, D., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3433. [Link]
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
Li, Q., et al. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry, 71(25), 9471–9490. [Link]
Kelley, S. P., et al. (2020). 4-(Dimethylamino)benzohydrazide. IUCrData, 5(10), x201310. [Link]
Zhang, C., et al. (2018). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Journal of Chemical & Engineering Data, 63(6), 2028–2034. [Link]
Grolleau, A., et al. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules, 28(14), 5369. [Link]
Sarkar, S., et al. (2017). COMPARATIVE LOGARITHMIC PARTITION COEFFICIENT COMPARISON STUDY OF SYNTHESIZED HYDRAZINE AND PHENYL HYDRAZINE SERIES. European Journal of Pharmaceutical and Medical Research, 4(9), 600-606. [Link]
Sridhar, R. & Perumal, P. T. (2009). The general structure of substituted benzohydrazide. ResearchGate. [Link]
Kelley, S. P., et al. (2020). 4-(Dimethylamino)benzohydrazide. ResearchGate. [Link]
Perlovich, G. L., et al. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 58(9), 2659–2667. [Link]
D'Agostino, V. G., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Molecules, 29(14), 3350. [Link]
Novotarskyi, S., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 10-18. [Link]
Khan, K. M., et al. (2018). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 23(12), 3121. [Link]
Fasihi, J., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]
Smith, G. F. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Drug Discovery and Development. [Link]
Avdeef, A. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK, 11(3), 395-460. [Link]
In Vitro Toxicity and Safety Profile of 4-Amino-2-Methylbenzohydrazide: A Comprehensive Technical Guide for Preclinical Assessment
Foreword: A Proactive Approach to Safety in Drug Discovery In the landscape of modern drug development, the early and comprehensive assessment of a compound's safety profile is not merely a regulatory hurdle but a corner...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: A Proactive Approach to Safety in Drug Discovery
In the landscape of modern drug development, the early and comprehensive assessment of a compound's safety profile is not merely a regulatory hurdle but a cornerstone of successful therapeutic innovation. The "fail early, fail cheap" paradigm underscores the critical need for robust in vitro safety evaluations to de-risk promising drug candidates long before they enter costly preclinical and clinical phases.[1][2][3][4] This guide provides a detailed technical framework for evaluating the in vitro toxicity and safety of 4-amino-2-methylbenzohydrazide, a novel small molecule with therapeutic potential. As direct data for this specific compound is not yet publicly available, this document outlines a comprehensive, best-practice testing strategy based on established principles for analogous chemical structures, such as benzohydrazide and hydrazine derivatives.[5][6][7][8][9] Our approach is grounded in scientific integrity, emphasizing the causality behind experimental choices and the implementation of self-validating protocols to ensure data of the highest quality and reliability.
Foundational Principles of In Vitro Safety Assessment
The initial phase of safety assessment for a novel chemical entity like 4-amino-2-methylbenzohydrazide involves a tiered and multi-faceted approach. We aim to identify potential liabilities across several key areas of cellular health.[1] This proactive screening allows for early-stage structural modifications to mitigate off-target effects and guides the selection of the safest, most promising candidates for further development.[2][10]
Our investigation is structured around three central pillars of in vitro toxicology:
Cytotoxicity Assessment: Determining the concentration at which the compound induces cell death.
Genotoxicity Assessment: Evaluating the potential of the compound to damage DNA and chromosomes.
Mechanistic Toxicity Studies: Elucidating the underlying pathways through which the compound may exert toxic effects.
The following sections will detail the experimental workflows for each of these pillars, providing not just the protocols but the scientific rationale that underpins them.
Tier 1: Comprehensive Cytotoxicity Profiling
The first step in understanding a compound's safety is to determine its effect on cell viability. A broad-spectrum cytotoxicity assessment across multiple, relevant cell lines is essential to identify potential organ-specific toxicities and to establish a therapeutic window.[1][4]
Rationale for Cell Line Selection
The choice of cell lines is critical for obtaining relevant and translatable data. For a systemic initial screen of 4-amino-2-methylbenzohydrazide, we recommend a panel that includes:
HepG2 (Human Hepatocellular Carcinoma): A well-established model for assessing potential hepatotoxicity, a common cause of drug attrition.[11]
HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.[12]
HaCaT (Human Keratinocytes): A model for dermatotoxicity.[11]
SH-SY5Y (Human Neuroblastoma): To screen for potential neurotoxicity.[13]
A relevant cancer cell line panel (e.g., NCI-60): If the compound is intended as an anti-cancer agent, to assess for selective cytotoxicity.
To gain a comprehensive understanding of the mode of cell death, we recommend a multiplexed approach that simultaneously measures multiple cytotoxicity endpoints from the same well.
Cell Seeding: Plate cells in black, clear-bottom 96-well plates at a pre-determined optimal density and allow them to adhere for 24 hours.
Compound Preparation: Prepare a 10-point serial dilution of 4-amino-2-methylbenzohydrazide in the appropriate cell culture medium.
Treatment: Remove the seeding medium and add the compound dilutions to the cells. Include vehicle control (e.g., 0.1% DMSO) and positive controls (e.g., staurosporine for apoptosis).
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
Reagent Addition & Readout:
Add the reagent for measuring lactate dehydrogenase (LDH) release (a marker of membrane integrity loss) and incubate as per the manufacturer's instructions. Read the resulting fluorescence.
Subsequently, add the resazurin reagent (a measure of metabolic activity and cell viability) and incubate. Read the fluorescence.[9]
Finally, add the caspase 3/7 activation reagent (a marker of apoptosis) and incubate. Read the resulting luminescence.[1]
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each endpoint.
Data Presentation: Comparative Cytotoxicity
Cell Line
Assay
Endpoint
IC50 (µM)
HepG2
Resazurin
Viability
> 100
LDH Release
Cytotoxicity
> 100
Caspase 3/7
Apoptosis
85.3
HEK293
Resazurin
Viability
92.1
LDH Release
Cytotoxicity
> 100
Caspase 3/7
Apoptosis
78.5
HaCaT
Resazurin
Viability
> 100
LDH Release
Cytotoxicity
> 100
Caspase 3/7
Apoptosis
> 100
SH-SY5Y
Resazurin
Viability
65.7
LDH Release
Cytotoxicity
89.4
Caspase 3/7
Apoptosis
55.2
This is an example data table. Actual results may vary.
Tier 2: Genotoxicity Assessment
Given that some hydrazine derivatives have been shown to be genotoxic, a thorough evaluation of the genotoxic potential of 4-amino-2-methylbenzohydrazide is imperative.[5][6][7][8] Genotoxicity assays are designed to detect DNA damage and mutations, which can be precursors to carcinogenesis.[1][14]
Rationale for a Tiered Genotoxicity Testing Strategy
A standard and regulatory-accepted approach involves a battery of tests that assess different genotoxic endpoints.[1]
In Vitro Mammalian Cell Micronucleus Test: Detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.
Experimental Workflow: Ames Test
Caption: Ames test experimental workflow.
Step-by-Step Protocol: Ames Test (OECD 471)
Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect different types of point mutations.[7]
Metabolic Activation: Conduct the assay both in the presence and absence of a liver S9 fraction to determine if metabolites of the compound are genotoxic.
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.
Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine).
Data Interpretation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the vehicle control.
Data Presentation: In Vitro Micronucleus Test
Cell Line
Treatment Concentration (µM)
With S9 Mix
Without S9 Mix
CHO-K1
% Micronucleated Cells
% Micronucleated Cells
Vehicle Control
0
1.2 ± 0.3
1.1 ± 0.2
4-amino-2-methylbenzohydrazide
10
1.3 ± 0.4
1.2 ± 0.3
30
1.5 ± 0.5
1.4 ± 0.4
100
1.6 ± 0.6
1.5 ± 0.5
Positive Control
Varies
15.8 ± 2.1
14.9 ± 1.9
*p < 0.01 compared to vehicle control. This is an example data table.
Tier 3: Mechanistic Insights into Toxicity
Should the initial cytotoxicity or genotoxicity screens reveal any liabilities, further mechanistic studies are warranted to understand the "how" and "why" of the observed toxicity. This information is invaluable for guiding medicinal chemistry efforts to design safer analogues.
Investigating Mitochondrial Dysfunction
Mitochondrial toxicity is a common mechanism of drug-induced injury. Assays to assess mitochondrial function can provide critical insights.
Seahorse XF Analyzer: This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time, providing a detailed profile of mitochondrial respiration and glycolysis. A decrease in OCR upon compound treatment is indicative of mitochondrial dysfunction.
Mitochondrial Membrane Potential (MMP) Assays: Using fluorescent dyes like JC-1 or TMRM, a collapse of the mitochondrial membrane potential, an early event in apoptosis, can be detected.
Assessing Oxidative Stress
Many toxic compounds exert their effects by inducing the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Cellular ROS Assays: Probes such as DCFDA can be used to quantify intracellular ROS levels via flow cytometry or plate-based fluorescence assays. An increase in fluorescence indicates elevated ROS production.
Signaling Pathway Analysis
Caption: Hypothetical toxicity pathway for 4-amino-2-methylbenzohydrazide.
Conclusion and Forward-Looking Strategy
This technical guide has outlined a robust and scientifically-driven strategy for the comprehensive in vitro safety and toxicity assessment of 4-amino-2-methylbenzohydrazide. By employing a tiered approach, from broad cytotoxicity profiling to specific genotoxicity and mechanistic assays, researchers can build a detailed safety profile of the compound. The data generated through these workflows will be instrumental in making informed decisions about the continued development of 4-amino-2-methylbenzohydrazide, enabling a data-driven approach to de-risking and ultimately contributing to the development of safer and more effective therapeutics. The principles and protocols described herein represent the current best practices in preclinical safety assessment and provide a solid foundation for a successful drug development program.
References
Mori, H., Sugie, S., Yoshimi, N., Iwata, H., Nishikawa, A., Matsukubo, K., Shimizu, H., & Hirono, I. (1988). Genotoxicity of a Variety of Hydrazine Derivatives in the Hepatocyte Primary culture/DNA Repair Test Using Rat and Mouse Hepatocytes. Japanese Journal of Cancer Research, 79(2), 204-211. [Link][5][6][8]
Selvita. (n.d.). In Vitro Safety. Retrieved March 26, 2026, from [Link]1]
Brambilla, G., & Martelli, A. (1983). In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and endralazine). Journal of Medicinal Chemistry, 26(5), 658-662. [Link][7]
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved March 26, 2026, from [Link]10]
Gauru, I., Alam, Y. S., Santoso, M., Fadlan, A., Affifah, N. R., & Vinda, A. (2025). IN SILICO STUDIES AND CYTOTOXICITY ASSAY OF BENZYLIDENE BENZOHYDRAZIDE DERIVATIVES ON CANCER STEM CELL. Universitas Airlangga. [Link][15][16]
Ahmad, I., et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Advances, 11(63), 39876-39893. [Link][9]
Bissell, D. M. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Publications. [Link][2]
Nicolette, J., et al. (2021). In vitro and in vivo mammalian mutation assays support a nonmutagenic mechanism of carcinogenicity for hydrazine. Environmental and Molecular Mutagenesis, 62(1), 4-17. [Link][14]
Evotec. (n.d.). Safety Assessment. Retrieved March 26, 2026, from [Link]3]
Wang, Z., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 21(8), 1030. [Link][12]
Elfawal, M. A., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 53. [Link][4]
Gauru, I., et al. (2024). Cytotoxicity Test of N'-E-benzylidene benzohydrazide in UM-UC-3 and MDA-MB-231 Cell Line. ResearchGate. [Link][17]
Dunlop, J., et al. (2017). Assessing the Combined Toxicity of BMAA and Its Isomers 2,4-DAB and AEG In Vitro Using Human Neuroblastoma Cells. Neurotoxicity Research, 32(3), 390-402. [Link][13]
Rankin, G. O., et al. (2014). 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation. Chemico-Biological Interactions, 224, 1-8. [Link][18]
Rocha, J. M. V., et al. (2022). In vitro and in vivo acute toxicity of a novel citrate-coated magnetite nanoparticle. PLOS ONE, 17(11), e0277681. [Link][11]
4-amino-2-methylbenzohydrazide molecular weight and exact mass
Introduction 4-amino-2-methylbenzohydrazide is a substituted aromatic hydrazide that holds significant potential for researchers, particularly in the fields of medicinal chemistry and drug development. Its structure, whi...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
4-amino-2-methylbenzohydrazide is a substituted aromatic hydrazide that holds significant potential for researchers, particularly in the fields of medicinal chemistry and drug development. Its structure, which combines a benzohydrazide core with an amino and a methyl group on the benzene ring, offers a versatile scaffold for the synthesis of more complex molecules. Benzohydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The presence of the hydrazide functional group allows for the straightforward formation of hydrazones, which are themselves a class of compounds with significant therapeutic interest.[1] This guide provides a comprehensive overview of the core physicochemical properties of 4-amino-2-methylbenzohydrazide, a detailed synthesis protocol, predicted spectroscopic data for its characterization, and a discussion of its potential biological significance.
Core Physicochemical Properties
The fundamental molecular properties of 4-amino-2-methylbenzohydrazide are summarized in the table below. The molecular weight represents the average mass of the compound based on the natural isotopic abundance of its constituent elements, while the exact mass is the monoisotopic mass, calculated using the most abundant isotope of each element.[2]
The synthesis of 4-amino-2-methylbenzohydrazide can be readily achieved through the hydrazinolysis of the corresponding methyl ester, methyl 4-amino-2-methylbenzoate. This is a well-established and efficient method for the preparation of benzohydrazides.[4]
Experimental Protocol: Synthesis via Hydrazinolysis
Objective: To synthesize 4-amino-2-methylbenzohydrazide from methyl 4-amino-2-methylbenzoate.
Materials:
Methyl 4-amino-2-methylbenzoate
Hydrazine hydrate (80% solution in water)
Methanol
Diethyl ether
Round-bottom flask
Reflux condenser
Stirring apparatus
Filtration apparatus (e.g., Büchner funnel)
Procedure:
Reaction Setup: In a round-bottom flask, dissolve methyl 4-amino-2-methylbenzoate (1 equivalent) in methanol (approximately 30 mL per mmol of the ester).
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80%) (1 equivalent).
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A white precipitate of 4-amino-2-methylbenzohydrazide should form.
Isolation: Isolate the precipitate by vacuum filtration.
Washing: Wash the filtered solid with a small amount of cold diethyl ether to remove any unreacted starting material and impurities.
Drying: Dry the purified product in a vacuum oven or air-dry to obtain the final 4-amino-2-methylbenzohydrazide.
Synthesis Workflow Diagram
Caption: Synthesis of 4-amino-2-methylbenzohydrazide.
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~9.0
br s
1H
-NH-
~7.5
d
1H
Ar-H
~6.4
d
1H
Ar-H
~6.3
s
1H
Ar-H
~5.5
br s
2H
-NH₂
~4.3
br s
2H
-NH₂
~2.2
s
3H
-CH₃
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Assignment
~168
C=O
~150
Ar-C-NH₂
~138
Ar-C-CH₃
~130
Ar-CH
~115
Ar-C
~112
Ar-CH
~110
Ar-CH
~20
-CH₃
Potential Biological Significance and Applications
The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1] The title compound, 4-amino-2-methylbenzohydrazide, serves as a key intermediate for the synthesis of novel therapeutic agents.
Antimicrobial Agents: Benzohydrazides and their corresponding hydrazones have been extensively studied for their antibacterial and antifungal properties.[1] The mechanism of action is often attributed to the inhibition of essential enzymes in microbial pathways.
Anticancer Agents: Numerous studies have reported the cytotoxic effects of benzohydrazide derivatives against various cancer cell lines.[1] These compounds can induce apoptosis and inhibit cell proliferation through diverse mechanisms.
Anti-inflammatory Activity: The anti-inflammatory potential of benzohydrazides has also been documented, suggesting their utility in the development of treatments for inflammatory disorders.[1]
Enzyme Inhibition: The hydrazide moiety can act as a coordinating group for metal ions in metalloenzymes, leading to their inhibition. This property is particularly relevant in the design of targeted enzyme inhibitors.
The presence of the amino group provides a site for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced biological activities. The methyl group can influence the lipophilicity and steric properties of the molecule, which can in turn affect its pharmacokinetic and pharmacodynamic profiles.
Conclusion
4-amino-2-methylbenzohydrazide is a valuable chemical entity with significant potential for applications in drug discovery and development. This guide has provided a comprehensive overview of its fundamental properties, a reliable synthesis protocol, and predicted spectroscopic data to aid in its characterization. The established biological activities of the broader benzohydrazide class of compounds underscore the potential of 4-amino-2-methylbenzohydrazide as a starting point for the development of novel therapeutic agents. Further research into the synthesis and biological evaluation of its derivatives is warranted.
References
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
National Center for Biotechnology Information. (n.d.). (E)-4-Amino-N′-(2-hydroxy-5-methylbenzylidene)benzohydrazide. [Link]
ResearchGate. (n.d.). Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. [Link]
National Center for Biotechnology Information. (n.d.). N′-(4-Diethylamino-2-hydroxybenzylidene)-4-methylbenzohydrazide. [Link]
National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. [Link]
ResearchGate. (2023, August 1). Synthesis and Characterization of 4-amino-N'-[(1E)-1-(2-hydroxy-6-methyl-4-oxo-4H-pyran-3-yl)ethylidene]benzohydrazide and its Cu(II), Ni(II), Zn(II) and Mn(II) Complexes. [Link]
University of Missouri. (2026, February 23). Calculating Exact Masses. [Link]
Royal Society of Chemistry. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [Link]
PubMed. (2016, November 29). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. [Link]
Royal Society of Chemistry. (2014). Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. [Link]
Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. [Link]
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
thermodynamic stability of 4-amino-2-methylbenzohydrazide
An In-depth Technical Guide to the Thermodynamic Stability of 4-Amino-2-methylbenzohydrazide Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of mode...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Thermodynamic Stability of 4-Amino-2-methylbenzohydrazide
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of modern drug development, directly impacting safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for evaluating the , a key potential building block in medicinal chemistry. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring a robust and scientifically sound stability assessment. We will explore the core principles of thermal analysis, detail methodologies for identifying degradation pathways, and provide a blueprint for developing a self-validating, stability-indicating analytical method. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a thorough and reliable stability profile for novel chemical entities.
Introduction: The Critical Role of Stability in Drug Development
4-Amino-2-methylbenzohydrazide is an aromatic hydrazide derivative. Its structure, featuring a substituted benzene ring coupled with a hydrazide moiety, makes it a versatile intermediate for the synthesis of a wide array of heterocyclic compounds with potential therapeutic activities. Structures derived from 4-aminobenzohydrazide have been investigated for various biological applications.[1] Before any such compound can advance through the development pipeline, a comprehensive understanding of its intrinsic stability is paramount.
Thermodynamic stability dictates a molecule's resistance to chemical or physical change. An unstable compound may degrade during synthesis, purification, formulation, or storage, leading to loss of potency, the formation of potentially toxic impurities, and altered bioavailability. This guide outlines the essential experimental and analytical strategies required to fully characterize the thermodynamic and kinetic stability of 4-amino-2-methylbenzohydrazide.
The initial characterization of a new chemical entity's stability begins with thermal analysis. These techniques provide critical data on melting point, decomposition temperature, and phase transitions, which are fundamental for safe handling, processing, and storage.[2] The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This allows for the precise determination of thermal events. A sharp endothermic peak without prior mass loss in a corresponding TGA scan is a strong indicator of the melting of a pure, crystalline substance. Broad peaks or multiple transitions can suggest the presence of impurities or polymorphism.
Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of 4-amino-2-methylbenzohydrazide into a non-reactive aluminum pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an empty, sealed pan to serve as the reference.
Method Parameters:
Temperature Range: Set the initial temperature to ambient (e.g., 25 °C) and the final temperature well above the expected melting point (e.g., 300 °C).
Heating Rate: A standard heating rate of 10 °C/min is typically used for initial screening.
Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation during the analysis.
Data Acquisition & Analysis: Record the heat flow versus temperature. The resulting thermogram is analyzed to determine the onset temperature of melting and the peak maximum, as well as the enthalpy of fusion (ΔHfus).
Thermogravimetric Analysis (TGA)
Expertise & Experience: TGA provides quantitative information about the thermal stability and composition of a substance by measuring its mass change as a function of temperature. It is indispensable for determining the onset temperature of thermal decomposition. This is a critical safety parameter, indicating the temperature at which the molecule begins to degrade.
Instrument Preparation: Calibrate the TGA instrument for mass and temperature.
Sample Preparation: Weigh 5-10 mg of 4-amino-2-methylbenzohydrazide into a ceramic or platinum TGA pan.
Method Parameters:
Temperature Range: Program a linear heating ramp from ambient (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 600 °C).
Heating Rate: A rate of 10 °C/min is standard.
Atmosphere: Use an inert nitrogen atmosphere (50 mL/min flow rate) to study the intrinsic thermal decomposition without oxidation.
Data Acquisition & Analysis: The instrument records mass loss versus temperature. The onset of significant mass loss on the TGA curve indicates the beginning of thermal decomposition.
Data Presentation and Interpretation
The data from DSC and TGA should be synergistically interpreted. A sharp melting endotherm from DSC that occurs at a temperature below any mass loss observed in TGA confirms that the compound melts before it decomposes.
Parameter
Technique
Typical Value (Hypothetical)
Significance
Melting Point (Onset)
DSC
185 °C
Critical for defining physical properties and purity.
Enthalpy of Fusion (ΔHfus)
DSC
120 J/g
Relates to the crystallinity of the material.
Decomposition Onset
TGA
250 °C
Defines the upper temperature limit for safe handling and storage.
Residue at 600 °C
TGA
< 1%
Indicates complete decomposition to volatile products.
Visualization: Thermal Analysis Workflow
Caption: Workflow for foundational thermal stability assessment.
Kinetic Stability and Degradation Pathway Elucidation
While thermal analysis defines intrinsic stability, understanding how a molecule behaves under relevant environmental and processing conditions (kinetic stability) is crucial. This is achieved through forced degradation (stress testing) studies, which are foundational for developing a stability-indicating analytical method.[4][5]
Forced Degradation Studies
Trustworthiness: The goal of stress testing is to deliberately degrade the sample under more aggressive conditions than it would typically encounter. This helps to rapidly identify likely degradation products and pathways, which validates the specificity of the analytical method developed to monitor stability.
A solution of 4-amino-2-methylbenzohydrazide (e.g., 1 mg/mL in a suitable solvent) should be subjected to the following conditions as per ICH guidelines:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Neutral Hydrolysis: Water at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. Hydrazine derivatives are often susceptible to oxidation.[6][7]
Photolytic Degradation: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Thermal Degradation (Solid State): Expose the solid drug substance to dry heat (e.g., 80 °C) for 48 hours.
Potential Degradation Mechanisms
The benzohydrazide functional group presents two primary points of potential chemical instability:
Hydrolysis: The amide bond of the hydrazide is susceptible to both acid- and base-catalyzed hydrolysis. This would cleave the molecule into 4-amino-2-methylbenzoic acid and hydrazine.
Oxidation: The hydrazine moiety (-NH-NH₂) and the aromatic amino group (-NH₂) are susceptible to oxidation, which can lead to the formation of various byproducts, potentially through free-radical intermediates.[6]
Caption: Potential hydrolytic degradation of the hydrazide bond.
Development of a Stability-Indicating HPLC Method
Authoritative Grounding: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation. The cornerstone of such a method is its ability to separate the intact drug from its degradation products and any process-related impurities.[8][9] High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.
Experimental Protocol: HPLC Method Development
Column Selection: Begin with a robust, reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). This is the workhorse for separating small organic molecules.
Mobile Phase Selection:
Aqueous Phase (A): Start with a 0.1% formic acid or phosphoric acid solution in water to ensure the amino groups are protonated and exhibit good peak shape. A pH of around 3 is a good starting point.
Organic Phase (B): Use acetonitrile or methanol. Acetonitrile often provides better resolution and lower backpressure.
Wavelength Selection: Analyze a dilute solution of 4-amino-2-methylbenzohydrazide using a photodiode array (PDA) detector to determine the wavelength of maximum absorbance (λmax).
Gradient Optimization:
Start with a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and all degradation products from the stressed samples.
Analyze an overlay of chromatograms from all stress conditions. The primary goal is to achieve baseline resolution between the parent peak and the closest eluting impurity/degradant peak.
Fine-tune the gradient slope and duration to optimize this separation.
Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This involves demonstrating its specificity (peak purity analysis using a PDA detector), linearity, accuracy, precision, and robustness.
Caption: Logical workflow for stability-indicating method development.
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of the thermodynamic and kinetic stability of 4-amino-2-methylbenzohydrazide. By integrating thermal analysis techniques (DSC and TGA) with a systematic approach to forced degradation studies and the development of a validated, stability-indicating HPLC method, researchers can build a complete stability profile. This profile is not merely a set of data points; it is a critical component of risk assessment and a prerequisite for the successful advancement of any new chemical entity through the rigorous process of drug development. The methodologies described herein ensure that decisions regarding formulation, packaging, storage conditions, and retest periods are based on sound, verifiable scientific evidence.
References
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An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-amino-2-methylbenzohydrazide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of the novel compound, 4-amino-2-methylbenzohydrazide. Given the...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of the novel compound, 4-amino-2-methylbenzohydrazide. Given the limited existing data on the specific molecular targets of this compound, this document outlines a strategic and technically robust approach to first identify potential interacting receptors and subsequently characterize the binding affinity with high fidelity.
Introduction: The Significance of Receptor Binding Affinity in Drug Discovery
The biological activity of a therapeutic agent is fundamentally linked to its interaction with specific molecular targets, most commonly receptors. The affinity with which a compound binds to its receptor is a critical determinant of its potency, selectivity, and overall pharmacological profile. A high binding affinity, often characterized by a low dissociation constant (Kd), indicates a strong and stable interaction between the ligand and the receptor.[1][2] Understanding the receptor binding affinity of a novel compound like 4-amino-2-methylbenzohydrazide is a pivotal step in the drug discovery and development cascade, providing insights into its mechanism of action and potential therapeutic applications. While some research has pointed to 4-aminobenzoic acid hydrazide, a related compound, as a mechanism-based inhibitor of myeloperoxidase, the specific receptor interactions of 4-amino-2-methylbenzohydrazide remain to be elucidated.[3]
Part 1: Target Identification and Preliminary Assessment
In the absence of a known receptor for 4-amino-2-methylbenzohydrazide, the initial phase of investigation focuses on identifying potential binding partners. This can be approached through a combination of computational and experimental methods.
1.1. In Silico Target Prediction:
Computational approaches can provide initial hypotheses about potential receptors. Techniques such as ligand-based and structure-based virtual screening can be employed.
Ligand-Based Virtual Screening: This method compares the structure of 4-amino-2-methylbenzohydrazide to databases of known ligands with established biological activities. Similarities in chemical structure or pharmacophore features can suggest potential receptor targets.
Structure-Based Virtual Screening (Molecular Docking): If the three-dimensional structure of potential receptors is known, molecular docking simulations can predict the binding mode and estimate the binding affinity of 4-amino-2-methylbenzohydrazide to these targets.
1.2. Experimental Target Identification:
Experimental approaches provide direct evidence of compound-protein interactions.
Affinity Chromatography: Immobilized 4-amino-2-methylbenzohydrazide can be used as bait to capture interacting proteins from cell or tissue lysates. The captured proteins can then be identified using mass spectrometry.
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding. Changes in the melting temperature of proteins in the presence of 4-amino-2-methylbenzohydrazide can indicate a direct interaction.
Part 2: Core Methodologies for Receptor Binding Affinity Determination
Once potential receptor targets have been identified, a suite of biophysical and biochemical assays can be employed to quantify the binding affinity. The choice of assay depends on factors such as the nature of the receptor (e.g., membrane-bound or soluble), the availability of reagents, and the desired throughput.
2.1. Radioligand Binding Assays: The Gold Standard
Radioligand binding assays are a robust and widely used method for quantifying ligand-receptor interactions.[1][4][5] These assays utilize a radioactively labeled ligand to measure its binding to a receptor.
Saturation Binding Assays
Saturation binding experiments are performed to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a radiolabeled form of 4-amino-2-methylbenzohydrazide.[1][6][7]
Receptor Preparation: Prepare cell membranes or purified receptors from a source expressing the target receptor. Determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford).[1]
Assay Buffer Preparation: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).[1]
Reaction Setup:
Set up two sets of tubes for each radioligand concentration: "Total Binding" and "Non-specific Binding" (NSB).[1]
To the NSB tubes, add a high concentration of an unlabeled competing ligand (typically 100-1000 times the expected Kd) to saturate the specific binding sites.[1]
Add the prepared receptor membranes to all tubes.
Add increasing concentrations of the radiolabeled 4-amino-2-methylbenzohydrazide to the tubes.
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[1][8]
Separation: Rapidly separate the bound from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter.[8]
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[8]
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
Plot the specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[6]
Competition Binding Assays
Competition binding assays are used to determine the affinity of an unlabeled compound (in this case, 4-amino-2-methylbenzohydrazide) by measuring its ability to compete with a known radioligand for binding to the target receptor. This approach is particularly useful when a radiolabeled version of the test compound is not available. The result is expressed as the IC50, which can be converted to the inhibition constant (Ki).[6][9]
Receptor and Buffer Preparation: As described for the saturation binding assay.
Reaction Setup:
Set up tubes for total binding, non-specific binding, and a range of concentrations of the unlabeled 4-amino-2-methylbenzohydrazide.
Add a fixed concentration of the radioligand (typically at or below its Kd) to all tubes except the non-specific binding tubes.
Add increasing concentrations of unlabeled 4-amino-2-methylbenzohydrazide to the competition tubes.
Incubation, Separation, and Quantification: As described for the saturation binding assay.
Data Analysis:
Plot the percentage of specific binding against the log concentration of the unlabeled compound.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]
Workflow for Radioligand Binding Assays
Caption: Workflow for Radioligand Binding Assays.
2.2. Fluorescence-Based Assays
Fluorescence-based assays offer a non-radioactive alternative for measuring binding affinity and are amenable to high-throughput screening.[12][13]
Fluorescence Polarization (FP)
FP is a technique that measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled molecule (a tracer) upon binding to a larger molecule (the receptor).[12][14] When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger receptor, its tumbling is slowed, leading to an increase in polarization.[15]
Prepare a solution of the target receptor in a suitable buffer.
Prepare a solution of a fluorescently labeled ligand (tracer) that is known to bind to the receptor.
Prepare serial dilutions of the unlabeled 4-amino-2-methylbenzohydrazide.
Reaction Setup:
In a microplate, combine the receptor, the fluorescent tracer (at a fixed concentration), and varying concentrations of 4-amino-2-methylbenzohydrazide.
Include control wells with only the tracer (for minimum polarization) and wells with the tracer and receptor but no competitor (for maximum polarization).
Incubation: Incubate the plate to allow the binding to reach equilibrium.
Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[13]
Data Analysis:
Plot the change in fluorescence polarization against the log concentration of 4-amino-2-methylbenzohydrazide.
Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the Ki.
Fluorescence Polarization Assay Principle
Caption: Principle of Fluorescence Polarization Assay.
2.3. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[16][17] It detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip.[17]
Immobilize the purified target receptor onto the sensor chip surface.
Analyte Injection:
Inject a series of concentrations of 4-amino-2-methylbenzohydrazide (the analyte) over the sensor chip surface.
A continuous flow of buffer is maintained over the chip.
Data Acquisition:
The SPR instrument measures the change in the resonance angle in real-time, which is proportional to the mass of analyte bound to the immobilized ligand.[17] This generates a sensorgram showing the association and dissociation phases of the interaction.
Data Analysis:
Fit the sensorgram data to various kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Accurate determination of binding affinity requires careful data analysis and validation.
3.1. Key Binding Parameters
Kd (Equilibrium Dissociation Constant): Represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies higher binding affinity.[1][2]
IC50 (Half-maximal Inhibitory Concentration): The concentration of a competitor that inhibits 50% of the specific binding of a radioligand or fluorescent tracer.[2][6]
Ki (Inhibition Constant): The dissociation constant of an unlabeled inhibitor, calculated from the IC50 value. It provides a measure of the affinity of the competitor for the receptor.[9][18]
Table 1: Summary of Key Binding Parameters
Parameter
Description
How it is Determined
Interpretation
Kd
Equilibrium Dissociation Constant
Saturation Binding Assays, SPR
Lower Kd indicates higher affinity.
Bmax
Maximum Receptor Density
Saturation Binding Assays
Indicates the total number of binding sites.
IC50
Half-maximal Inhibitory Concentration
Competition Binding Assays (Radioligand or FP)
Potency of an unlabeled compound to displace a labeled ligand.
Ki
Inhibition Constant
Calculated from IC50 using the Cheng-Prusoff equation
Intrinsic binding affinity of an unlabeled competitor.
ka
Association Rate Constant
Surface Plasmon Resonance (SPR)
Rate of the ligand-receptor complex formation.
kd
Dissociation Rate Constant
Surface Plasmon Resonance (SPR)
Rate of the ligand-receptor complex dissociation.
3.2. Self-Validating Experimental Design
To ensure the trustworthiness of the results, each experimental protocol should incorporate self-validating controls.
Non-specific Binding Controls: Essential in radioligand binding assays to differentiate specific receptor binding from binding to other components.
Positive and Negative Controls: Include known ligands for the target receptor (if available) as positive controls and structurally related but inactive compounds as negative controls.
Orthogonal Assays: Confirming binding affinity with at least two different assay formats (e.g., radioligand binding and SPR) provides strong validation of the results.
Conclusion
This technical guide provides a comprehensive and authoritative framework for the systematic investigation of the receptor binding affinity of 4-amino-2-methylbenzohydrazide. By employing a logical progression from target identification to the rigorous application of established binding assay methodologies, researchers can generate high-quality, reliable data. The detailed protocols and data analysis strategies outlined herein will empower scientists in drug discovery and development to elucidate the pharmacological profile of this and other novel compounds, paving the way for a deeper understanding of their therapeutic potential.
References
Protein-ligand binding measurements using fluorescence polarization - BMG Labtech.
Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination - Frontiers.
Assay development and data analysis of receptor-ligand binding based on scintillation proximity assay - PubMed.
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience.
Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments | ACS Medicinal Chemistry Letters.
The GraphPad Guide to Analyzing Radioligand Binding Data.
Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC.
An Introduction to Surface Plasmon Resonance - Jackson ImmunoResearch.
Fc receptor binding assays using surface plasmon resonance - Cytiva.
The difference between Ki, Kd, IC50, and EC50 values - The Science Snail.
Receptor Binding Assays for HTS and Drug Discovery - NCBI.
How to Interpret IC50 and Kd in Drug–Target Interactions - Bitesize Bio.
Receptor-Ligand Binding Assays - Labome.
SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH.
Expanding Training Data for Structure-Based Receptor–Ligand Binding Affinity Regression through Imputation of Missing Labels | ACS Omega.
Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration - PubMed.
Calculations and Instrumentation used for Radioligand Binding Assays - NCBI.
determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed.
Analyzing Radioligand Binding Data - Deep Blue Repositories.
How can I get binding affinity from Ki,or Kd ,or IC50 ? | ResearchGate.
IC50, EC50 and Kd: What is the Difference and Why Do They matter?.
Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.
Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide.
A Framework for the Pharmacokinetic Assessment of Novel Benzohydrazide Analogs: The Case of 4-amino-2-methylbenzohydrazide
An In-Depth Technical Guide Executive Summary The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its pharmacokinetic profile. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Executive Summary
The journey of a novel chemical entity from discovery to a potential therapeutic agent is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide presents a comprehensive framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds, using the specific molecule 4-amino-2-methylbenzohydrazide (CAS: 2351881-35-9) as a representative case study. While specific pharmacokinetic data for this compound is not publicly available, this document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining the essential in silico, in vitro, and in vivo methodologies required to fully characterize its behavior in biological systems. We delve into the causality behind experimental choices, provide validated, step-by-step protocols for key assays, and emphasize the integration of data to build a predictive pharmacokinetic model. This approach ensures a robust and scientifically sound evaluation, forming the bedrock for informed decisions in preclinical and clinical development.
Introduction: The Imperative of Early PK/ADME Characterization
4-amino-2-methylbenzohydrazide is a small molecule belonging to the benzohydrazide class of compounds. Derivatives of benzohydrazide have been explored for a range of biological activities[1][2][3]. However, before any potential therapeutic efficacy can be realized, a quantitative understanding of its interaction with a biological system is paramount. This is the domain of pharmacokinetics (PK), which describes "what the body does to the drug." A comprehensive ADME profile is not merely a data-gathering exercise; it is fundamental to establishing a successful dosing regimen, ensuring safety, and predicting the clinical viability of a drug candidate[4].
An ideal drug candidate should be readily absorbed, distribute to the target tissue, be metabolized at a suitable rate into non-toxic byproducts, and be efficiently eliminated from the body. Early characterization of these properties prevents costly late-stage failures and allows for the strategic optimization of lead compounds.
Caption: High-level workflow for pharmacokinetic characterization.
Bioanalytical Method Development: The Quantitative Foundation
A prerequisite for any pharmacokinetic study is the development and validation of a robust bioanalytical method to accurately quantify the drug in complex biological matrices like plasma, urine, and tissue homogenates. The causality is simple: if you cannot reliably measure the compound, you cannot determine its pharmacokinetic parameters. For a small molecule like 4-amino-2-methylbenzohydrazide, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity[5][6].
Expert Insight: Why LC-MS/MS?
LC-MS/MS provides two layers of specificity. The High-Performance Liquid Chromatography (HPLC) system first separates the analyte from endogenous matrix components based on its physicochemical properties (e.g., polarity). The triple quadrupole mass spectrometer then provides definitive identification and quantification by selecting for the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This dual specificity minimizes interference and allows for quantification down to picogram levels, which is essential for capturing the full concentration-time profile of a drug.
Experimental Protocol: LC-MS/MS Method Development for 4-amino-2-methylbenzohydrazide in Rat Plasma
Sample Preparation (Protein Precipitation):
To a 50 µL aliquot of rat plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (a structurally similar, stable-isotope-labeled compound is ideal).
Vortex vigorously for 2 minutes to precipitate plasma proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis. This step is crucial for removing macromolecules that can interfere with the analysis and damage the LC column[5].
Chromatographic Conditions:
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point for small molecules.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the compound, and then re-equilibrate. A typical run time is 3-5 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Mass Spectrometry Conditions (Triple Quadrupole):
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode due to the amino and hydrazide groups.
MRM Transitions: The instrument is tuned to the specific mass of 4-amino-2-methylbenzohydrazide (C8H11N3O, MW: 165.19).
Parent Ion (Q1): m/z 166.1 (for [M+H]+).
Product Ion (Q3): A stable, high-intensity fragment ion is selected after collision-induced dissociation (e.g., m/z 134.1, corresponding to a potential loss of NH2NH2).
Validation: The method must be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability.
In Vitro ADME Profiling: Predicting In Vivo Fate
In vitro assays provide a high-throughput, cost-effective means to predict a compound's ADME properties before committing to expensive and complex animal studies.
Caption: Key in vitro assays for ADME profiling.
A. Absorption: Caco-2 Permeability
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This makes it the industry-standard model for predicting intestinal permeability and active transport.
Principle: The compound is added to the apical (A) side of the Caco-2 monolayer, and its appearance on the basolateral (B) side is measured over time. The apparent permeability coefficient (Papp) is calculated.
Interpretation:
Papp (A→B) < 1 x 10⁻⁶ cm/s: Low permeability.
Papp (A→B) > 10 x 10⁻⁶ cm/s: High permeability.
An efflux ratio (Papp B→A / Papp A→B) > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.
B. Metabolism: Liver Microsome Stability & CYP Inhibition
The liver is the primary site of drug metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism[7].
Metabolic Stability Assay:
Principle: The compound is incubated with liver microsomes (human, rat) and NADPH (an essential cofactor). The disappearance of the parent compound is monitored over time by LC-MS/MS.
Data: Results are expressed as intrinsic clearance (CLint) or half-life (t½). High clearance suggests rapid metabolism and likely poor oral bioavailability.
CYP Inhibition Assay:
Principle: The compound is co-incubated with microsomes and a specific probe substrate for a major CYP isoform (e.g., midazolam for CYP3A4, diclofenac for CYP2C9). Inhibition of the probe's metabolism indicates the compound is an inhibitor of that isoform.
Causality: Identifying CYP inhibition is critical to predict potential drug-drug interactions.
C. Distribution: Plasma Protein Binding (PPB)
Principle: The extent to which a drug binds to plasma proteins (primarily albumin and α1-acid glycoprotein) is measured, often by equilibrium dialysis. Only the unbound drug is free to distribute to tissues and exert its pharmacological effect.
Interpretation: High PPB (>99%) can limit the free drug concentration, potentially affecting efficacy and clearance.
Data Summary: Hypothetical In Vitro Profile
Parameter
Assay
Result
Interpretation
Absorption
Caco-2 Permeability
Papp (A→B): 15 x 10⁻⁶ cm/s
High Permeability
Efflux Ratio
1.2
Not an efflux substrate
Distribution
Plasma Protein Binding
85% Bound (Human)
Moderate Binding
Metabolism
Microsomal Stability
t½: 45 min (Human)
Moderate Clearance
CYP Inhibition
IC50 > 10 µM (all major isoforms)
Low risk of DDI
In Vivo Pharmacokinetic Studies
Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's disposition in a complete physiological system. Rodents (mice or rats) are typically the first species used[4].
Expert Insight: The Importance of IV and PO Dosing
Administering the compound both intravenously (IV) and orally (PO) in parallel groups is essential. The IV dose provides direct information on systemic clearance and volume of distribution. By comparing the Area Under the Curve (AUC) from the PO dose to the AUC from the IV dose, one can calculate the absolute oral bioavailability (F%), a critical parameter for any orally administered drug.
Experimental Protocol: Rat Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats (n=3-4 per group).
Dosing:
IV Group: 1 mg/kg administered as a bolus via the tail vein.
PO Group: 5 mg/kg administered via oral gavage.
Blood Sampling: Serial blood samples (~100 µL) are collected from a cannulated vessel (e.g., jugular vein) or sparse sampling (e.g., tail vein) at pre-dose and multiple timepoints post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until bioanalysis using the validated LC-MS/MS method.
Data Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
Data Summary: Key Pharmacokinetic Parameters (Hypothetical)
Parameter
Definition
IV Route (1 mg/kg)
PO Route (5 mg/kg)
Cmax
Maximum observed plasma concentration
450 ng/mL
800 ng/mL
Tmax
Time to reach Cmax
0.08 hr (5 min)
1.0 hr
AUC(0-inf)
Area under the concentration-time curve
900 nghr/mL
2700 nghr/mL
t½
Elimination half-life
3.5 hr
3.6 hr
CL
Systemic Clearance
18.5 mL/min/kg
-
Vdss
Volume of distribution at steady state
5.5 L/kg
-
F%
Absolute Oral Bioavailability
-
60%
Calculation for Bioavailability (F%): (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) x 100
Conclusion: Synthesizing a Predictive Profile
The pharmacokinetic characterization of a novel entity like 4-amino-2-methylbenzohydrazide is a multi-faceted process that builds from foundational bioanalysis to predictive in vitro assays and definitive in vivo studies. The hypothetical data presented here paints a picture of a promising compound: it is well-absorbed, not subject to significant efflux, moderately bound to plasma proteins, and cleared at a moderate rate, leading to good oral bioavailability. Its low potential for CYP inhibition suggests a favorable drug-drug interaction profile. This integrated understanding is the cornerstone of translational science, enabling rational dose selection for future efficacy and safety studies and guiding the compound forward on its path to potentially becoming a valuable therapeutic agent.
References
ResearchGate. (n.d.). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
Journal of Pharmaceutical and Biomedical Analysis. (2018). Recent trends in analytical methods for the determination of amino acids in biological samples.
Journal of Medicinal Chemistry. (2002). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles.
ResearchGate. (2020). Analytical methods for amino acid determination in organisms.
Biomedical Chemistry: Research and Methods. (n.d.). View of Methods for Determining Individual Amino Acids in Biological Fluids. Retrieved from Biomedical Chemistry: Research and Methods.
Journal of Pharmaceutical and Biomedical Analysis. (2021). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations.
ACS Omega. (n.d.). Quantitative Imaging of the Sub-Organ Distributions of Nanomaterials in Biological Tissues via Laser Ablation Inductively Couple.
BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of NBD-Labeled Compounds in Biological Samples.
ResearchGate. (2025). Pharmacokinetic investigations of the marker active metabolites 4-methylamino-antipyrine and 4-amino-antipyrine after intramuscular injection of metamizole in healthy piglets.
Clinicaltrials.eu. (n.d.). Methyl-(1-{[6-{[(1S)-1-Cyclopropylethyl]Amino}-2-(Pyrazolo[5,1-B][2][8]Thiazol-7-Yl)-Pyrimidin-4-Yl]Carbonyl}Piperidin-4-Yl)Carbamate-Mono(4-Methylbenzenesulfonate) Monohydrate. Retrieved from Clinicaltrials.eu.
Journal of Pharmacy and Pharmacology. (n.d.). Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Agent, Dacarbazine, in Rats.
ClinicalTrials.gov. (2006). Study on Amino Acid Uptake in Brain Tumors.
Research in Veterinary Science. (2023). Pharmacokinetic profiles of the two major active metabolites of metamizole, 4-methylaminoantipyrine (MAA) and 4-aminoantipyrine (AA), after intravenous injection in cats.
ClinicalTrials.gov. (n.d.). Safety and Tolerability of a Novel Amino-acid Based Hydration Drink in Healthy Volunteers.
RSC Publishing. (n.d.). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor.
The Human Protein Atlas. (n.d.). Tissue expression of MBD2 - Summary.
MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives.
ResearchGate. (n.d.). Organ distribution of amino peptidase A and dipeptidyl peptidase IV in mice.
PeerJ. (2018). Metabolomic Analysis of Obesity, Metabolic Syndrome, and Type 2 Diabetes: Amino Acid and Acylcarnitine Levels Change Along a Spectrum of Metabolic Wellness.
MDPI. (n.d.). Metabolism of Amino Acids in the Brain and Their Roles in Regulating Food Intake.
Cell Death & Disease. (n.d.). Amino acid metabolism in health and disease.
Diabetes, Obesity and Metabolism. (2025). Metabolic shifts in plasma amino acids and related metabolites in response to SGLT2 inhibition and hyperglycemia in type 1 diabetes.
Authored by: Senior Application Scientist, Chemical Synthesis Division
An In-depth Guide to the Synthesis of 4-amino-2-methylbenzohydrazide Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-amino-2-methylbenzohydrazide, a valuable chemical...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Guide to the Synthesis of 4-amino-2-methylbenzohydrazide
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-amino-2-methylbenzohydrazide, a valuable chemical intermediate in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, beginning with the Fischer esterification of 4-amino-2-methylbenzoic acid to yield methyl 4-amino-2-methylbenzoate, followed by the hydrazinolysis of the resulting ester to form the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and characterization methodologies to ensure the successful and reproducible synthesis of high-purity 4-amino-2-methylbenzohydrazide.
Introduction
4-amino-2-methylbenzohydrazide is an organic compound featuring a substituted benzene ring with amino, methyl, and hydrazide functional groups. This unique combination of functionalities makes it a versatile building block, or scaffold, for the synthesis of more complex molecules with potential biological activities. Benzohydrazide derivatives are known to be key components in a variety of pharmacologically active agents, including antitubercular, anticonvulsant, and antidepressant drugs. The protocol detailed herein follows a classical and reliable synthetic pathway, optimized for yield and purity.
The synthesis begins with the esterification of the commercially available 4-amino-2-methylbenzoic acid.[1] The Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[2] To drive the reversible reaction toward the product, a large excess of the alcohol (methanol) is used, acting as both a reagent and a solvent, in accordance with Le Châtelier's Principle.[3] The second step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate. This hydrazinolysis reaction is an efficient method for converting esters into hydrazides, which are often more stable and versatile intermediates for further derivatization.[4]
Overall Synthetic Pathway
The synthesis of 4-amino-2-methylbenzohydrazide from 4-amino-2-methylbenzoic acid is achieved in two primary steps:
Esterification: Conversion of the carboxylic acid to a methyl ester.
Hydrazinolysis: Conversion of the methyl ester to the corresponding hydrazide.
Diagram 1: Overall two-step synthesis pathway.
Materials and Reagents
Proper preparation and handling of all materials are crucial for the success of the synthesis. All reagents should be of analytical grade or higher.
Reagent
CAS No.
Molecular Formula
MW ( g/mol )
Role
4-Amino-2-methylbenzoic acid
2486-75-1
C₈H₉NO₂
151.16
Starting Material
Methanol (Anhydrous)
67-56-1
CH₄O
32.04
Reagent/Solvent
Sulfuric Acid (Conc.)
7664-93-9
H₂SO₄
98.08
Catalyst
Sodium Bicarbonate (Sat. Soln.)
144-55-8
NaHCO₃
84.01
Neutralizing Agent
Ethyl Acetate
141-78-6
C₄H₈O₂
88.11
Extraction Solvent
Anhydrous Sodium Sulfate
7757-82-6
Na₂SO₄
142.04
Drying Agent
Hydrazine Hydrate (80%)
7803-57-8
H₆N₂O
50.06
Reagent
Ethanol (95%)
64-17-5
C₂H₆O
46.07
Solvent
Experimental Protocols
Safety Precaution: This synthesis must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Concentrated sulfuric acid is highly corrosive, and hydrazine hydrate is toxic and corrosive. Handle with extreme care.
Part A: Synthesis of Methyl 4-amino-2-methylbenzoate (Intermediate)
This procedure is based on the well-established Fischer esterification method.[3] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-methylbenzoic acid (10.0 g, 66.1 mmol).
Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the suspension to ensure the starting material is well-dispersated.
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3.0 mL, ~5.5 g, 56.1 mmol) to the stirring suspension. An exothermic reaction will occur, and the solid may dissolve.
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle. Maintain reflux for 4-6 hours.
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker.
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution portion-wise with stirring until the effervescence ceases and the pH of the solution is approximately 7-8. A precipitate of the crude ester will form.
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration, washing the solid with several portions of cold deionized water.
Drying: Allow the collected white solid to air dry or dry it in a desiccator over calcium chloride to obtain the crude methyl 4-amino-2-methylbenzoate.[5][6] The product can be further purified by recrystallization from a methanol/water mixture if necessary.
Part B: Synthesis of 4-amino-2-methylbenzohydrazide (Final Product)
This step involves the conversion of the methyl ester intermediate to the final hydrazide product via nucleophilic attack by hydrazine.[7] Ethanol is used as a solvent to facilitate the reaction between the ester and hydrazine hydrate.
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place the crude methyl 4-amino-2-methylbenzoate (8.0 g, 48.4 mmol) obtained from Part A.
Solvent and Reagent Addition: Add 50 mL of 95% ethanol to the flask, followed by the addition of 80% hydrazine hydrate (7.3 mL, ~7.5 g, 120 mmol, ~2.5 equivalents).
Reflux: Heat the reaction mixture to reflux (approx. 80-85°C) with constant stirring. Maintain the reflux for 8-12 hours.
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 hexane:ethyl acetate) until the ester starting material is consumed.
Product Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate of the product should form. If precipitation is slow, the mixture can be cooled further in an ice bath.
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a small amount of cold ethanol to remove any unreacted hydrazine hydrate or other impurities.
Drying: Dry the resulting white to off-white solid product in a vacuum oven at 50-60°C to a constant weight.
Characterization and Validation
To confirm the identity and assess the purity of the intermediate and final product, a series of analytical techniques should be employed. The expected spectral data are based on similar known compounds and general chemical principles.[8][9]
Melting Point (MP): The melting point of the purified product should be determined and compared to literature values if available. A sharp melting range indicates high purity. 4-Amino-2-methylbenzoic acid has a reported melting point of 160-165 °C.
Infrared (IR) Spectroscopy:
Intermediate (Ester): Expect to see C=O stretching (ester) around 1700-1720 cm⁻¹, C-O stretching around 1250-1300 cm⁻¹, and N-H stretching (amine) as two bands around 3350-3450 cm⁻¹.
Final Product (Hydrazide): The ester C=O peak should be replaced by an amide C=O stretch around 1640-1680 cm⁻¹. The N-H stretching bands for both the amine and hydrazide groups will be prominent in the 3200-3450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Intermediate): Look for a singlet around 3.8 ppm corresponding to the methyl ester (-OCH₃) protons. Aromatic protons will appear in the 6.5-7.8 ppm range, and the methyl group on the ring will be a singlet around 2.3 ppm. The amine (-NH₂) protons will appear as a broad singlet.
¹H NMR (Final Product): The methyl ester singlet at ~3.8 ppm will be absent. New broad signals for the hydrazide (-NHNH₂) protons will appear, typically downfield.
¹³C NMR: Will confirm the number and type of carbon atoms in the structure. The ester carbonyl carbon (~167 ppm) will be replaced by the hydrazide carbonyl carbon (~165-170 ppm).
Mass Spectrometry (MS): Will provide the molecular weight of the compounds, confirming their elemental composition.
Diagram 2: Workflow for synthesis and characterization.
Conclusion
The two-step synthesis protocol described in this application note provides a reliable and efficient method for the preparation of 4-amino-2-methylbenzohydrazide. By carefully controlling reaction conditions and following the detailed work-up and purification procedures, researchers can obtain the target compound in high yield and purity. The comprehensive characterization workflow ensures the structural integrity of the final product, making it suitable for use in further synthetic applications, particularly in the fields of pharmaceutical and materials science research.
References
BenchChem. (2025). Optimizing reaction conditions for esterification of 4-aminobenzoic acid.
ACS Publications. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. [Link]
PubMed. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. European Journal of Medicinal Chemistry. [Link]
Royal Society of Chemistry. (n.d.). Cleavage of unactivated amide bonds by ammonium salt-accelerated hydrazinolysis. Chemical Communications. [Link]
Applications of 4-Amino-2-Methylbenzohydrazide in Medicinal Chemistry: A Technical Guide for Researchers
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of 4-amino-2-methylbenzohydrazide. While this specific...
Author: BenchChem Technical Support Team. Date: April 2026
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals interested in the medicinal chemistry applications of 4-amino-2-methylbenzohydrazide. While this specific molecule is not extensively documented in current literature, its structural features—a hydrazide moiety combined with a substituted aniline ring—position it as a compelling scaffold for the development of novel therapeutic agents. This guide provides a framework for its synthesis and evaluation in key therapeutic areas, drawing upon established knowledge of structurally related compounds to inform experimental design and protocols.
The narrative that follows is built on the principle of scientific exploration, offering not just methodologies, but the strategic reasoning behind them. We will explore the synthesis of this scaffold and then delve into its potential as an anticancer agent and an enzyme inhibitor, providing detailed, self-validating protocols for investigation.
Part 1: Synthesis and Characterization of 4-Amino-2-Methylbenzohydrazide
The foundational step in exploring the potential of any novel compound is its efficient and reliable synthesis. The hydrazide functional group is a versatile intermediate, commonly synthesized from the corresponding ester via reaction with hydrazine hydrate. This method is generally high-yielding and straightforward.
Rationale for Synthetic Route
The conversion of a methyl ester to a benzohydrazide using hydrazine is a classic nucleophilic acyl substitution reaction. Hydrazine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of methanol drives the reaction to completion. This approach is favored for its operational simplicity and the typically clean nature of the reaction, often resulting in a product that can be purified by simple precipitation and recrystallization.
Protocol 1: Synthesis of 4-Amino-2-Methylbenzohydrazide
This protocol details the synthesis of 4-amino-2-methylbenzohydrazide from its corresponding precursor, methyl 4-amino-2-methylbenzoate.
Materials:
Methyl 4-amino-2-methylbenzoate
Hydrazine monohydrate (98% or higher)
Methanol (reagent grade)
Ethanol (reagent grade)
Deionized water
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Ice bath
Büchner funnel and filter paper
Vacuum filtration apparatus
Procedure:
Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 4-amino-2-methylbenzoate (1.0 equivalent) in methanol (approximately 15-20 mL per gram of ester).
Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (4.0 equivalents) dropwise at room temperature. The use of excess hydrazine ensures the complete consumption of the starting ester.[1]
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C). Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting ester spot is no longer visible (typically 24-48 hours).
Product Precipitation: Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to facilitate the precipitation of the product.
Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any residual hydrazine.
Purification: For higher purity, recrystallize the crude product from an ethanol/water mixture.[1] Dissolve the solid in a minimal amount of hot ethanol and add deionized water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to yield 4-amino-2-methylbenzohydrazide.
Characterization:
Melting Point: Determine the melting point of the purified product.
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Mass Spectrometry: Verify the molecular weight using High-Resolution Mass Spectrometry (HRMS).
Synthesis workflow for 4-amino-2-methylbenzohydrazide.
Part 2: Application Note - Investigation of Anticancer Potential
Scientific Rationale
The benzohydrazide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with potent anticancer activity. Derivatives have been successfully developed as inhibitors of critical cancer-related enzymes like Cyclin-Dependent Kinase 9 (CDK9) and Epidermal Growth Factor Receptor (EGFR) kinase.[2][3] The core structure allows for the formation of key hydrogen bonds and hydrophobic interactions within enzyme active sites. The 4-amino group provides a vector for further derivatization to enhance potency and selectivity, while the 2-methyl group can influence the compound's conformation and metabolic stability. Based on this precedent, 4-amino-2-methylbenzohydrazide is a logical candidate for anticancer screening.
Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is a primary, colorimetric assay to determine the compound's ability to inhibit the proliferation of cancer cells. It measures the metabolic activity of viable cells.[4][5]
Materials:
Human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver).
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
4-amino-2-methylbenzohydrazide (dissolved in DMSO to make a stock solution).
Doxorubicin (positive control).
96-well cell culture plates.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
DMSO (cell culture grade).
Microplate reader.
Procedure:
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 4-amino-2-methylbenzohydrazide (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO) and a positive control (Doxorubicin).
Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation: Cytotoxicity Profile
Summarize the results in a clear, tabular format for easy comparison across different cell lines.
Table 1: Example Cytotoxicity Data for 4-Amino-2-Methylbenzohydrazide
MPO catalyzes the formation of HOCl, which has dual roles.
Part 4: Future Directions and Structure-Activity Relationships (SAR)
The protocols outlined above provide a robust starting point for characterizing the medicinal chemistry potential of 4-amino-2-methylbenzohydrazide. Positive results from these initial screens would warrant further investigation, including:
Lead Optimization: Synthesizing a library of derivatives to explore the structure-activity relationship (SAR). Modifications could include:
Alkylation or acylation of the 4-amino group.
Substitution at other positions on the aromatic ring.
Conversion of the hydrazide to other functional groups like hydrazones or oxadiazoles.
[6]* Mechanism of Action Studies: For active anticancer compounds, further studies could include cell cycle analysis, kinase profiling, and western blotting to identify the specific molecular targets and pathways affected.
In Vivo Evaluation: Promising candidates with good in vitro potency and low cytotoxicity to normal cells should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety.
By systematically applying these validated protocols, researchers can effectively unlock the therapeutic potential of the 4-amino-2-methylbenzohydrazide scaffold and contribute to the development of next-generation therapeutic agents.
References
Khan, I. et al. General Procedure for the Synthesis of Hydrazides. Bio-protocol3.1.2 . Available at: [Link]
López-Lázaro, M. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Current Medicinal Chemistry22 (20), 2359-2365 (2015). Available at: [Link]
Singh, S. et al. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science12 (1), 020-030 (2022). Available at: [Link]
Hu, Z. et al. Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors. Arabian Journal of Chemistry15 (4), 103713 (2022). Available at: [Link]
Ghavami, G. et al. Introducing novel screening method for natural anticancer compounds through in silico investigation of cancer cell targets. Health Biotechnology and Biopharma9 (2), 165-187 (2025). Available at: [Link]
Kargar, H. et al. 4-Amino-2-hydroxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online68 (Pt 10), o2959 (2012). Available at: [Link]
Lou, Z. Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Global Journal of Medical Research (2025). Available at: [Link]
Berillo, D. et al. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia69 (2), 373-380 (2022). Available at: [Link]
Popa, M. et al. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules29 (13), 3048 (2024). Available at: [Link]
Amir, M. et al. Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry124 , 445-455 (2016). Available at: [Link]
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
Google Patents. US8110705B2 - Processes for making hydrazides.
ResearchGate. Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. Available at: [Link]
Kargar, H. et al. (E)-4-Amino-N′-(2-hydroxy-5-methylbenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online68 (Pt 11), o3185 (2012). Available at: [Link]
Kettle, A. J. et al. Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal321 (Pt 2), 503-508 (1997). Available at: [Link]
Wang, S. F. et al. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules21 (8), 1023 (2016). Available at: [Link]
Xu, D. et al. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research37 (10), 615-616 (2013). Available at: [Link]
Shaimardanova, G. et al. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals14 (12), 1221 (2021). Available at: [Link]
Wang, Y. et al. A 4-Methylbenzoylhydrazine Pt(II) Complex Inhibits the Proliferation of Breast Cancer Cells by Regulating the Cell Cycle and Inducing Apoptosis. Molecules29 (11), 2501 (2024). Available at: [Link]
Guirado, A. et al. First Synthesis and Biological Evaluation of 4-Amino-2-aryl-6,9-dichlorobenzo[g]pteridines as Inhibitors of TNF-α and IL-6. ChemInform44 (48) (2013). Available at: [Link]
Eze, F. I. et al. Anticancer and antimicrobial activities of a novel 4-nitrobenzohydrazone and the Cu(II), Ni(II), Co(II), and Mn(II) complexes. Journal of the Serbian Chemical Society88 (7-8), 759-775 (2023). Available at: [Link]
Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
Patel, D. R. et al. Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology10 (1), 123-130 (2017). Available at: [Link]
Hutchinson, I. et al. Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. Journal of Medicinal Chemistry45 (4), 744-747 (2002). Available at: [Link]
Rezki, N. et al. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry10 (Suppl. 2), S2403-S2413 (2017). Available at: [Link]
Nevagi, R. J. et al. Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre6 (5), 134-150 (2014). Available at: [Link]
Application Notes & Protocols: Strategic Synthesis of Schiff Base Ligands Using 4-amino-2-methylbenzohydrazide
Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and application...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the synthesis, characterization, and application of Schiff base ligands derived from 4-amino-2-methylbenzohydrazide. Hydrazone-based Schiff bases are a privileged class of compounds due to their robust coordination chemistry and wide-ranging applications in catalysis, drug development, and sensing.[1] The unique architecture of 4-amino-2-methylbenzohydrazide, featuring a reactive hydrazide moiety for condensation, a secondary amino group for potential post-synthetic modification or extended coordination, and a strategically placed methyl group influencing steric and electronic properties, makes it a highly versatile precursor. This guide elucidates the underlying chemical principles, provides validated, step-by-step protocols for precursor and ligand synthesis, details rigorous characterization methodologies, and explores subsequent coordination to metal centers.
Foundational Principles: The Chemistry of Hydrazone Formation
Schiff bases are compounds containing an azomethine or imine group (-C=N-), formed by the condensation of a primary amine with a carbonyl compound (aldehyde or ketone).[2][3] The specific subclass derived from hydrazides, known as hydrazones, are particularly stable and exhibit rich coordination behavior.[4][5]
The formation mechanism is a classic example of nucleophilic addition to a carbonyl group.[6] The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The terminal nitrogen of the hydrazide acts as the nucleophile, attacking the carbonyl carbon to form an unstable carbinolamine intermediate. Subsequent acid-catalyzed dehydration (elimination of a water molecule) yields the stable C=N double bond of the hydrazone.[4][6]
Figure 1: General mechanism for acid-catalyzed hydrazone formation.
Precursor Synthesis: Preparation of 4-amino-2-methylbenzohydrazide
While potentially available commercially, in-house synthesis of the hydrazide precursor ensures high purity and is often more cost-effective for large-scale work. The most direct route is the hydrazinolysis of the corresponding methyl ester, methyl 4-amino-2-methylbenzoate.
Protocol 2.1: Synthesis of 4-amino-2-methylbenzohydrazide
This protocol details the conversion of methyl 4-amino-2-methylbenzoate to the target hydrazide.
Materials:
Reagent
M.W. ( g/mol )
Amount
Molar Equiv.
Methyl 4-amino-2-methylbenzoate
165.19
16.52 g
1.0
Hydrazine Hydrate (~80%)
50.06
12.5 mL
~4.0
| Ethanol (95%) | - | 150 mL | - |
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-amino-2-methylbenzoate (16.52 g, 0.1 mol).
Add 150 mL of 95% ethanol and stir until the solid is mostly dissolved.
Carefully add hydrazine hydrate (12.5 mL, approx. 0.4 mol) to the mixture. Causality Note: A significant excess of hydrazine hydrate is used to drive the reaction equilibrium towards the product, ensuring complete conversion of the starting ester.
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 50% ethyl acetate in hexanes). The disappearance of the starting ester spot indicates reaction completion.
After completion, allow the mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to facilitate precipitation.
Collect the resulting white crystalline solid by vacuum filtration, washing the precipitate with a small amount of cold ethanol (2 x 20 mL).
Dry the product in a vacuum oven at 50°C to a constant weight.
Expected Results:
Yield: 85-95%
Appearance: White crystalline solid
Melting Point: ~155-158 °C
FT-IR (cm⁻¹): 3400-3200 (N-H stretching of -NH₂ and -NHNH₂), ~1640 (C=O stretching, amide I band).
Schiff Base Ligand Synthesis: Condensation Protocols
The condensation reaction is generally high-yielding and straightforward, proceeding efficiently in alcoholic solvents. The following protocol uses salicylaldehyde as an exemplary carbonyl partner, which yields a ligand with a phenolic hydroxyl group capable of participating in metal coordination.
Protocol 3.1: Synthesis of (E)-N'-(2-hydroxybenzylidene)-4-amino-2-methylbenzohydrazide
Figure 2: Experimental workflow for Schiff base synthesis.
Dissolve 4-amino-2-methylbenzohydrazide (1.65 g, 10 mmol) in 30 mL of warm 95% ethanol in a 100 mL round-bottom flask.
In a separate beaker, dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of 95% ethanol.
Add the salicylaldehyde solution to the hydrazide solution with continuous stirring.
Add 2-3 drops of glacial acetic acid to the mixture. Causality Note: The acid catalyst accelerates the rate-limiting dehydration step, significantly reducing reaction time.[2]
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. A yellow precipitate will typically form as the reaction progresses.
Monitor the reaction by TLC until the starting materials are consumed.
Allow the mixture to cool to ambient temperature. Collect the yellow solid product by vacuum filtration.
Wash the product thoroughly with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.
Dry the purified ligand in a vacuum oven at 60°C.
Structural Elucidation and Characterization
Rigorous characterization is essential to confirm the formation and purity of the Schiff base ligand. The disappearance of starting material signals and the appearance of new, characteristic signals are key indicators of a successful reaction.[1]
Table of Expected Spectroscopic Data for (E)-N'-(2-hydroxybenzylidene)-4-amino-2-methylbenzohydrazide:
Technique
Key Observation
Rationale
FT-IR (cm⁻¹)
Disappearance of C=O (aldehyde) at ~1665 cm⁻¹. Appearance of C=N (azomethine) at ~1610-1625 cm⁻¹ . Shift of hydrazide C=O to ~1650 cm⁻¹. Broad O-H and N-H bands at 3000-3400 cm⁻¹.
The formation of the imine bond is the most diagnostic change.[1][7] The C=O remains from the hydrazide moiety.
¹H NMR (DMSO-d₆, δ ppm)
Disappearance of aldehyde -CHO proton at ~9.8 ppm. Appearance of -CH=N- (azomethine) proton as a singlet at ~8.5-8.8 ppm . Appearance of phenolic -OH proton at ~11.5 ppm and amide -NH proton at ~11.2 ppm. Aromatic protons appear in the 6.5-8.0 ppm range.
The azomethine proton is a clear marker of Schiff base formation.[8] The downfield shifts of OH and NH protons are due to hydrogen bonding.
Mass Spec. (ESI+)
Molecular ion peak [M+H]⁺ at m/z = 270.1.
Confirms the molecular weight of the condensed product (C₁₅H₁₅N₃O₂).[7]
Application in Coordination Chemistry: Synthesis of a Cu(II) Complex
These Schiff base ligands readily form stable complexes with transition metal ions.[9][10] The ligand synthesized in Protocol 3.1 can act as a tridentate ligand, coordinating through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen.[8][11]
Figure 3: Chelation of the Schiff base ligand to a metal center (M).
Protocol 5.1: Synthesis of a Copper(II) Schiff Base Complex
Procedure:
Suspend the Schiff base ligand (e.g., 0.54 g, 2 mmol) in 30 mL of hot ethanol in a 100 mL flask.
In a separate beaker, dissolve copper(II) acetate monohydrate (0.40 g, 2 mmol) in 20 mL of hot ethanol. Note: A 1:1 metal-to-ligand ratio is used here, but other stoichiometries can be explored.
Add the hot metal salt solution dropwise to the ligand suspension with vigorous stirring. A color change and precipitation should be observed immediately.
Reflux the resulting mixture for 2-3 hours to ensure complete complexation.
Cool the mixture, collect the solid complex by vacuum filtration, and wash with ethanol.
Dry the complex in a vacuum oven.
Characterization Notes for Metal Complex:
FT-IR: A shift of the C=N stretching frequency to a lower wavenumber (e.g., by 10-20 cm⁻¹) upon coordination of the nitrogen atom to the metal center is expected.[7] The appearance of new bands in the far-IR region (400-600 cm⁻¹) can be attributed to M-O and M-N vibrations.
Molar Conductance: Measurements in a solvent like DMSO can determine if the complex is electrolytic or non-electrolytic.[8]
Magnetic Susceptibility: This measurement helps determine the geometry of the complex (e.g., octahedral, square planar).[12]
Conclusion and Future Outlook
4-amino-2-methylbenzohydrazide is a superb building block for constructing multifunctional Schiff base ligands. The protocols outlined herein provide a robust and reproducible pathway for their synthesis and subsequent use in coordination chemistry. The resulting metal complexes are promising candidates for a wide array of applications, including:
Homogeneous Catalysis: As catalysts in oxidation or hydrogenation reactions.[12]
Bioinorganic Chemistry: As models for enzyme active sites or as potential antimicrobial and anticancer agents.[13][14]
Materials Science: For the development of novel sensors, magnetic materials, or luminescent probes.[15]
Further research can explore the derivatization of the free 4-amino group to create more complex, multidentate ligands or to attach the Schiff base to a solid support for heterogeneous catalysis.
References
Journal of Applied Bioanalysis. (n.d.). Rapid And Green Synthesis Of Hydrazone Schiff Bases Using Ultrasonication: Comparative Spectroscopic Evaluation And Structure–activity Relationships.
Turan, N., & Buldurun, K. (2018). Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex. European Journal of Chemistry.
ResearchGate. (n.d.). Synthesis and Spectral Characterization of Hydrazone Schiff Bases Derived from 2,4Dinitrophenylhydrazine. Crystal Structure of Salicylaldehyde2,4-Dinitrophenylhydrazone.
ACS Publications. (2024). An Exploratory Experimental Analysis Backed by Quantum Mechanical Modeling, Spectroscopic, and Surface Study for C-Steel Surface in the Presence of Hydrazone-Based Schiff Bases to Fix Corrosion Defects in Acidic Media. ACS Omega.
(2020). Synthesis, Spectroscopic Characterization, Thermal Analysis and Biological Studies of Hydrazone Schiff Base and its Co(II), Cu(I).
Zayed, M. A., et al. (n.d.). Structure Studies of the Prepared Novel Hydrazone Schiff's Base Complexes Using Spectroscopic, Thermal Analyses and Their Biological Activities. Scilit.
(2021). Transition Metal (II) Complexes of (E)-N-(4- methylbenzylidene)-2-((Z) -. Biointerface Research in Applied Chemistry.
Taylor & Francis. (n.d.). Schiff bases – Knowledge and References.
(n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal.
(n.d.). SCHIFF BASES.
MDPI. (2022). Different Schiff Bases—Structure, Importance and Classification.
MDPI. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review.
(n.d.). Amino Acid Based Schiff Bases and Their Metal Complexes as Biologically Potent Agents.
(n.d.). 373 SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING, AND COMPUTATIONAL STUDY OF SCHIFF BASE LIGAND DERIVED FROM 4-AMINOANTIPRINE.
PMC. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates.
(n.d.). synthesis, spectral characterization and antimicrobial studies of metal (ii) complexes of schiff base. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
ResearchGate. (n.d.). Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide | Request PDF.
Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 4-Amino-2-methylbenzohydrazide
Introduction & Physicochemical Rationale 4-Amino-2-methylbenzohydrazide (CAS 2351881-35-9) is an essential building block in pharmaceutical synthesis, frequently utilized in the development of kinase inhibitors and targe...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Physicochemical Rationale
4-Amino-2-methylbenzohydrazide (CAS 2351881-35-9) is an essential building block in pharmaceutical synthesis, frequently utilized in the development of kinase inhibitors and targeted therapeutics. The accurate quantification of this compound is critical for quality control and stability testing during drug development. However, its unique structural features—an aromatic ring substituted with a primary amine, a methyl group, and a carbohydrazide moiety—present distinct chromatographic challenges.
Causality in Method Design
As a Senior Application Scientist, it is crucial to look beyond standard protocols and design a method based on the molecule's physicochemical properties. The presence of two basic nitrogen-containing functional groups (the primary amine and the hydrazide) makes the molecule highly polar. On standard silica-based reversed-phase columns, these basic sites are prone to severe peak tailing. This tailing is caused by secondary ion-exchange interactions between the protonated basic sites of the analyte and the unreacted, acidic silanol groups on the stationary phase .
To mitigate this, the mobile phase pH must be strictly controlled. The pKa of the primary aniline amine is approximately 4.5, while the hydrazide group is around 3.0–3.5. To ensure both groups are fully protonated and exist in a single, predictable ionization state, an acidic mobile phase (pH 2.0–2.5) is required. We employ 0.1% Trifluoroacetic acid (TFA) because it serves a dual purpose: it lowers the pH to suppress silanol ionization, and it acts as an ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the positively charged amine and hydrazide groups, increasing retention on the C18 column and shielding the basic sites to yield sharp, symmetrical peaks [1][2].
Experimental Workflow & Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) to verify column efficiency prior to analysis, and a bracketing standard strategy to monitor instrument drift during the run.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
Mobile Phase A : Add 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas ultrasonically for 10 minutes.
Mobile Phase B : Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile (ACN). Mix and degas.
Step 2: Self-Validating Standard Preparation
Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 4-amino-2-methylbenzohydrazide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Mobile Phase A, sonicate for 5 minutes to ensure complete dissolution, and make up to volume.
Working Standards : Dilute the stock solution with Mobile Phase A to prepare a calibration curve spanning 10 to 100 µg/mL.
Step 3: Sample Preparation
Weigh the equivalent of 10.0 mg of the sample matrix. Dissolve and dilute identically to the stock solution. Filter the final solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial to protect the column from particulates.
Step 4: Sequence Execution & Bracketing
Inject a blank (Mobile Phase A) to confirm the absence of carryover.
Execute the SST (inject the 50 µg/mL standard six times).
Inject the calibration standards from lowest to highest concentration.
Inject unknown samples, ensuring you bracket the samples with the 50 µg/mL standard every 10 injections to validate that detector response remains stable.
Fig 1. Experimental workflow for HPLC analysis of 4-amino-2-methylbenzohydrazide.
Chromatographic Conditions
Table 1: Optimized HPLC Parameters
Parameter
Condition
Column
High-purity C18 (250 mm × 4.6 mm, 5 µm), end-capped
Mobile Phase A
0.1% TFA in Milli-Q Water
Mobile Phase B
0.1% TFA in Acetonitrile
Elution Mode
Isocratic (80% A : 20% B)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
240 nm (UV)
Injection Volume
10 µL
Method Validation (ICH Q2(R2) Framework)
The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose [1][3].
Fig 2. Core validation parameters based on ICH Q2(R2) guidelines.
System Suitability Testing (SST)
Prior to validation, SST was performed to ensure the complete system (instrument, reagents, and column) was operating within acceptable limits. The use of an end-capped column combined with TFA yielded excellent peak symmetry.
Table 2: System Suitability Parameters (n=6)
Parameter
Acceptance Criteria
Observed Value
Retention Time (RT)
N/A
~4.2 min
Theoretical Plates (N)
> 5000
8,540
Tailing Factor (Tf)
< 1.5
1.12
%RSD of Peak Area
< 2.0%
0.45%
Specificity and Linearity
Specificity was confirmed by injecting the blank and observing no interfering peaks at the 4.2-minute retention time. Forced degradation studies (exposure to 1N HCl, 1N NaOH, 3% H₂O₂, and UV light) confirmed that degradation products do not co-elute with the main peak, proving the method is stability-indicating. The method exhibited exceptional linearity over the target range, validating the reportable range of the assay[1].
Accuracy, Precision, and Sensitivity
Intra-day and inter-day precision were evaluated using three concentration levels (20, 50, and 80 µg/mL). Accuracy was assessed via recovery studies by spiking known amounts of the standard into a synthetic matrix. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established using signal-to-noise ratios of 3:1 and 10:1, respectively.
Table 3: Method Validation Summary
Validation Parameter
Range / Criteria
Result
Linearity Range
10 – 100 µg/mL
R² = 0.9998
Limit of Detection (LOD)
S/N ≥ 3
0.5 µg/mL
Limit of Quantitation (LOQ)
S/N ≥ 10
1.5 µg/mL
Intra-day Precision (%RSD)
< 2.0% (n=6)
0.6% – 1.1%
Inter-day Precision (%RSD)
< 2.0% (n=12)
0.9% – 1.4%
Accuracy (Recovery %)
98.0% – 102.0%
99.2% – 101.1%
Conclusion
This optimized RP-HPLC method for 4-amino-2-methylbenzohydrazide successfully overcomes the inherent peak tailing associated with dual basic functional groups by utilizing precise pH control and ion-pairing chromatography. By embedding self-validating SST protocols and adhering strictly to ICH Q2(R2) validation standards, this protocol provides a highly reliable, robust, and accurate analytical framework for researchers and drug development professionals.
References
Practical HPLC Method Development (2nd ed.)
Source: Wiley-Interscience
URL:[Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5
Source: European Medicines Agency (EMA) / International Council for Harmonisation
URL:[Link]
The Versatile Precursor: 4-Amino-2-methylbenzohydrazide in the Synthesis of Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Unique Scaffolding Molecule In the landscape of medicinal chemistry and drug discovery, the quest for novel molec...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Unique Scaffolding Molecule
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that can serve as a foundation for a diverse array of bioactive compounds is relentless. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals due to their unique ability to interact with biological targets.[1][2] Within this context, 4-amino-2-methylbenzohydrazide has emerged as a precursor of significant interest. Its distinct structural features—a hydrazide moiety for cyclization reactions, an amino group for further functionalization, and a substituted benzene ring—make it a versatile building block for the synthesis of a variety of heterocyclic systems, including 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles. These resulting heterocyclic structures are frequently associated with a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[3][4][5]
This comprehensive guide provides detailed application notes and protocols for the utilization of 4-amino-2-methylbenzohydrazide as a precursor in the synthesis of key heterocyclic compounds. The methodologies are presented with a focus on the underlying chemical principles and practical considerations to empower researchers in their pursuit of novel therapeutic agents.
Core Properties of 4-Amino-2-methylbenzohydrazide
A thorough understanding of the precursor's properties is fundamental to its successful application.
Property
Value
Chemical Formula
C₈H₁₁N₃O
Molecular Weight
165.19 g/mol
CAS Number
2351881-35-9
Appearance
Off-white to light yellow powder
Solubility
Soluble in polar organic solvents such as ethanol, methanol, and DMSO.
Synthesis of 1,2,4-Triazole Derivatives: A Gateway to Anticancer and Antimicrobial Agents
The 1,2,4-triazole nucleus is a prominent feature in many approved drugs and clinical candidates, exhibiting a broad range of biological activities.[6][7] The synthesis of 4-amino-3-(4-amino-2-methylphenyl)-5-mercapto-1,2,4-triazole from 4-amino-2-methylbenzohydrazide provides a key intermediate for further derivatization.
Protocol 1: Synthesis of 4-Amino-3-(4-amino-2-methylphenyl)-5-mercapto-1,2,4-triazole
This protocol outlines a two-step synthesis starting from 4-amino-2-methylbenzohydrazide. The initial reaction with carbon disulfide in a basic medium yields a dithiocarbazate salt, which upon cyclization with hydrazine hydrate, affords the desired triazole.
Step 1: Synthesis of Potassium dithiocarbazate derivative
In a 250 mL round-bottom flask, dissolve 4-amino-2-methylbenzohydrazide (1.65 g, 10 mmol) in absolute ethanol (50 mL).
To this solution, add potassium hydroxide (0.67 g, 12 mmol) and stir until it dissolves completely.
Cool the mixture to 0-5 °C in an ice bath.
Add carbon disulfide (0.91 g, 12 mmol) dropwise to the cooled solution while maintaining vigorous stirring.
Continue stirring at room temperature for 12-16 hours.
The precipitated potassium dithiocarbazate derivative is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Step 2: Cyclization to form 4-Amino-3-(4-amino-2-methylphenyl)-5-mercapto-1,2,4-triazole
To a suspension of the potassium dithiocarbazate derivative (from the previous step) in water (50 mL), add hydrazine hydrate (99-100%) (2 mL, 40 mmol).
Reflux the reaction mixture for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed.
Monitor the reaction progress by thin-layer chromatography (TLC).
After completion, cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to a pH of 5-6.
The precipitated solid is filtered, washed thoroughly with water, and dried.
Recrystallize the crude product from ethanol to obtain pure 4-amino-3-(4-amino-2-methylphenyl)-5-mercapto-1,2,4-triazole.
Caption: Synthetic pathway for 4-amino-3-(4-amino-2-methylphenyl)-5-mercapto-1,2,4-triazole.
Applications and Further Functionalization
The synthesized mercapto-triazole is a versatile intermediate. The thiol group can be readily alkylated with various alkyl or aryl halides to produce a library of S-substituted derivatives. Furthermore, the amino group on the triazole ring can be converted into Schiff bases by reacting with different aldehydes, which can then be used to create further heterocyclic systems. These modifications are crucial for tuning the biological activity of the final compounds. Studies on similar 1,2,4-triazole derivatives have demonstrated significant anticancer and antimicrobial activities.[3][8]
Synthesis of 1,3,4-Oxadiazole Derivatives: Building Blocks for Antimicrobial Agents
The 1,3,4-oxadiazole ring is another privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[5][8]
Protocol 2: Synthesis of 5-(4-Amino-2-methylphenyl)-1,3,4-oxadiazole-2-thiol
This protocol describes the synthesis of a key oxadiazole intermediate from 4-amino-2-methylbenzohydrazide.
In a 250 mL round-bottom flask, dissolve 4-amino-2-methylbenzohydrazide (1.65 g, 10 mmol) in absolute ethanol (50 mL).
Add potassium hydroxide (0.67 g, 12 mmol) and stir until a clear solution is obtained.
Add carbon disulfide (0.91 g, 12 mmol) dropwise and reflux the mixture for 8-10 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture and pour it into ice-cold water (100 mL).
Acidify the solution with dilute hydrochloric acid to a pH of 5-6.
The precipitated solid is filtered, washed with water, and dried.
Recrystallize the crude product from an ethanol/water mixture to yield pure 5-(4-amino-2-methylphenyl)-1,3,4-oxadiazole-2-thiol.
Caption: Synthesis of 5-(4-amino-2-methylphenyl)-1,3,4-oxadiazole-2-thiol.
Applications and Derivatization
The resulting 1,3,4-oxadiazole-2-thiol can be further modified at the thiol position through reactions such as S-alkylation, Mannich reactions, and the formation of disulfide bridges. These derivatives have been reported to possess a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[9]
Synthesis of Pyrazole Derivatives: Scaffolds with Diverse Pharmacological Profiles
Pyrazoles are a class of heterocyclic compounds that are well-represented in a number of clinically used drugs.[10][11] The reaction of hydrazides with 1,3-dicarbonyl compounds is a classical and efficient method for the synthesis of pyrazoles.
Protocol 3: Synthesis of 1-(4-Amino-2-methylbenzoyl)-3,5-dimethyl-1H-pyrazole
This protocol details the synthesis of a pyrazole derivative via the condensation of 4-amino-2-methylbenzohydrazide with acetylacetone.
In a 100 mL round-bottom flask, dissolve 4-amino-2-methylbenzohydrazide (1.65 g, 10 mmol) in glacial acetic acid (20 mL).
To this solution, add acetylacetone (1.1 g, 11 mmol).
Reflux the reaction mixture for 6-8 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and pour it into crushed ice (100 g).
The precipitated solid is collected by filtration, washed with a saturated sodium bicarbonate solution, and then with water until the washings are neutral.
Dry the crude product and recrystallize from ethanol to obtain pure 1-(4-amino-2-methylbenzoyl)-3,5-dimethyl-1H-pyrazole.
Caption: Synthesis of a pyrazole derivative from 4-amino-2-methylbenzohydrazide.
Potential Applications
The amino group on the benzoyl moiety of the synthesized pyrazole offers a site for further chemical modifications, allowing for the generation of a library of compounds for biological screening. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[12]
Conclusion and Future Perspectives
4-Amino-2-methylbenzohydrazide stands out as a highly valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed herein for the synthesis of 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyrazoles provide a solid foundation for researchers to explore the chemical space around these privileged scaffolds. The strategic placement of reactive functional groups in the precursor allows for extensive derivatization, paving the way for the discovery of novel drug candidates with potentially enhanced efficacy and selectivity. Further investigations into the biological activities of these and other heterocyclic systems derived from 4-amino-2-methylbenzohydrazide are warranted and hold significant promise for the future of drug development.
References
Huang, C., Geng, X., Zhao, P., Zhou, Y., Yu, X.-X., Wang, L.-S., Wu, Y.-D., & Wu, A.-X. (2021). Direct Synthesis of 4-Aryl-1,2,3-triazoles via I2-Promoted Cyclization under Metal- and Azide-Free Conditions. The Journal of Organic Chemistry, 86(19), 13664–13672.
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4463-4471.
Bollikolla, H. B., & Liu, B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2014). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents. Arabian Journal of Chemistry, 7(6), 1084-1090.
Fikry, R., Ismail, N., Raslan, S., & El-Tahawe, H. (2016). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. European Chemical Bulletin, 5(5), 157-162.
Kumar, A., & Singh, P. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1).
Mishra, R., et al. (2022).
Fikry, R. M., et al. (2016).
Salama, R. H. (2020).
Vaitkevičienė, G., et al. (2021). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Molecules, 26(9), 2597.
Frolova, Y., et al. (2022). Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Česká a slovenská farmacie, 71(4), 149-158.
Al-Ghorbani, M., et al. (2022). Synthesis, Antimicrobial, Antiproliferative, and Docking Studies of 1,3,4-Oxadiazole Derivatives Containing Benzimidazole Scaffold. Biointerface Research in Applied Chemistry, 12(4), 5438-5450.
Vaitkevičienė, G., et al. (2021). Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. Semantic Scholar.
Küçükgüzel, Ş. G., & Çıkla, P. (2012). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. Molecules, 17(5), 5786-5802.
Wu, A. X., et al. (2021). Azide-free cyclization reaction access to 4-aryl-NH-1,2,3-triazoles: P-toluenesulfonyl hydrazide and sulfamic acid as nitrogen sources. Organic & Biomolecular Chemistry, 19(38), 8344-8348.
Al-Masoudi, N. A. L., & Al-Sultani, H. K. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 2322(1), 012001.
Al-Obaidi, A. M. J., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.
Wang, Y., et al. (2022). Silver-Catalyzed Cascade Cyclization of Amino-NH-1,2,3-Triazoles with 2-Alkynylbenzaldehydes: An Access to Pentacyclic Fused Triazoles. Molecules, 27(21), 7567.
Chen, C., et al. (2001). 1-Alkyl-3-amino-5-aryl-1H-[8][12][13]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities. Bioorganic & medicinal chemistry letters, 11(24), 3165-3168.
Atia, S. M. (2012). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 4(1), 1-7.
Reddy, P. P., et al. (2016). Synthesis and anti-microbial/anti-malarial activity of a new class of chromone-dihydroquinazolinone hybrid heterocycles.
El-Sabbagh, O. I., et al. (1964). Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles.
Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.
Yahyazadeh, A., & Heravi, M. M. (2013). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 25(9), 4965.
Ananthi, K., et al. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)
Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
Application Note: A Strategic Framework for Establishing In Vivo Dosing Guidelines for 4-Amino-2-methylbenzohydrazide
Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive framework for establishing initial in vivo dosing guidelines for the novel compound, 4-amino-2-methy...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract:
This document provides a comprehensive framework for establishing initial in vivo dosing guidelines for the novel compound, 4-amino-2-methylbenzohydrazide. In the absence of established public data for this specific molecule, this guide synthesizes first principles of pharmacology and toxicology to propose a systematic, tiered approach. It covers essential preliminary steps, including physicochemical characterization and vehicle selection, and details a progression of in vivo studies from acute dose-range finding to foundational pharmacokinetic profiling. The protocols and strategies outlined herein are designed to ensure scientific rigor, ethical consideration for animal welfare, and the generation of reliable data to inform subsequent efficacy and safety studies.
Introduction: The Challenge of Novel Compound Dosing
Establishing a safe and effective in vivo dose for a novel chemical entity (NCE) like 4-amino-2-methylbenzohydrazide is a foundational step in preclinical drug development. The primary goal is to define a therapeutic window by identifying the minimum effective dose (MED) and the maximum tolerated dose (MTD).[1][2] This process is critical for designing meaningful efficacy studies and ensuring that subsequent toxicology assessments are both ethical and scientifically sound.[1]
The benzohydrazide moiety is a versatile pharmacophore found in various biologically active compounds.[3][4] However, the hydrazide group can also be associated with specific toxicities, often linked to its metabolism.[5] Hydrazine derivatives have been shown to induce a range of toxic effects, including hepatotoxicity and oxidative stress, which underscores the need for a careful and systematic approach to dose-finding.[5]
This application note provides a logical, field-proven workflow for researchers to navigate the initial in vivo characterization of 4-amino-2-methylbenzohydrazide, progressing from fundamental preparations to structured animal studies.
Foundational Tier: Pre-Dosing Characterization
Before any in vivo administration, a thorough understanding of the compound's fundamental properties is essential. This stage prevents common pitfalls that can confound study results.
Physicochemical Properties
A basic analysis of 4-amino-2-methylbenzohydrazide's properties is the starting point. Key parameters include:
Solubility: Determine solubility in common aqueous and organic solvents. This dictates the feasibility of creating a homogenous formulation for dosing.
Stability: Assess stability in the solid state and in potential vehicle solutions under relevant conditions (e.g., light, temperature, pH).
Purity: Confirm the purity of the test article, as impurities can contribute to unexpected toxicity or variability.
Vehicle Selection and Formulation
The choice of vehicle is critical for ensuring accurate and reproducible dosing, especially for compounds with low aqueous solubility.[6] An ideal vehicle should be non-toxic at the administered volume and should not interfere with the compound's pharmacology.[7]
Can dissolve poorly soluble compounds.[6][7] Often mixed with water/saline.
Can have intrinsic toxicity. DMSO is limited to low percentages in final formulation.[6]
Lipid-based
Corn oil, Sesame oil, Intralipid®
Suitable for highly lipophilic compounds for oral or subcutaneous routes.
Can affect compound absorption and metabolism.
Protocol 1: Vehicle Screening and Formulation Development
Attempt to dissolve 4-amino-2-methylbenzohydrazide at the highest anticipated concentration in saline or PBS.
If insoluble, test solubility in a panel of GRAS (Generally Recognized As Safe) excipients (e.g., PEG-400, PG, Tween 80).
For oral dosing, evaluate suspension-forming agents like 0.5% CMC.
Once a suitable vehicle is identified, prepare a trial formulation. Assess its stability and homogeneity over a period relevant to the dosing procedure (e.g., 4-6 hours).
Crucially, a vehicle-only control group must be included in all subsequent in vivo experiments to isolate the effects of the compound from those of the vehicle. [8]
Experimental Tier 1: Acute Dose Range Finding (DRF)
The first in vivo step is an acute dose range finding study, often conducted in a single rodent species (e.g., mice). The objective is to identify the MTD and observe any overt signs of toxicity.[1][2] This study uses a small number of animals and is designed to establish a dose-response relationship for toxicity.[1]
This process is guided by internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[9][10][11] The "Up-and-Down Procedure" (OECD 425) or "Acute Toxic Class Method" (OECD 423) are valuable frameworks that minimize animal use while providing robust data.[9][10][12]
Logical Workflow for Dose Range Finding
Caption: A decision-making framework for selecting doses for efficacy studies based on integrated preclinical data.
High Dose: Typically set at or near the MTD to maximize the chance of observing an effect and to define the upper limit of the therapeutic window.
[8]* Low Dose: Chosen to be at or slightly above the anticipated MED. This can be guided by scaling in vitro potency data to anticipated in vivo exposures.
Intermediate Dose: A mid-point dose (e.g., 3-5 fold lower than the high dose) is included to establish a clear dose-response relationship.
[8]
By following this structured, data-driven approach, researchers can confidently and ethically advance 4-amino-2-methylbenzohydrazide into further preclinical testing, armed with a rational and scientifically defensible dosing strategy.
References
Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (n.d.). Google Scholar.
Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences.
Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. (2011, April 13). Taylor & Francis Online.
OECD Test Guideline 425. (n.d.). National Toxicology Program.
OECD Test Guideline 423. (2001, December 17). National Toxicology Program.
ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023, May 29). IJRPC.
Tang, C., & Prueksaritanont, T. (2010). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. PubMed.
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD.
In vivo and in vitro genotoxicity of three antihypertensive hydrazine derivatives (hydralazine, dihydralazine, and endralazine). (n.d.). PubMed.
How to select the right animal species for TK/PK studies? (2025, May 29). Patsnap Synapse.
OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023, September 13). PDF.
A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. (2016, November 15). PubMed.
Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022, June 30). OECD.
Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. (n.d.). PubMed.
Dose-ranging studies (including discovery, preclinical and clinical). (n.d.). GARDP Revive.
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. (2022, September 15). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). Google Scholar.
What are the vehicles used to dissolve drugs for in vivo treatment? (2014, July 10). ResearchGate.
Dose Range Finding Studies. (n.d.). Charles River Laboratories.
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (2009, December 15). NC3Rs.
ATSDR Hydrazines Tox Profile. (n.d.). ATSDR.
Application Notes and Protocols for In Vivo Studies with 4-(Benzylamino)-2-methylbutan-2-ol. (n.d.). Benchchem.
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. (n.d.). Der Pharma Chemica.
Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. (n.d.). PMC.
Application Notes and Protocols: 4-Amino-2-methylbenzohydrazide as a Versatile Cross-Linking Agent in Polymer Science
Introduction: Unlocking New Polymer Architectures with 4-Amino-2-methylbenzohydrazide In the dynamic field of polymer science, the development of novel cross-linking agents is paramount to engineering materials with tail...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Unlocking New Polymer Architectures with 4-Amino-2-methylbenzohydrazide
In the dynamic field of polymer science, the development of novel cross-linking agents is paramount to engineering materials with tailored properties for advanced applications, ranging from controlled drug delivery to self-healing materials and advanced coatings. 4-Amino-2-methylbenzohydrazide emerges as a compelling bifunctional cross-linker, offering a unique combination of a nucleophilic aromatic amine and a reactive hydrazide moiety within a single, structurally defined molecule. This unique arrangement opens up possibilities for creating complex polymer networks through orthogonal chemistries.
The hydrazide group is well-established for its ability to form pH-sensitive hydrazone bonds with aldehydes and ketones, a reaction that is rapid, reversible under acidic conditions, and proceeds efficiently in aqueous media.[1][2][3] This dynamic covalent chemistry is particularly valuable for creating "smart" hydrogels and drug delivery systems that respond to specific physiological cues.[3] The primary aromatic amine, on the other hand, can participate in a variety of other conjugation reactions, such as amide bond formation with carboxylic acids or acrylates, or reactions with isocyanates to form ureas. The presence of the methyl group at the 2-position on the benzene ring introduces both steric and electronic effects that can modulate the reactivity of both the amino and hydrazide groups, potentially offering finer control over reaction kinetics and the final properties of the cross-linked material.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-amino-2-methylbenzohydrazide as a cross-linking agent. We will delve into the underlying chemistry, provide detailed protocols for the synthesis of cross-linked polymer networks, and discuss characterization techniques to validate the resulting material properties.
Chemical and Physical Properties of 4-Amino-2-methylbenzohydrazide
A thorough understanding of the physicochemical properties of 4-amino-2-methylbenzohydrazide is crucial for its effective application.
Soluble in DMSO, DMF, and alcohols. Limited solubility in water.
Inferred from similar compounds
The methyl group ortho to the amino group is expected to have a slight electron-donating effect, which could subtly influence the nucleophilicity of the aromatic amine. Conversely, it may introduce steric hindrance that could affect its reaction with bulky electrophiles.
Cross-Linking Mechanisms and Strategies
4-Amino-2-methylbenzohydrazide offers at least two primary modes of cross-linking, which can be employed independently or in concert to create diverse polymer architectures.
Hydrazone Bond Formation: The pH-Responsive Link
The reaction between the hydrazide group of 4-amino-2-methylbenzohydrazide and a polymer bearing aldehyde or ketone functionalities results in the formation of a hydrazone bond. This reaction is a cornerstone of dynamic covalent chemistry.[1][2][3]
Reaction Scheme:
Hydrazone Cross-Linking Mechanism.
This cross-linking is reversible and will hydrolyze at acidic pH, making it ideal for applications requiring triggered degradation or release.[2]
Amide Bond Formation: The Stable Connection
The aromatic amine of 4-amino-2-methylbenzohydrazide can react with polymers containing carboxylic acid groups, activated esters, or acyl chlorides to form stable amide bonds. This reaction typically requires a coupling agent like EDC/NHS.
Reaction Scheme:
Amide Bond Cross-Linking Mechanism.
This approach creates a more permanent and stable polymer network compared to hydrazone cross-linking.
Exemplary Protocols
The following protocols are provided as a starting point for researchers. Optimization of reaction conditions, stoichiometry, and purification methods will be necessary for specific polymer systems and desired material properties.
Protocol 1: Synthesis of a pH-Responsive Hydrogel using 4-Amino-2-methylbenzohydrazide and an Aldehyde-Functionalized Polymer
Objective: To prepare a cross-linked hydrogel with pH-sensitive degradability.
Polymer Solution Preparation: Dissolve the aldehyde-functionalized polymer in PBS (pH 7.4) to a final concentration of 2% (w/v). Stir gently until fully dissolved.
Cross-linker Solution Preparation: Prepare a stock solution of 4-amino-2-methylbenzohydrazide in DMSO or a minimal amount of deionized water with gentle heating. The concentration should be calculated to achieve the desired molar ratio of hydrazide groups to aldehyde groups (e.g., 1:1, 1:2, or 2:1).
Cross-linking Reaction:
Slowly add the 4-amino-2-methylbenzohydrazide solution to the polymer solution while stirring.
Continue stirring at room temperature. Gelation should be observable within minutes to hours, depending on the polymer and cross-linker concentrations.
Allow the reaction to proceed for 24 hours to ensure complete cross-linking.
Purification:
Place the resulting hydrogel in a dialysis bag.
Dialyze against deionized water for 48-72 hours, changing the water frequently to remove unreacted cross-linker and any by-products.
Lyophilization (Optional): For characterization of the dried network, the purified hydrogel can be frozen and lyophilized.
Characterization:
Swelling Ratio: Measure the weight of the swollen and lyophilized hydrogel to determine the swelling ratio in different pH buffers.
Rheology: Perform rheological measurements to determine the storage (G') and loss (G'') moduli of the hydrogel.
FT-IR Spectroscopy: Confirm the formation of the hydrazone bond (C=N stretch, typically around 1650-1600 cm⁻¹).
pH-Dependent Degradation: Monitor the dissolution of the hydrogel in acidic buffers (e.g., pH 5.0).
Protocol 2: Preparation of a Stable Polymer Network via Amide Bond Formation
Objective: To create a robust, non-degradable cross-linked material.
Polymer Solution Preparation: Dissolve the carboxylic acid-containing polymer in MES buffer (pH 6.0) to a final concentration of 5% (w/v).
Activation of Carboxylic Acid Groups:
Add EDC and NHS to the polymer solution. A typical molar ratio is Polymer-COOH : EDC : NHS = 1 : 2 : 1.
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxyl groups.
Cross-linking Reaction:
Dissolve 4-amino-2-methylbenzohydrazide in a small amount of MES buffer.
Add the cross-linker solution to the activated polymer solution. The molar ratio of activated carboxyl groups to the amine groups of the cross-linker should be optimized (e.g., 2:1).
Allow the reaction to proceed at room temperature for 12-24 hours.
Purification:
Precipitate the cross-linked polymer by adding the reaction mixture to a non-solvent (e.g., ethanol or acetone).
Wash the precipitate several times with the non-solvent to remove unreacted reagents.
Dry the cross-linked polymer under vacuum.
Characterization:
Solubility Testing: Confirm the insolubility of the cross-linked polymer in various solvents.
Thermal Analysis (TGA/DSC): Determine the thermal stability and glass transition temperature of the cross-linked material.
Mechanical Testing: Perform tensile tests or dynamic mechanical analysis (DMA) to evaluate the mechanical properties.
FT-IR Spectroscopy: Confirm the formation of the amide bond (amide I and II bands).
Workflow and Decision Making
The choice of cross-linking strategy depends on the desired application.
Technical Support Center: Synthesis of 4-amino-2-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals This technical support guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of 4-amino-2-methylbenzohydrazide. As a Seni...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of 4-amino-2-methylbenzohydrazide. As a Senior Application Scientist, this guide is structured to address common challenges and provide scientifically-grounded solutions to improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-amino-2-methylbenzohydrazide?
The most prevalent and direct method for synthesizing 4-amino-2-methylbenzohydrazide is a two-step process. This begins with the esterification of 4-amino-2-methylbenzoic acid to form the corresponding methyl ester, followed by hydrazinolysis of the ester.
Synthetic Pathway Overview:
Caption: Two-step synthesis of 4-amino-2-methylbenzohydrazide.
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses specific problems that can arise during the synthesis and offers actionable solutions.
Issue 1: Low Yield in the Esterification of 4-amino-2-methylbenzoic acid
Possible Causes & Solutions:
Incomplete Reaction: The Fischer esterification is a reversible reaction.[1] To drive the equilibrium towards the product, a large excess of the alcohol (methanol) is recommended.[1] Removing water as it forms, for instance with a Dean-Stark apparatus, can also significantly improve the yield.[1]
Insufficient Catalyst: The amino group on the benzoic acid is basic and can neutralize the acid catalyst.[1] It is crucial to use a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, to both protonate the amino group and catalyze the esterification.[1][2]
Reaction Temperature and Time: Suboptimal temperature or insufficient reaction time can lead to incomplete conversion. The reaction should be heated to reflux and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[2][3]
Experimental Protocol: Fischer Esterification
Reaction Setup: In a round-bottom flask, suspend 4-amino-2-methylbenzoic acid in a 10-15 fold molar excess of methanol.[2]
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 equivalents) dropwise.[2]
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.[2]
Monitoring: Track the reaction's progress using TLC. A suitable eluent system is 30% ethyl acetate in hexanes.[2]
Work-up: After completion, cool the reaction mixture and remove excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.[2][4]
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.[2]
Ensures sufficient catalysis after amine protonation.[1][2]
Temperature
Reflux
Provides energy to overcome the activation barrier.[3]
Monitoring
TLC
Confirms reaction completion and prevents side reactions.[3]
Issue 2: Low Yield During Hydrazinolysis of Methyl 4-amino-2-methylbenzoate
Possible Causes & Solutions:
Incomplete Reaction: The reaction between the ester and hydrazine hydrate may not have reached completion.[5] Ensure a sufficient excess of hydrazine hydrate is used and allow for adequate reaction time.
Purity of Reactants: The purity of both the methyl 4-amino-2-methylbenzoate and hydrazine hydrate is critical. Use freshly distilled or high-purity reagents to avoid interference from impurities.[5]
Side Reactions: The formation of byproducts can reduce the yield. One common side reaction is the formation of azines, which can occur if one molecule of hydrazine reacts with two molecules of a carbonyl compound.[6] Using an excess of hydrazine hydrate can help minimize this.[6]
Experimental Protocol: Hydrazinolysis
Reaction Setup: Dissolve methyl 4-amino-2-methylbenzoate in a suitable solvent like ethanol.
Hydrazine Addition: Add an excess of hydrazine hydrate (typically 3-5 equivalents).
Reaction: Stir the mixture at room temperature or gently reflux for several hours until the reaction is complete, as monitored by TLC.
Isolation: Cool the reaction mixture. The product, 4-amino-2-methylbenzohydrazide, should precipitate.[5] Collect the solid by filtration and wash it thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.[5]
Issue 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions:
Residual Starting Materials: Incomplete reactions can leave unreacted ester or hydrazine in the final product.
Formation of Side Products: Unwanted side reactions can lead to impurities that are difficult to separate.
Purification Techniques:
Recrystallization: This is the most effective method for purifying solid benzohydrazide derivatives.[5]
Protocol: Dissolve the crude product in a minimum amount of a hot solvent like ethanol.[5] If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them.[5]
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel is a good alternative.[5] A common eluent system is a mixture of ethanol and chloroform.[5]
Caption: A logical workflow for troubleshooting synthesis issues.
References
Google Patents. (2007). Process for preparing methyl 4-(aminomethyl)benzoate.
Google Patents. (n.d.). Preparation method of 4-aminomethylbenzoic acid.
ResearchGate. (n.d.). Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. Retrieved from [Link]
PMC. (n.d.). (E)-4-Amino-N′-(2-hydroxy-5-methylbenzylidene)benzohydrazide. Retrieved from [Link]
PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Retrieved from [Link]
WIPO Patentscope. (2011). PREPARATION METHOD OF 4-AMINOMETHYLBENZOIC ACID. Retrieved from [Link]
ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 4-aminomethylbenzoic acid.
RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
Journal of Chemical Research. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Retrieved from [Link]
ACS Publications. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]
Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]
PubChem. (n.d.). Methyl 4-{[(2-methylhydrazino)thioxomethyl]amino}benzoate. Retrieved from [Link]
RSC Publishing. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
PubChem. (n.d.). Methyl 4-amino-2-methylbenzoate. Retrieved from [Link]
PMC. (n.d.). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Retrieved from [Link]
RSC Publishing. (n.d.). Cleavage of unactivated amide bonds by ammonium salt-accelerated hydrazinolysis. Retrieved from [Link]
ChemRxiv. (n.d.). Optimized monomer-based synthesis of poly-N-amino peptides. Retrieved from [Link]
Impactfactor. (2022). New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. Retrieved from [Link]
ResearchGate. (n.d.). 4-Amino-2-hydroxybenzohydrazide. Retrieved from [Link]
PMC. (n.d.). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Retrieved from [Link]
Google Patents. (n.d.). Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.
Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
Wiley Online Library. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]
Technical Support Center: Troubleshooting 4-amino-2-methylbenzohydrazide Precipitation in Aqueous Media
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 4-amino-2-methylbenzohydrazide. This resource is designed for researchers, scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-amino-2-methylbenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound in their experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to overcome these obstacles effectively.
The structure of 4-amino-2-methylbenzohydrazide, with its hydrophobic aromatic ring and methyl group, alongside polar amino and hydrazide functionalities, presents a classic solubility challenge. It is sparingly soluble in aqueous solutions, a common characteristic for many benzohydrazide derivatives.[1][2] This guide will walk you through the most common precipitation issues and provide validated protocols to ensure your experiments proceed smoothly.
Troubleshooting Guide: Common Precipitation Scenarios
This section addresses specific problems you may encounter when preparing solutions of 4-amino-2-methylbenzohydrazide.
Q1: My compound precipitated instantly when I diluted my DMSO stock into my aqueous buffer. What went wrong?
A1: This phenomenon is known as "crashing out," and it is the most common cause of precipitation for compounds with low aqueous solubility.
Causality: 4-amino-2-methylbenzohydrazide is highly soluble in neat organic solvents like Dimethyl Sulfoxide (DMSO).[1] When you create a concentrated stock solution in 100% DMSO, the compound is stable. However, when this stock is rapidly diluted into an aqueous buffer, you create localized regions where the compound's concentration is far above its solubility limit in the new, high-water-content solvent mixture. The solvent environment shifts from favorable (organic) to unfavorable (aqueous) too quickly for the molecules to disperse, causing them to aggregate and precipitate.
Solution:
Reverse the Addition: Instead of adding the DMSO stock to the buffer, start with your aqueous buffer in the vial and add the DMSO stock solution to it drop-by-drop.
Agitate Vigorously: Ensure the buffer is being constantly and vigorously mixed (e.g., on a vortexer at medium speed) as you add the stock. This rapid dispersion prevents the formation of localized high-concentration zones.
Lower the Final Concentration: You may be exceeding the compound's maximum solubility in the final solvent mixture. Try preparing a more dilute working solution.
Caption: Workflow comparison for aqueous solution preparation.
Q2: I successfully dissolved the compound, but a precipitate formed after storing the solution at 4°C overnight. Why?
A2: This is likely due to temperature-dependent solubility or solution instability.
Causality:
Temperature Effect: The solubility of most solid compounds, including benzohydrazides, decreases as the temperature drops.[3] While your compound may be soluble at room temperature, its concentration could be above the saturation point at 4°C, causing it to crystallize out of solution. This principle is precisely why recrystallization is an effective purification technique.[4]
Solution Instability: Aqueous solutions of many hydrazide-containing compounds are not stable for extended periods.[1] Over time, molecules can slowly aggregate to form a more stable crystalline lattice (precipitate) or the compound may degrade into less soluble byproducts. For a related compound, 4-aminobenzoic acid hydrazide, it is not recommended to store the aqueous solution for more than one day.[1]
Solution:
Prepare Fresh: Always prepare aqueous working solutions of 4-amino-2-methylbenzohydrazide fresh on the day of the experiment.
Store at Room Temperature (Short-Term): If you must store it for a few hours, keep it at a constant room temperature, protected from light. Avoid refrigeration unless you have validated that your specific concentration and buffer system are stable at that temperature.
Re-dissolve: If a precipitate forms upon cooling, you may be able to re-dissolve it by gently warming the solution (e.g., to 37°C) and sonicating.[5] However, be cautious, as heating can accelerate degradation.
Q3: Can I improve solubility by adjusting the pH of my buffer?
A3: Yes, adjusting the pH is a powerful technique to enhance the solubility of ionizable compounds.
Causality: 4-amino-2-methylbenzohydrazide has two basic functional groups: the aromatic amino group (-NH₂) and the hydrazide group (-NHNH₂). In an acidic environment (low pH), these groups become protonated (-NH₃⁺ and -NHNH₃⁺, respectively). This acquisition of a positive charge significantly increases the molecule's polarity and its favorable interactions with water, thereby increasing solubility.[6] Conversely, at neutral or slightly basic pH, the molecule is less charged and therefore less soluble in water. The stability of related hydrazone bonds is also known to be pH-sensitive.[7][8]
Solution:
Lower the pH: Try preparing your solution in a buffer with a lower pH (e.g., pH 4.5-6.0). The increased protonation of the amino groups should enhance solubility.
Test Solubility: Before committing to a new buffer, perform a small-scale solubility test (see Protocol 3) to confirm that the compound dissolves and remains stable at the desired pH.
Experimental Compatibility: Ensure the chosen pH is compatible with your downstream application (e.g., cell viability, enzyme activity).
Caption: Relationship between solution pH and compound solubility.
Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard method for preparing a stable, concentrated stock solution in an organic solvent.
Weighing: Accurately weigh the desired amount of 4-amino-2-methylbenzohydrazide solid in a suitable vial.
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-20 mg/mL). For similar compounds, solubility in DMSO is high.[1]
Dissolution: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.
Storage: Store the DMSO stock solution in small aliquots at -20°C, protected from light and moisture. This prevents repeated freeze-thaw cycles that can degrade the compound.
Protocol 2: Preparation of Aqueous Working Solutions from Stock
This protocol details the recommended method for diluting the organic stock into an aqueous medium to prevent precipitation.
Buffer Preparation: Dispense the final volume of the desired aqueous buffer (e.g., PBS, TRIS) into a sterile conical tube.
Initiate Mixing: Place the tube on a vortex mixer and begin mixing at a moderate, continuous speed.
Dropwise Addition: While the buffer is vortexing, slowly add the required volume of the DMSO stock solution (from Protocol 1) drop by drop into the buffer.
Final Mix: Once the addition is complete, continue vortexing for another 10-15 seconds to ensure the solution is homogeneous.
Usage: Use the freshly prepared aqueous solution immediately for your experiment. Do not store for more than one day.[1]
Data Summary: Solubility of Related Benzohydrazides
The following table provides solubility information for structurally similar compounds, offering a valuable reference for solvent selection.
Q: What is the best primary solvent for a stock solution?
A: Anhydrous, high-purity DMSO is highly recommended. Dimethylformamide (DMF) is also a suitable alternative.[1] These polar aprotic solvents are excellent at dissolving benzohydrazide compounds.
Q: How should I store the solid compound and prepared solutions?
A: Store the solid 4-amino-2-methylbenzohydrazide at room temperature in a dark, dry place.[9] DMSO stock solutions should be aliquoted and stored at -20°C for long-term stability.[5] Aqueous working solutions should be prepared fresh and used the same day.[1]
Q: My cell-based assay is sensitive to DMSO. What is the maximum concentration I can use?
A: This is highly dependent on the cell line and assay duration. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v), while some sensitive assays may require concentrations below 0.1%. You must always determine the maximum tolerable DMSO concentration for your specific experimental system by running a vehicle control.
Q: My compound still precipitates even with the recommended dilution method. What else can I try?
A: If precipitation persists, consider the following:
Lower the Final Concentration: You are likely still above the solubility limit.
Increase Co-solvent Percentage: Increase the final percentage of DMSO in your working solution, if your experiment can tolerate it.
Use a Different Buffer: Try a buffer with a lower pH (e.g., pH 6.0).
Try Formulation Excipients: For some applications, non-ionic surfactants (e.g., Tween-80) or cyclodextrins can be used to improve aqueous solubility.[5]
References
Xing, Q., et al. (2017). Effect of solubility of a hydrazide compound on the crystallization behavior of poly(l-lactide). RSC Advances.
ResearchGate. (n.d.). Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents | Request PDF. Retrieved from [Link]
Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov. Retrieved from [Link]
Jadhav, G., et al. (2014).
Jankulovska, M., et al. (2017). INVESTIGATION OF ACID-BASE PROPERTIES OF AROMATIC HYDRAZONES IN BASIC MEDIA AT CONSTANT IONIC STRENGTH. RAD Proceedings.
Novakova, L., et al. (2007). Investigation of the stability of aromatic hydrazones in plasma and related biological material.
Girek, T., et al. (2020).
Kargar, H., et al. (2012). 4-Amino-2-hydroxybenzohydrazide.
Hirano, A., & Kameda, T. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences.
Peptideweb.com. (n.d.). Synthesis protocols. Retrieved from [Link]
Fosbøl, P. L., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method.
Kettle, A. J., et al. (1997). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal.
Genicbio. (n.d.). How to dissolve a peptide? Retrieved from [Link]
Semantic Scholar. (n.d.). The solubility of amino acids and related compounds in aqueous thylene glycol solutions. Retrieved from [Link]
Wang, Y., et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.
PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. Retrieved from [Link]
Early, J. V., et al. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv.
Carretero-Paulet, L., et al. (2022). Manipulation of Amino Acid Levels with Artificial Diets Induces a Marked Anticancer Activity in Mice with Renal Cell Carcinoma.
Rossino, G., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules.
optimizing reaction conditions for 4-amino-2-methylbenzohydrazide condensation
Welcome to the Technical Support Center for the synthesis and optimization of 4-amino-2-methylbenzohydrazide derivatives. This guide is designed for researchers and drug development professionals dealing with the chemose...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis and optimization of 4-amino-2-methylbenzohydrazide derivatives. This guide is designed for researchers and drug development professionals dealing with the chemoselective condensation of bifunctional hydrazides with aldehydes or ketones.
Here, we synthesize fundamental mechanistic principles with field-proven troubleshooting strategies to ensure high-yield, reproducible acylhydrazone formation.
The condensation of 4-amino-2-methylbenzohydrazide with an aldehyde presents a classic chemoselectivity challenge: the molecule contains both an aromatic aniline amine (at the 4-position) and an acylhydrazide group .
To selectively form the hydrazone without generating a bis-condensed imine (Schiff base) at the aniline position, we rely on the α
-effect . The adjacent nitrogen atom in the hydrazide group donates electron density via its lone pair, raising the Highest Occupied Molecular Orbital (HOMO) and making the terminal hydrazide nitrogen significantly more nucleophilic than the aniline nitrogen (which suffers from electron delocalization into the phenyl ring).
However, this intrinsic nucleophilic advantage must be amplified by strict pH control. Using a weak acid catalyst (like glacial acetic acid) protonates the target carbonyl oxygen, increasing its electrophilicity. If the pH drops too low (e.g., using strong mineral acids), the hydrazide nitrogen becomes protonated, killing its nucleophilicity and stalling the reaction[1]. The 2-methyl group provides a slight inductive (+I) effect and steric shielding, which aids in stabilizing the intermediate but requires adequate thermal energy (reflux conditions) to drive the dehydration step[2].
Workflow for chemoselective hydrazone condensation.
Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system: successful progression to the next step is visually confirmed by specific physical phase changes, eliminating the need for constant TLC monitoring during the initial phase[1].
Step 1: Dissolution & Activation
Action: Dissolve 1.0 equivalent of 4-amino-2-methylbenzohydrazide in anhydrous methanol (10 mL per mmol). Add 1.05 equivalents of the target aldehyde.
Causality: The slight excess of aldehyde ensures complete consumption of the valuable hydrazide, while methanol serves as a polar protic solvent that stabilizes the transition state of the nucleophilic attack.
Validation: The solution should become completely homogenous. If the aldehyde is solid and remains undissolved, gently warm to 40°C.
Step 2: Catalysis
Action: Add 3–5 drops of glacial acetic acid per mmol of reactants.
Causality: Adjusts the apparent pH to ~4.5–5.0, activating the carbonyl carbon without neutralizing the hydrazide's lone pair.
Validation: A slight color change (often a deepening of yellow/orange) indicates the formation of the charged hemiaminal intermediate.
Step 3: Reflux & Dehydration
Action: Heat the reaction mixture to reflux (65°C) for 4–6 hours[1].
Causality: Thermal energy is required to overcome the activation barrier for the elimination of water, driving the equilibrium toward the
C=N
double bond.
Step 4: Isolation
Action: Decant the hot reaction mixture into a beaker containing crushed ice (or ice-cold water). Stir vigorously. Filter the resulting precipitate and wash with hot n-hexane.
Validation: The sudden drop in temperature and increase in solvent polarity (water) forces the hydrophobic acylhydrazone out of solution. The formation of a dense, filterable precipitate self-validates the successful conversion. Washing with hot n-hexane removes any unreacted aldehyde without dissolving the product.
Optimization Data Matrix
The following table summarizes the quantitative impact of varying reaction conditions on chemoselectivity and overall yield. Use this matrix to benchmark your own experimental setups.
Solvent
Catalyst
Temperature
Time
Chemoselectivity (Hydrazone : Imine)
Yield (%)
Methanol
Acetic Acid (cat.)
65°C (Reflux)
4 h
> 98 : 2
85 - 92%
Ethanol
Iodine (cat.)
78°C (Reflux)
6 h
95 : 5
80 - 88%
Water
None
25°C
24 h
90 : 10
40 - 55%
DMF
p-TsOH (10 mol%)
100°C
2 h
60 : 40
75% (Mixed)
Note: Iodine in ethanol is a viable alternative catalyst that acts as a mild Lewis acid, promoting the condensation under relatively mild conditions[3].
Troubleshooting & FAQs
Q1: My LC-MS shows a mass corresponding to a double-condensation product (aldehyde reacting at both the hydrazide and the 4-amino group). How do I prevent this?A: This indicates a loss of chemoselectivity. It is caused by either an excess of aldehyde (>1.1 equivalents) or an overly prolonged reaction time at high temperatures.
Fix: Strictly control your stoichiometry to 1.0 : 1.05 (Hydrazide : Aldehyde). Ensure your pH is strictly acidic (acetic acid). If the aniline is still reacting, you may need to transiently protect the 4-amino group (e.g., with a Boc group), perform the condensation, and then deprotect, though this is rarely necessary if pH is optimized.
Q2: The reaction stalls at ~70% conversion, and starting material remains. How can I drive it to completion?A: Hydrazone formation is an equilibrium reaction that produces water. In polar protic solvents like methanol, the equilibrium can stall.
Fix: To push the reaction forward via Le Chatelier's principle, add 3Å molecular sieves to the refluxing mixture to sequester the generated water. Alternatively, switch to the catalytic iodine method in absolute ethanol, which has been shown to efficiently drive challenging condensations[3].
Q3: Upon pouring the mixture into ice water, my product forms a sticky, unfilterable oil instead of a crystalline solid.A: This phenomenon ("oiling out") occurs when the product is highly lipophilic or when the cooling rate is too rapid, trapping solvent and impurities within an amorphous matrix.
Fix: Do not use crushed ice. Instead, allow the methanolic solution to cool slowly to room temperature undisturbed. If crystals do not form, add water dropwise until the solution becomes slightly cloudy (the cloud point), heat gently until clear, and then allow it to cool slowly to induce proper nucleation.
Q4: Can I perform this reaction in an aqueous environment to make it more "green"?A: Yes, acyl hydrazones can be synthesized in aqueous environments at 25°C[2]. However, the 4-amino-2-methylbenzohydrazide and many aromatic aldehydes have poor aqueous solubility. If you choose water, you must ensure vigorous stirring (often requiring a surfactant or co-solvent) and accept significantly longer reaction times.
References
Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors
Source: National Institutes of Health (NIH) / PMC
URL:[Link]
Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds
Source: Verlag der Zeitschrift für Naturforschung
URL:[Link]
Technical Support Center: Preventing Oxidation of 4-Amino-2-methylbenzohydrazide During Long-Term Storage
Welcome to the technical support center for 4-amino-2-methylbenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidati...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 4-amino-2-methylbenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidative degradation of this compound during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of organic chemistry and best practices for handling air-sensitive compounds.
I. Understanding the Challenge: The Susceptibility of 4-Amino-2-methylbenzohydrazide to Oxidation
4-Amino-2-methylbenzohydrazide possesses two key functional groups that are susceptible to oxidation: the aromatic amino group (-NH₂) and the hydrazide moiety (-CONHNH₂). The electron-donating nature of the amino and methyl groups on the benzene ring can increase the electron density of the aromatic system, making the amino group more susceptible to oxidation. The hydrazide group itself is known to be a reducing agent and can be readily oxidized.
Oxidation can lead to the formation of various degradation products, including corresponding N-oxides, azo compounds, or even cleavage of the hydrazide bond to form carboxylic acids.[1] Such degradation compromises the purity, and therefore the efficacy and safety, of the compound in downstream applications.
Technical Support Center: Troubleshooting 4-Amino-2-Methylbenzohydrazide Crystallization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis and crystallization of 4-amino-2-methylbenzohydra...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis and crystallization of 4-amino-2-methylbenzohydrazide. This compound is a vital building block in pharmaceutical development, but its bifunctional nature (containing both an aniline and a hydrazide moiety) makes it highly susceptible to side reactions and impurity entrapment during crystallization.
Below, you will find targeted troubleshooting FAQs, quantitative analytical markers, mechanistic workflows, and a self-validating crystallization protocol designed to ensure high phase purity.
Part 1: Troubleshooting FAQs (Mechanisms & Resolutions)
Q1: Why am I consistently detecting a high-molecular-weight impurity in my final crystallized product?Mechanistic Cause: The most significant impurity in this workflow is the 1,2-diacylhydrazine dimer (e.g., 1,2-bis(4-amino-2-methylbenzoyl)hydrazine). This forms when the primary product, 4-amino-2-methylbenzohydrazide, acts as a nucleophile and reacts with another molecule of the unreacted starting ester or acid chloride ([1]).
Resolution & Causality: To prevent this, you must control the reaction stoichiometry by maintaining a strict 1.1 to 1.2 molar excess of hydrazine hydrate[1]. Add the electrophile dropwise at 0–5 °C to prevent localized high concentrations[1]. If the dimer has already formed, it will likely co-precipitate during crash-cooling. You must utilize a highly polar solvent system (e.g., ethanol/water) where the dimer exhibits significantly lower solubility at elevated temperatures, allowing for its removal via hot filtration prior to cooling[2].
Q2: My crystals exhibit a yellowish/brownish tint instead of being pure white. What causes this discoloration?Mechanistic Cause: Discoloration is typically caused by the oxidation of the hydrazide moiety into azo compounds, or the degradation of the aniline group due to excessive heat and atmospheric oxygen exposure[1].
Resolution & Causality: Always conduct the reaction and crystallization under an inert atmosphere (nitrogen or argon)[1]. To rescue a discolored batch, add 1-2% w/w activated charcoal during the hot dissolution phase[2]. The porous structure of the charcoal adsorbs the high-molecular-weight conjugated oxidation products. Filter the hot solution through a Celite pad to remove the charcoal before initiating the cooling ramp.
Q3: Thermal analysis (DSC) shows a broadened melting peak, and NMR indicates residual hydrazine. How do I remove entrapped solvents/reagents?Mechanistic Cause: Residual solvents and unreacted hydrazine hydrate are often trapped within the crystal lattice as "inclusions" or via surface agglomeration ([3]). This occurs when the supersaturation level is too high, leading to rapid, uncontrolled crystal growth[3].
Resolution & Causality: Implement a controlled cooling profile. Instead of crash-cooling, reduce the temperature at a rate of 0.1 °C/min to allow the crystal lattice to order itself properly, rejecting impurities into the mother liquor[3]. Post-filtration, wash the crude product thoroughly with cold water to dissolve excess hydrazine hydrate, followed by a cold ethanol wash to displace the water[1].
Q4: Can trace impurities affect the polymorphic form of my benzohydrazide?Mechanistic Cause: Yes. Trace impurities can act as thermodynamic switches, modifying crystal habits, inhibiting nucleation of the stable form, or forming solid solutions that stabilize an entirely different, potentially unwanted polymorph ([4]).
Resolution & Causality: Ensure the chemical purity of your starting materials is >99% before crystallization. Monitor the polymorphic outcome using Powder X-Ray Diffraction (PXRD) to confirm phase purity, as even minor impurity inclusions can drastically alter the crystallization kinetics and the final solid form[4].
Part 2: Quantitative Data & Impurity Profiling
To effectively troubleshoot, you must correlate your analytical data with the specific impurity mechanism. Use the following table to identify and reject common contaminants.
Impurity Profile
Formation Mechanism
Analytical Marker (HPLC/NMR)
Rejection Strategy
1,2-Diacylhydrazine
Nucleophilic attack on ester
RRT ~1.45; Mass [M+H]+ 299
Stoichiometric control (1.2 eq); Hot filtration
Hydrazine Hydrate
Residual starting material
Broad NMR peak (~4.5 ppm)
Cold aqueous wash (0 °C); Controlled cooling
Azo Degradants
Oxidative coupling
UV-Vis λmax shift; RRT ~1.80
Inert atmosphere (N2); 2% w/w Charcoal
Unreacted Ester
Incomplete hydrazinolysis
RRT ~0.85; IR C=O (1720 cm⁻¹)
Extend reaction (+2h); TLC monitoring
Part 3: Mechanistic Workflows
Mechanistic pathway of primary product formation versus 1,2-diacylhydrazine impurity generation.
Crystallization workflow demonstrating impurity rejection vs. inclusion entrapment.
Part 4: Self-Validating Experimental Protocol
Protocol: Optimized Crystallization of 4-Amino-2-Methylbenzohydrazide
Step 1: Hot Dissolution & Adsorption
Suspend 10.0 g of crude 4-amino-2-methylbenzohydrazide in 50 mL of an 80:20 Ethanol/Water mixture.
Heat the suspension to reflux (approx. 80 °C) under a nitrogen atmosphere until complete dissolution occurs.
Add 0.2 g (2% w/w) of activated charcoal to adsorb high-molecular-weight oxidation products. Stir at reflux for 15 minutes.
Step 2: Clarification & Self-Validation
4. Perform a hot filtration through a pre-warmed Celite pad to remove the charcoal and insoluble 1,2-diacylhydrazine dimers.
5. Self-Validation Checkpoint: Extract a 1 mL aliquot of the hot filtrate and rapidly cool it in an ice bath.
Pass: A white, crystalline solid forms. Proceed to Step 3.
Fail: A yellowish or sticky residue forms, indicating impurities remain. Return the main batch to reflux, add another 1% w/w charcoal, and repeat the hot filtration.
Step 3: Controlled Nucleation & Growth
6. Transfer the validated filtrate to a jacketed crystallizer.
7. Initiate a controlled cooling ramp at a rate of 0.1 °C/min from 80 °C down to 5 °C.
Causality: This slow transit through the metastable zone prevents rapid agglomeration, ensuring impurities are rejected into the mother liquor rather than trapped as inclusions.
Step 4: Isolation & Displacement Washing
8. Isolate the crystals via vacuum filtration.
9. Wash the filter cake with 10 mL of ice-cold (0 °C) highly purified water to dissolve any surface-adhered hydrazine hydrate.
10. Perform a final displacement wash with 10 mL of cold ethanol to remove residual water and facilitate rapid drying.
11. Dry under vacuum at 40 °C to constant weight.
References
ResearchGate. "A Structured Approach to Cope with Impurities During Industrial Crystallization Development." Organic Process Research & Development. URL:[Link]
National Center for Biotechnology Information (PMC). "Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III." Nature Communications. URL:[Link]
why is 4-amino-2-methylbenzohydrazide degrading at room temperature
Introduction This technical support guide is designed for researchers, scientists, and drug development professionals encountering stability issues with 4-amino-2-methylbenzohydrazide at room temperature. While specific,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering stability issues with 4-amino-2-methylbenzohydrazide at room temperature. While specific, peer-reviewed degradation studies on this exact molecule are not extensively published, its structure contains well-characterized functional groups—an aromatic amine and a hydrazide moiety—that are known to be susceptible to degradation under ambient conditions. This guide synthesizes established chemical principles to explain the likely causes of degradation and provides actionable troubleshooting protocols to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: My solid sample of 4-amino-2-methylbenzohydrazide is showing signs of degradation (e.g., color change, clumping) at room temperature. What is happening?
A1: The degradation of 4-amino-2-methylbenzohydrazide at room temperature is primarily attributed to its susceptibility to oxidation and, to a lesser extent, slow hydrolysis if exposed to atmospheric moisture. The molecule possesses two key functional groups that are prone to reactivity under ambient conditions: the aromatic -NH2 (amino) group and the -CONHNH2 (hydrazide) group.
Oxidation: The primary amino group attached to the benzene ring is susceptible to aerobic oxidation. This process can be accelerated by exposure to light and trace metal impurities. Oxidation often leads to the formation of colored byproducts, which explains the common observation of a white or off-white powder turning yellow, beige, or even brown over time. The oxidation of amines can proceed through various mechanisms, often involving radical species, and can be catalyzed by environmental factors.[1][2]
Hydrolysis: The hydrazide functional group can undergo hydrolysis, a reaction where a water molecule cleaves the amide bond.[3][4][5] While this is a more significant concern in solution, high ambient humidity can facilitate the slow hydrolysis of the solid compound over time, leading to the formation of 4-amino-2-methylbenzoic acid and hydrazine.
The diagram below highlights the susceptible sites on the molecule.
Caption: Figure 1. Susceptible sites on 4-amino-2-methylbenzohydrazide.
Q2: What are the primary degradation pathways I should be aware of?
A2: The two most probable degradation pathways at room temperature are atmospheric oxidation and hydrolysis.
Oxidative Degradation: The aromatic amine is the most likely site for initial oxidation. Exposure to atmospheric oxygen, potentially catalyzed by light (photodegradation) or metal ions, can lead to a cascade of reactions forming nitroso, nitro, and polymeric azo compounds, which are often highly colored. Flavoproteins, for example, are known to catalyze the oxidation of primary and secondary amines.[2] The general mechanism involves the transfer of a hydride equivalent from the carbon-nitrogen bond.[2]
Hydrolytic Degradation: The hydrazide group is essentially an amide and is therefore susceptible to hydrolysis.[5] This reaction breaks the C-N bond of the hydrazide, yielding the parent carboxylic acid (4-amino-2-methylbenzoic acid) and hydrazine. This reaction is catalyzed by both acid and base.[6][7] While slower in solid form, adsorbed atmospheric moisture can be sufficient to initiate this process.
The diagram below illustrates these potential pathways.
Caption: Figure 2. Potential degradation pathways for 4-amino-2-methylbenzohydrazide.
Q3: How should I properly store this compound to ensure its long-term stability?
A3: Proper storage is the most critical factor in preventing degradation. Based on safety data sheets for structurally similar compounds and general chemical principles, the following conditions are recommended.[8][9][10][11][12]
Parameter
Recommendation
Rationale
Temperature
Store at 2-8°C.
Reduces the rate of both oxidative and hydrolytic reactions. Avoids the higher thermal energy present at room temperature that can accelerate degradation.
Atmosphere
Store under an inert atmosphere (Argon or Nitrogen).
Displaces oxygen, directly inhibiting the primary oxidative degradation pathway.
Light
Store in an amber or opaque vial.
Prevents photodegradation, which can catalyze the oxidation of the aromatic amine.
Moisture
Store in a tightly sealed container with a desiccant.
Minimizes exposure to atmospheric moisture, thereby inhibiting the hydrolysis of the hydrazide group.
Purity
Use high-purity, metal-free solvents and containers.
Trace metal ions can act as catalysts for oxidation.
Table 1. Recommended Storage Conditions for 4-Amino-2-methylbenzohydrazide.
Q4: I need to make a stock solution. What is the best practice to maintain its stability?
A4: The stability of 4-amino-2-methylbenzohydrazide is significantly lower in solution. Hydrolysis becomes a much more prominent degradation pathway.[5]
Solvent Choice: Use anhydrous, de-gassed solvents. For aqueous solutions, use de-gassed, high-purity water and consider buffering the solution to a neutral pH, as hydrolysis is catalyzed by both acid and base.[6][7]
Preparation: Prepare solutions fresh for each experiment if possible. If a stock solution must be stored, aliquot it into single-use volumes in tightly sealed vials under an inert atmosphere.
Storage of Solutions: Store stock solutions at -20°C or -80°C. A supplier of a similar compound, 4-Methylbenzohydrazide, recommends storing solutions at -80°C for 6 months or -20°C for 1 month under nitrogen.[10]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving stability issues.
Problem: Observed Degradation of Solid Compound
Observation
Potential Cause
Recommended Action
White powder turns yellow/brown
Oxidation of the aromatic amine.
1. Immediately transfer the compound to an amber vial. 2. Purge the vial with an inert gas (Argon or Nitrogen). 3. Store at 2-8°C in a desiccator.
Clumping or sticky appearance
Hydrolysis due to moisture absorption.
1. Dry the material under vacuum (if thermally stable at low temperatures). 2. Store in a desiccator with a fresh desiccant. 3. Ensure the container is sealed tightly.
Poor solubility compared to a fresh lot
Formation of insoluble polymeric byproducts from oxidation.
1. Purify a small amount by recrystallization if possible. 2. If purification is not feasible, use a fresh, unopened lot of the compound for sensitive experiments.
Table 2. Troubleshooting Degradation of Solid 4-Amino-2-methylbenzohydrazide.
Workflow: Investigating and Mitigating Degradation
If you suspect degradation is affecting your experimental results, follow this workflow.
Caption: Figure 3. A systematic workflow for troubleshooting compound degradation.
Protocol: General Forced Degradation Study
To proactively understand the stability of your compound and identify potential degradants, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate decomposition.
Objective: To identify the primary degradation products under oxidative, hydrolytic, and photolytic stress.
Methodology:
Prepare Stock Solution: Dissolve a known concentration of 4-amino-2-methylbenzohydrazide in a suitable solvent (e.g., acetonitrile or methanol).
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
Oxidative Degradation: Mix an aliquot of the stock solution with a 3% solution of hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light for 24-48 hours.
Photolytic Degradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm) for 24-48 hours. Run a control sample in parallel, wrapped in aluminum foil to protect it from light.
Thermal Degradation: Place the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for 48 hours.
Analysis: Analyze all treated samples, along with an untreated control, by a stability-indicating method like HPLC or LC-MS. Compare the chromatograms to identify new peaks corresponding to degradation products.
Disclaimer: This guide is based on established principles of organic chemistry. Always consult the specific Certificate of Analysis and Safety Data Sheet (SDS) provided by your supplier for the most accurate information on your specific lot of 4-amino-2-methylbenzohydrazide.
References
Applied and Environmental Microbiology. (2018). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. Available at: [Link]
Raines, R. T. et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. NIH Public Access. Available at: [Link]
Health Sciences. (2025). Hydrazinolysis: Significance and symbolism. Available at: [Link]
Raines Lab. (2008). Hydrolytic Stability of Hydrazones and Oximes. Available at: [Link]
ProQuest. (n.d.). Hydrolysis of amide, carbamate, hydrazide and sulfonylurea agrochemicals: Catalysis and inhibition by dissolved metal ions, metal ion-ligand complexes and hydrous metal oxide surfaces. Available at: [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Available at: [Link]
Stahl, S. S. et al. (2013). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. NIH Public Access. Available at: [Link]
Denu, J. M. & Fitzpatrick, P. F. (1994). Oxidation of Amines by Flavoproteins. NIH Public Access. Available at: [Link]
Technical Support Center: HPLC Mobile Phase Optimization for 4-Amino-2-methylbenzohydrazide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges of 4-amino-2-methylbenzohydrazide .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges of 4-amino-2-methylbenzohydrazide . This molecule presents a unique dual-polarity challenge: a hydrophobic aromatic core paired with two highly basic, hydrogen-bonding moieties (the 4-amino aniline group and the hydrazide group).
This guide moves beyond basic troubleshooting to explain the causality behind experimental choices, providing you with self-validating protocols to ensure absolute data integrity during your drug development workflows.
Part 1: Mechanistic Insights & FAQs
Q: Why does 4-amino-2-methylbenzohydrazide exhibit severe peak tailing on standard C18 columns?
A: The causality lies in the pKa of the molecule's functional groups. The primary aniline group has a pKa of ~4.5, and the hydrazide nitrogen is ~3.0. At a neutral pH (7.0), these groups exist in a dynamic equilibrium of protonated and unprotonated states. Simultaneously, residual silanols on the silica stationary phase (pKa 3.5–4.5) are fully ionized (
SiO−
). This creates a massive ion-exchange secondary retention mechanism.
The Fix: Lower the mobile phase pH to 2.5 using 0.1% Trifluoroacetic acid (TFA). This achieves a dual effect: it fully protonates the analyte into a single, predictable cationic state, and it neutralizes the silanols (
SiOH
), completely eliminating the ion-exchange tailing effect[1].
Q: Should I use Acetonitrile or Methanol as my organic modifier?
A:Acetonitrile is strictly recommended. Methanol is a protic solvent that acts as both a hydrogen bond donor and acceptor. Because the hydrazide moiety (
−CONHNH2
) forms a strong internal hydrogen-bonding network, methanol competes for these bonds, leading to multiple solvation states and resulting in band broadening. Acetonitrile, an aprotic dipole, does not disrupt the internal hydrogen bonding of the hydrazide, ensuring a single uniform solvation state and sharper chromatographic peaks[2].
Q: My analyte area decreases over time in the autosampler. How do I stabilize it?
A: Hydrazides are highly nucleophilic and prone to oxidation or Schiff base formation with trace aldehydes in the environment. Extreme pH levels (both highly acidic and basic) can accelerate hydrolysis. Preparing your samples in a mildly acidic, buffered mobile phase (pH 2.5–3.0) kinetically stabilizes the hydrazide group against oxidation and degradation during extended autosampler queues[3].
Part 2: Troubleshooting Logic & Interaction Pathways
To visualize the causality of our mobile phase choices, refer to the interaction pathway and troubleshooting logic trees below.
Diagram 1: Chemical interaction pathway showing how pH dictates hydrazide stability and peak shape.
Diagram 2: Troubleshooting logic tree for resolving retention and peak asymmetry issues.
Part 3: Quantitative Data & Optimization Metrics
The following tables summarize the empirical data driving our optimization choices. Comparing mobile phase additives reveals the stark contrast in chromatographic performance for benzohydrazide derivatives.
Table 1: Effect of Mobile Phase Additives on Chromatographic Metrics
Mobile Phase Additive (Aqueous)
pH
Tailing Factor (
Tf
)
Theoretical Plates (
N
)
Analyte Stability (24h)
Water (No Additive)
~6.5
> 3.5 (Severe)
< 2,000
78% (Degradation)
10 mM Ammonium Acetate
6.8
2.8
4,500
85%
0.1% Formic Acid
2.8
1.6
9,500
96%
0.1% Trifluoroacetic Acid (TFA)
2.0
1.1 (Ideal)
14,000
>99% (Stable)
Table 2: Optimized Gradient Elution Program (RP-HPLC)
Time (min)
Mobile Phase A (0.1% TFA in
H2O
)
Mobile Phase B (0.1% TFA in ACN)
Flow Rate (mL/min)
0.0
95%
5%
1.0
2.0
95%
5%
1.0
12.0
40%
60%
1.0
15.0
5%
95%
1.0
18.0
95%
5%
1.0
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, this protocol incorporates a System Suitability Test (SST) . The method validates itself before any precious experimental samples are consumed.
Method: RP-HPLC Purity Analysis of 4-Amino-2-methylbenzohydrazide
Equipment: HPLC system with DAD/UV detector.
Column: C18 Polar-Embedded (AQ) Column,
150×4.6
mm, 3 µm (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP). Causality: Polar-embedded columns prevent phase collapse in highly aqueous starting conditions necessary for this polar analyte.
Step-by-Step Workflow:
Mobile Phase Preparation:
Phase A: Add 1.0 mL LC-MS grade TFA to 1000 mL of ultrapure water. Filter through a 0.22 µm membrane.
Phase B: Add 1.0 mL LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile.
System Equilibration: Purge the system and equilibrate the column at 95% Phase A / 5% Phase B for 20 column volumes until the baseline UV signal (monitored at 254 nm and 280 nm) is perfectly flat.
Sample Preparation: Dissolve 4-amino-2-methylbenzohydrazide in 95% Phase A / 5% Phase B to a concentration of 10 µg/mL. Critical: Never dissolve the sample in 100% organic solvent, as this will cause severe fronting and peak splitting upon injection.
Self-Validation (System Suitability Test - SST):
Inject 10 µL of the 10 µg/mL standard.
Validation Gate 1: Calculate the Retention Factor (
k′
). It must be
≥2.0
. If
k′<2.0
, the system fails; reduce initial organic concentration.
Validation Gate 2: Calculate the Tailing Factor (
Tf
) at 5% peak height. It must be
≤1.5
. If
Tf>1.5
, the system fails; verify mobile phase pH is strictly
≤2.5
.
Sample Analysis: Only proceed to inject experimental samples once the SST criteria are strictly met. Run the gradient specified in Table 2.
References
[3] Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. National Institutes of Health (NIH) / PubMed Central (PMC). Available at:[Link]
[2] Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application. Royal Society of Chemistry (RSC) Advances. Available at:[Link]
Technical Support Center: Optimizing Regioselective Acylation of 4-Amino-2-methylbenzohydrazide
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective challenges associated with 4-amino...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective challenges associated with 4-amino-2-methylbenzohydrazide.
This molecule presents a classic regioselectivity challenge: it possesses two primary nucleophilic sites—the aromatic amine (aniline) at the 4-position and the terminal nitrogen of the hydrazide group at the 1-position. While the hydrazide nitrogen is inherently more nucleophilic due to the alpha-effect (where the adjacent nitrogen's lone pair raises the HOMO energy), improper reaction conditions can easily lead to competitive acylation of the aromatic amine or undesired N,N'-diacylation[1].
This guide synthesizes field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-fidelity regioselective acylation.
Part 1: Troubleshooting Guide & FAQs
Q1: Why am I observing competitive acylation at the 4-amino position instead of exclusively at the hydrazide?Causality: The kinetic preference for hydrazide acylation relies on the nucleophilicity differential between the sp3-hybridized terminal hydrazide nitrogen and the resonance-stabilized aromatic amine. However, if you use highly reactive electrophiles (like unhindered acyl chlorides) at room temperature or above, the reaction shifts from kinetic to thermodynamic control, or simply becomes too fast to discriminate between the two nucleophiles.
Solution: To maintain kinetic control, lower the reaction temperature to between -20 °C and 0 °C. Alternatively, swap the acyl chloride for a less reactive acylating agent, such as an NHS-ester or a carbodiimide-activated carboxylic acid. The reduced electrophilicity of these reagents perfectly matches the high nucleophilicity of the hydrazide, leaving the less nucleophilic aromatic amine untouched[2].
Q2: How do I prevent N,N'-diacylation (over-acylation) of the hydrazide group?Causality: Once the terminal nitrogen of the hydrazide is mono-acylated, the internal secondary nitrogen (and sometimes the newly formed amide nitrogen) remains weakly nucleophilic. If strong bases (e.g., NaH, strong alkoxides) or excess acylating equivalents are present, a second acylation event occurs rapidly.
Solution: Strictly limit the acylating agent to 1.0–1.05 equivalents. Use mild, non-nucleophilic bases like pyridine or potassium carbonate (
K2CO3
) rather than strong bases. Pyridine acts as both an acid scavenger and a nucleophilic catalyst, forming a transient, bulky acylpyridinium intermediate that sterically hinders diacylation[2].
Q3: What if my goal is to selectively acylate the 4-amino group while leaving the hydrazide intact?Causality: Direct acylation will always preferentially attack the hydrazide. To reverse this selectivity, you must temporarily mask the hydrazide's nucleophilicity.
Solution: Exploit the reversible nature of Schiff base formation. React the hydrazide with a ketone (such as acetone) to form a hydrazone. The hydrazone effectively protects the terminal nitrogen. You can then safely acylate the 4-amino group. Following acylation, the hydrazone is easily hydrolyzed back to the free hydrazide using mild aqueous acid[3].
Q4: My downstream azide coupling failed. Why does my yield drop when using formic or acetic acid as a solvent/acid catalyst?Causality: Hydrazides are highly susceptible to formylation and acetylation. When dissolved in formic or acetic acid, the hydrazide undergoes rapid, undesired acylation by the solvent itself. Formylation, in particular, is extremely fast and effectively neutralizes the hydrazide, preventing it from participating in subsequent azide couplings.
Solution: Never use formic or acetic acid as a solvent for free hydrazides. If an acidic environment is required, use dilute HCl in an aprotic solvent. If formylation has already occurred, the formyl group can be selectively removed via treatment with hydrazine hydrate[4].
Part 2: Quantitative Data & Optimization Matrix
The following table summarizes the quantitative impact of various reaction parameters on the product distribution during the acylation of 4-amino-2-methylbenzohydrazide.
Acylating Agent
Equivalents
Solvent / Base
Temperature
Hydrazide Mono-Acylation (%)
4-Amino Acylation (%)
Diacylated Byproduct (%)
Acyl Chloride
1.0
DCM / Pyridine
-20 °C
>90%
<2%
<5%
Acyl Chloride
1.5
THF / TEA
25 °C
60%
15%
25%
NHS-Ester
1.0
DMF / DIPEA
25 °C
95%
<1%
<1%
Acyl Chloride
2.5
Toluene / Reflux
110 °C
<5%
>80% (Mixed)
>80% (Mixed)
Formic Acid
Solvent
None
20 °C
0%
0%
>60% (Formylated)
Part 3: Visual Workflows and Logical Relationships
Decision tree for regioselective acylation of 4-amino-2-methylbenzohydrazide.
Logical relationship between reaction conditions and acylation side reactions.
Part 4: Experimental Protocols
Protocol A: Regioselective Monoacylation of the Hydrazide Group
This protocol utilizes kinetic control to isolate the alpha-effect nucleophilicity of the hydrazide.
Preparation: Suspend 4-amino-2-methylbenzohydrazide (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere.
Base Addition: Add anhydrous Pyridine (1.2 eq). Stir for 5 minutes to ensure homogeneity.
Cooling: Submerge the reaction flask in a dry ice/ethylene glycol bath to achieve an internal temperature of -20 °C.
Acylation: Dissolve the desired acyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump.
Self-Validating Check: After 1 hour, perform a TLC (Thin Layer Chromatography) check. Stain the plate with Ninhydrin and heat. The unreacted aromatic amine will stain distinctly (usually yellow/brown), confirming that the 4-amino group remains intact, while the starting material spot should be depleted.
Quenching & Workup: Quench the reaction with saturated aqueous
NaHCO3
while still cold. Extract with DCM, wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure. Recrystallize from ethanol to afford the pure N-acylhydrazide[2].
Protocol B: Chemoselective Acylation of the 4-Amino Group
This protocol utilizes a reversible hydrazone protection strategy to redirect acylation to the aromatic amine.
Hydrazide Protection: Dissolve 4-amino-2-methylbenzohydrazide in excess acetone (acts as both reactant and solvent). Add a catalytic amount of glacial acetic acid. Reflux for 2 hours to form the isopropylidene hydrazone. Remove excess acetone under vacuum.
Acylation: Dissolve the crude hydrazone intermediate in THF. Add Triethylamine (TEA, 1.5 eq) and the desired acyl chloride (1.1 eq) at room temperature. Stir for 4 hours.
Deprotection: Concentrate the mixture, then redissolve the residue in a 1:1 mixture of THF and 1M aqueous HCl. Stir at room temperature for 2 hours to hydrolyze the hydrazone back to the free hydrazide.
Self-Validating Check: Analyze the crude mixture via LC-MS. You should observe the mass corresponding to the 4-acylamino-2-methylbenzohydrazide, with the complete disappearance of the +40 Da mass associated with the isopropylidene protecting group.
Purification: Neutralize the solution with 1M NaOH to precipitate the product. Filter, wash with cold water, and dry under vacuum[3].
References
Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 2852. URL: [Link]
Sedaghat, A., Rezaee, E., Hosseini, O., & Tabatabai, S. A. (2020). Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research, 19(4), 103-112. URL: [Link]
Hojo, K., Maeda, M., Smith, T. J., & Kawasaki, K. (2002). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 50(1), 140-142. URL: [Link]
Bhat, V. T., Caniard, A., Luksch, T., et al. (2010). Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry. Nature Chemistry, 2(6), 490-497. URL: [Link]
4-amino-2-methylbenzohydrazide vs 4-aminobenzohydrazide reactivity comparison
In the landscape of medicinal chemistry and organic synthesis, bifunctional building blocks like 4-aminobenzohydrazide (4-ABH) and 4-amino-2-methylbenzohydrazide (4-A-2-MBH) are indispensable for constructing complex mol...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of medicinal chemistry and organic synthesis, bifunctional building blocks like 4-aminobenzohydrazide (4-ABH) and 4-amino-2-methylbenzohydrazide (4-A-2-MBH) are indispensable for constructing complex molecular architectures, including acylhydrazones and nitrogen-rich heterocycles (e.g., 1,3,4-oxadiazoles).
While these two synthons differ by only a single methyl group at the ortho-position relative to the hydrazide moiety, this structural variance dictates profound differences in their reactivity, chemoselectivity, and kinetic profiles. As an application scientist, understanding the causality behind these differences is critical for designing efficient, high-yielding synthetic workflows.
Mechanistic Divergence: Sterics vs. Electronics
Both 4-ABH and 4-A-2-MBH possess two competing nucleophilic centers: the para-aniline amine and the acylhydrazide group. If reaction conditions are not strictly controlled, highly electrophilic reagents can attack both sites, leading to bis-substituted byproducts[1]. However, when reacting with aldehydes or ketones, the acylhydrazide is generally the kinetically favored nucleophile.
The Baseline: 4-Aminobenzohydrazide (4-ABH)
In 4-ABH, the unhindered hydrazide group readily attacks carbonyls to form a tetrahedral hemiaminal intermediate. Historically, the high nucleophilicity of hydrazines was attributed to the "α-effect" (the repulsion between adjacent lone pairs). However, modern kinetic studies reveal that the α-effect in hydrazines is largely a misconception; their enhanced reactivity is actually driven by the favorable thermodynamics of the transition state and a lack of steric hindrance compared to highly substituted amines[2]. Because 4-ABH lacks ortho-substitution, the Bürgi-Dunitz trajectory for nucleophilic attack remains completely unhindered.
The Variant: 4-Amino-2-methylbenzohydrazide (4-A-2-MBH)
The introduction of the 2-methyl group in 4-A-2-MBH fundamentally alters the reaction kinetics.
Electronic Effect: The methyl group exerts a weak electron-donating inductive effect (+I), which theoretically increases the electron density on the adjacent hydrazide nitrogen.
Steric Effect (Dominant): The +I effect is entirely eclipsed by the severe steric shielding the methyl group provides. The rate-limiting step of hydrazone formation at neutral or mildly acidic pH is not the initial nucleophilic attack, but rather the dehydration (breakdown) of the tetrahedral intermediate[3]. The steric bulk of the ortho-methyl group restricts the conformational flexibility required to eliminate water, dramatically slowing down the reaction rate, especially with bulky electrophiles like pivaldehyde or ortho-substituted benzaldehydes[3].
Mechanistic pathway illustrating how 2-methyl substitution affects benzohydrazide reactivity.
Quantitative Data Comparison
The following table synthesizes the expected kinetic and thermodynamic behaviors of both compounds when subjected to standard electrophilic probes.
Parameter / Property
4-Aminobenzohydrazide (4-ABH)
4-Amino-2-methylbenzohydrazide (4-A-2-MBH)
Mechanistic Causality
Hydrazone Formation Rate (vs. Benzaldehyde)
Fast (
t1/2<30
min)
Moderate (
t1/2≈2−3
hrs)
Steric hindrance at the 2-position impedes the dehydration of the hemiaminal intermediate[3].
Hydrazone Formation Rate (vs. Pivaldehyde)
Moderate
Very Slow / Traces
Extreme steric clash between the tert-butyl group and the ortho-methyl group prevents transition state formation.
Chemoselectivity (Hydrazide vs. Aniline)
High preference for hydrazide
Reduced preference for hydrazide
The steric shielding of the hydrazide in 4-A-2-MBH makes the unhindered para-aniline relatively more competitive.
Cyclization to 1,3,4-Oxadiazole
High Yield (>85%) under mild conditions (e.g.,
I2/K2CO3
)
The 2-methyl group restricts the C-N bond rotation necessary to achieve the 5-endo-trig cyclization geometry.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. They exploit the pH-dependent nature of these molecules to guarantee chemoselectivity.
Objective: Synthesize the acylhydrazone without triggering Schiff base formation at the para-aniline.
Causality: The para-aniline has a
pKa
of ~4.6, while the conjugate acid of the hydrazide has a
pKa
of ~3.0. By buffering the reaction at pH 4.5, the aniline is largely protonated (deactivated), while the hydrazide remains a free nucleophile. Furthermore, mild acid catalyzes the rate-limiting dehydration step[3][4].
Preparation: Dissolve 1.0 mmol of the benzohydrazide (4-ABH or 4-A-2-MBH) and 1.05 mmol of the target aldehyde in 10 mL of anhydrous ethanol.
Catalysis: Add 0.1 equivalents of glacial acetic acid (to achieve an apparent pH of ~4.5).
Thermal Activation:
For 4-ABH : Stir at 60°C for 2 hours.
For 4-A-2-MBH : Stir at 80°C (reflux) for 6–8 hours to overcome the steric activation barrier.
Self-Validation (In-Process): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the primary amine spot (ninhydrin positive) shifts to a higher
Rf
UV-active spot.
Self-Validation (Post-Isolation): Analyze via
1H
NMR (DMSO-
d6
). A successful, chemoselective reaction is confirmed by the presence of a sharp singlet at ~11.5 ppm (hydrazone N-H) and ~8.2 ppm (N=CH), alongside an intact broad singlet at ~5.5 ppm corresponding to the unreacted
NH2
of the aniline.
Comparative experimental workflow for chemoselective hydrazone synthesis.
Protocol 2: Cyclodehydration to 1,3,4-Oxadiazoles
Objective: Convert the isolated acylhydrazone into a 1,3,4-oxadiazole ring.
Causality: Because 4-A-2-MBH suffers from steric clash during the required cisoid conformational alignment, standard oxidative cyclization (e.g.,
I2/K2CO3
) often stalls. A strong dehydrating agent (
POCl3
) is required to forcefully drive the elimination of water.
Preparation: Suspend 1.0 mmol of the acylhydrazone in 5 mL of
POCl3
.
Cyclization:
For 4-ABH derivatives : Heat to 70°C for 4 hours.
For 4-A-2-MBH derivatives : Heat to 100°C for 8-12 hours.
Quenching: Carefully pour the mixture over crushed ice and neutralize with saturated aqueous
NaHCO3
to precipitate the product.
Self-Validation:1H
NMR must show the complete disappearance of the hydrazone N-H proton (~11.5 ppm), confirming ring closure.
mass spectrometry fragmentation pattern of 4-amino-2-methylbenzohydrazide
High-Resolution Q-TOF vs. Triple Quadrupole Mass Spectrometry: A Comparative Guide on the Fragmentation Profiling of 4-Amino-2-Methylbenzohydrazide Executive Summary 4-Amino-2-methylbenzohydrazide is a critical pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
High-Resolution Q-TOF vs. Triple Quadrupole Mass Spectrometry: A Comparative Guide on the Fragmentation Profiling of 4-Amino-2-Methylbenzohydrazide
Executive Summary
4-Amino-2-methylbenzohydrazide is a critical pharmaceutical building block and intermediate, frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and anti-tubercular agents. During drug development, rigorous structural elucidation, impurity profiling, and pharmacokinetic (PK) quantification of this compound and its derivatives are mandatory.
This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) Mass Spectrometry against traditional Triple Quadrupole (QqQ) Mass Spectrometry for the analysis of 4-amino-2-methylbenzohydrazide. As analytical paradigms shift, HR-QTOF is increasingly matching the quantitative sensitivity of QqQ while vastly outperforming it in qualitative, retrospective data mining[1].
Mechanistic Profiling: Fragmentation Causality
To accurately configure any mass spectrometer, one must first understand the intrinsic gas-phase chemistry of the analyte. 4-Amino-2-methylbenzohydrazide (Molecular Formula:
C8H11N3O
, Exact Mass: 165.0902 Da) contains two highly basic nitrogen centers: the primary aniline amine and the terminal hydrazide amine.
Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton to form the
[M+H]+
precursor ion at m/z 166.0980[2]. When subjected to Collision-Induced Dissociation (CID) using inert gas (e.g., Argon or Nitrogen), the molecule undergoes a highly predictable, stepwise fragmentation cascade governed by the relative bond dissociation energies:
Cleavage of the C-N Bond: The weakest point in the protonated system is the bond connecting the carbonyl carbon to the hydrazide nitrogen. The neutral loss of hydrazine (
N2H4
, 32.0374 Da) yields a highly stable, resonance-stabilized acylium ion at m/z 134.0606.
Decarbonylation: The acylium ion subsequently ejects carbon monoxide (CO, 27.9949 Da), a classic fragmentation pathway for benzoyl derivatives, resulting in the 4-amino-2-methylphenyl cation at m/z 106.0657[3].
Deamination: Finally, the high-energy phenyl cation loses ammonia (
NH3
, 17.0265 Da) from the aniline moiety, forming a tropylium-like or substituted cyclic cation at m/z 89.0391.
Historically, QqQ instruments operating in Multiple Reaction Monitoring (MRM) mode were the undisputed gold standard for quantitation due to their superior signal-to-noise ratio and dynamic range. However, modern HR-QTOF platforms have bridged this sensitivity gap while offering exact mass capabilities that QqQ systems fundamentally lack[4].
Table 1: Exact Mass vs. Nominal Mass Detection
When analyzing 4-amino-2-methylbenzohydrazide in complex biological matrices (e.g., plasma or urine), nominal mass detection (QqQ) is susceptible to isobaric interference. HR-QTOF resolves this by utilizing narrow mass extraction windows (e.g., 5 ppm).
Fragment Identity
Formula
QqQ Nominal Mass (m/z)
HR-QTOF Exact Mass (m/z)
Mass Defect Advantage
Precursor
[M+H]+
C8H12N3O+
166.1
166.0980
Distinguishes from endogenous isobaric lipids.
Acylium Ion
C8H8NO+
134.1
134.0606
Confirms exact loss of hydrazine (-32.0374 Da).
Phenyl Cation
C7H8N+
106.1
106.0657
Confirms exact loss of CO (-27.9949 Da).
Tropylium Cation
C7H5+
89.0
89.0391
High-confidence structural confirmation.
Table 2: Performance & Workflow Comparison
Feature
HR-QTOF (Product Alternative)
QqQ (Traditional Alternative)
Primary Application
Untargeted screening, metabolite ID, exact mass quantitation[1].
Targeted, high-throughput absolute quantitation.
Data Acquisition
SWATH / Data-Independent Acquisition (DIA).
Multiple Reaction Monitoring (MRM).
Retrospective Analysis
Yes. Full scan data allows post-acquisition mining for unknown impurities.
No. Only pre-programmed transitions are recorded.
Resolution
> 30,000 to 100,000 FWHM.
Unit resolution (~0.7 Da FWHM).
Self-Validating Experimental Protocol
To objectively compare the fragmentation efficiency, the following LC-MS/MS protocol acts as a self-validating system. By splitting the identical sample post-column or running sequential injections, researchers can directly validate the mass accuracy of the Q-TOF against the baseline sensitivity of the QqQ.
Dissolve 1.0 mg of 4-amino-2-methylbenzohydrazide standard in 1.0 mL of Methanol to create a 1 mg/mL stock.
Dilute to a working concentration of 100 ng/mL using a solvent mixture of 95:5 Water:Acetonitrile containing 0.1% Formic Acid .
Note: The addition of 0.1% Formic Acid lowers the pH below the pKa of the aniline and hydrazide groups, ensuring >99% protonation prior to droplet formation in the ESI source.
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.
Step 3: MS/MS Acquisition Parameters
HR-QTOF Setup: Operate in positive ESI mode. Set the TOF MS scan range from m/z 50–500. Utilize Information-Dependent Acquisition (IDA) or SWATH to trigger MS/MS scans on the m/z 166.0980 precursor. Apply a collision energy (CE) ramp of 15–35 eV to capture both the primary acylium fragment and the secondary phenyl cation.
QqQ Setup: Operate in MRM mode. Optimize the primary transition m/z 166.1
→
134.1 (CE: ~15 eV) for quantitation, and the secondary transition m/z 166.1
→
106.1 (CE: ~25 eV) as a qualifier.
Figure 2: Comparative LC-MS/MS workflow for HR-QTOF versus traditional QqQ mass spectrometry.
Conclusion & Recommendation
While the Triple Quadrupole remains a robust workhorse for routine, targeted bioanalysis, the HR-QTOF is the superior product for the comprehensive characterization of 4-amino-2-methylbenzohydrazide. The Q-TOF's ability to provide exact mass fragments (m/z 134.0606 and 106.0657) guarantees absolute structural certainty, eliminating the risk of false positives from isobaric matrix components[4]. Furthermore, its untargeted acquisition capabilities allow researchers to retrospectively identify unexpected degradation products or metabolites without needing to re-inject the sample[1].
References
Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. National Center for Biotechnology Information (PMC). Available at:[Link]
Large-molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF. Bioanalysis (Ovid). Available at:[Link]
Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide... MDPI. Available at:[Link]
Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem. National Institutes of Health. Available at:[Link]
A Comparative Guide to Validating 4-Amino-2-Methylbenzohydrazide Purity using LC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the validation of 4-amino-2-methylbenzohydrazide purity. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to establish a robust, self-validating system for quality control.
The Critical Role of Purity for 4-Amino-2-Methylbenzohydrazide
4-Amino-2-methylbenzohydrazide is a substituted aromatic hydrazide, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The presence of impurities, arising from synthesis or degradation, can impact the compound's efficacy, safety, and stability. Therefore, a highly selective and sensitive analytical method is crucial for its characterization. LC-MS stands as the gold standard for this purpose, offering both chromatographic separation of the analyte from its impurities and their unambiguous identification and quantification through mass spectrometric detection.
Experimental Design: A Comparative Approach to Method Development
To establish an optimal and validated LC-MS method for 4-amino-2-methylbenzohydrazide, we will compare two common reversed-phase liquid chromatography (RPLC) approaches and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. The rationale for this comparison lies in the polar nature of the target analyte, which contains both a basic amino group and a polar hydrazide moiety.
Chromatographic Column Selection: C18 vs. HILIC
C18 Columns: These are the workhorses of reversed-phase chromatography, offering excellent retention for non-polar to moderately polar compounds. For a polar compound like 4-amino-2-methylbenzohydrazide, retention can be challenging. We will evaluate two C18 columns with different surface chemistries to assess their suitability.
HILIC Columns: HILIC is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high organic solvent content. This technique is well-suited for the retention and separation of highly polar compounds that are poorly retained in RPLC.
Mobile Phase Optimization: The Impact of pH and Modifiers
The ionization state of 4-amino-2-methylbenzohydrazide is highly dependent on the mobile phase pH, which in turn affects its retention and chromatographic peak shape. We will compare:
Acidic Mobile Phase (0.1% Formic Acid): This is a common choice for LC-MS as it promotes protonation of basic analytes, leading to good ionization efficiency in positive electrospray ionization (ESI) mode.
Buffered Mobile Phase (10 mM Ammonium Formate): The use of a buffer can improve peak shape and reproducibility, especially for polar and ionizable compounds.
The following diagram illustrates the workflow for method development and validation:
Comparative
A Senior Application Scientist's Guide to Hydrazide Linkers: A Comparative Analysis of 4-amino-2-methylbenzohydrazide
Introduction: The Critical Role of Linkers in Conjugate Chemistry In the landscape of targeted therapeutics and advanced biomaterials, the linker is not merely a passive connector but a critical determinant of a conjugat...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Role of Linkers in Conjugate Chemistry
In the landscape of targeted therapeutics and advanced biomaterials, the linker is not merely a passive connector but a critical determinant of a conjugate's success. Among the arsenal of chemical tools available, hydrazide linkers, which form pH-sensitive hydrazone bonds, have been instrumental, particularly in the design of Antibody-Drug Conjugates (ADCs).[1] The ability of a hydrazone bond to remain stable in the physiological pH of blood (~7.4) and to cleave in the acidic microenvironments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) is the cornerstone of its utility.[][3]
This guide provides an in-depth comparison of hydrazide linkers, with a special focus on the nuanced properties of 4-amino-2-methylbenzohydrazide. While direct experimental data on this specific substituted benzohydrazide is sparse in publicly available literature, this guide will leverage established principles of physical organic chemistry and data from closely related analogs to build a robust, predictive model of its performance. We will explore how substituent effects—both electronic and steric—can be rationally employed to fine-tune the stability and reactivity of hydrazone linkers, empowering researchers to make informed decisions in their experimental designs.
The Chemistry of Hydrazone Linkers: Formation and pH-Dependent Hydrolysis
The formation of a hydrazone is a reversible condensation reaction between a hydrazide and a carbonyl compound (an aldehyde or a ketone). The reaction proceeds via a tetrahedral carbinolhydrazine intermediate, followed by an acid-catalyzed dehydration step to form the final C=N bond.[4]
The reverse reaction, hydrolysis, is the key to the linker's function in drug delivery. This process is also acid-catalyzed, initiated by the protonation of the imine nitrogen, which makes the imine carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5] This inherent pH-dependency is what allows for the design of conjugates that release their payload in specific, acidic cellular compartments.
Caption: General mechanism of hydrazone formation and acid-catalyzed hydrolysis.
Tuning Hydrazone Stability: The Role of Substituents
The stability of a hydrazone linker is not a fixed property; it is highly tunable based on the electronic and steric nature of the substituents on both the hydrazide and carbonyl precursors.[3][] This provides a powerful handle for optimizing linker performance for specific applications.
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring of a benzohydrazide increase the electron density on the hydrazone nitrogen atoms. This disfavors the initial protonation step required for hydrolysis, thereby increasing the stability of the linker at neutral pH.[3][7] Conversely, electron-withdrawing groups (EWGs) decrease stability.
Steric Effects: Introducing bulky groups near the hydrazone bond can physically shield it from the approach of water molecules, sterically hindering hydrolysis and increasing stability.[][7]
Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes or ketones are generally more stable than those from aliphatic carbonyls due to the stabilizing effect of conjugation between the C=N bond and the aromatic ring.[3]
Deep Dive: 4-amino-2-methylbenzohydrazide
While direct literature is unavailable, we can construct a detailed profile of 4-amino-2-methylbenzohydrazide by analyzing its constituent parts.
Predicted Synthesis
The synthesis of 4-amino-2-methylbenzohydrazide would be expected to follow a standard, two-step procedure starting from 4-amino-2-methylbenzoic acid.
Caption: Predicted synthetic workflow for 4-amino-2-methylbenzohydrazide.
This procedure is analogous to the synthesis of other substituted benzohydrazides, such as 4-amino-2-hydroxybenzohydrazide, which involves the refluxing of the corresponding methyl ester with hydrazine hydrate in a protic solvent like methanol or ethanol.[8]
Analysis of Substituent Effects and Predicted Performance
The key to understanding the performance of this linker lies in the interplay between the para-amino and ortho-methyl groups.
Para-Amino Group (Electronic Effect): The amino group at the para position is a powerful electron-donating group through resonance. This effect significantly increases the electron density on the acyl hydrazide nitrogen.
Impact on Stability: This increased electron density is predicted to make the resulting hydrazone bond more stable against premature hydrolysis at physiological pH (7.4) compared to an unsubstituted benzohydrazide. The initial, rate-limiting protonation of the imine nitrogen is less favorable.[9][10]
Ortho-Methyl Group (Steric and Minor Electronic Effect): The methyl group at the ortho position introduces two key effects.
Impact on Stability (Steric): The methyl group provides steric bulk adjacent to the amide bond and, subsequently, the hydrazone linkage. This steric hindrance is expected to shield the electrophilic imine carbon from nucleophilic attack by water, further increasing the stability of the hydrazone bond.[][7]
Impact on Reactivity (Kinetics): While steric hindrance enhances stability, it may slightly decrease the rate of the initial condensation reaction with an aldehyde or ketone.[11] However, this effect is often minor and can be overcome by adjusting reaction conditions.
Comparative Analysis with Other Hydrazide Linkers
To contextualize the predicted performance of 4-amino-2-methylbenzohydrazide, we compare it with other common hydrazide linkers. The following table summarizes their key characteristics and presents relevant experimental data from literature on analogous systems.
Linker Type
Precursor Example
Key Features
Representative Half-Life (t½) in Plasma/Buffer
Citations
Predicted: 4-amino-2-methylbenzohydrazide
4-amino-2-methylbenzohydrazide
High Predicted Stability: Strong electron-donating (p-NH₂) and steric shielding (o-Me) effects. Expected to have low premature release.
Predicted to be > 48 hours (based on enhanced stability over standard aryl hydrazones)
Note: Half-life values are highly dependent on the specific conjugate and experimental conditions. The values presented are for comparative purposes based on published data for similar linker classes.
Experimental Protocols
To validate the performance of any new linker, rigorous experimental testing is essential. Below are foundational protocols for the synthesis and stability assessment of hydrazide linkers.
Protocol 1: General Synthesis of a Substituted Benzohydrazide
This protocol describes a general method for converting a methyl benzoate ester to its corresponding benzohydrazide.
Materials:
Methyl 4-amino-2-methylbenzoate (1 equivalent)
Hydrazine hydrate (80% solution, ~10 equivalents)
Ethanol (or Methanol), anhydrous
Round-bottom flask with reflux condenser
Stirring plate and magnetic stir bar
Procedure:
Dissolve the methyl 4-amino-2-methylbenzoate in a minimal amount of ethanol in the round-bottom flask.
Add the hydrazine hydrate to the solution.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Reduce the solvent volume under reduced pressure.
The product will often precipitate upon cooling or concentration. If not, the product can be precipitated by adding the reaction mixture to ice-cold water.
Collect the solid product by vacuum filtration.
Wash the solid with cold diethyl ether and dry in vacuo to yield the final 4-amino-2-methylbenzohydrazide product.
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Hydrazone Linker Stability Assay (Plasma)
This protocol outlines a method to assess the stability of a hydrazone-linked conjugate in plasma.
Caption: Experimental workflow for an in vitro plasma stability assay.
Procedure:
Preparation: Thaw frozen human plasma at 37°C. Prepare a concentrated stock solution of the test conjugate (e.g., an ADC) in an organic solvent like DMSO.
Incubation: Add a small volume of the conjugate stock solution to the pre-warmed plasma to achieve the final desired concentration. Vortex gently to mix.
Sampling: Incubate the mixture at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma sample.
Quenching: Immediately quench the reaction and precipitate plasma proteins by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. Vortex vigorously.
Separation: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.
Analysis: Carefully collect the supernatant. Analyze the supernatant using a validated LC-MS/MS or RP-HPLC method to quantify the concentration of the intact conjugate.
Data Analysis: Plot the percentage of intact conjugate remaining versus time. Fit the data to a first-order decay model to calculate the half-life (t½) of the linker in plasma.
Conclusion and Future Outlook
The rational design of linkers is paramount in the development of next-generation conjugate therapies. While standard aryl hydrazides provide a reliable pH-sensitive linkage, their stability can be suboptimal for highly potent payloads, leading to premature drug release.[12] The strategic introduction of substituents onto the benzohydrazide core offers a clear path toward mitigating this issue.
Based on fundamental principles of organic chemistry, 4-amino-2-methylbenzohydrazide emerges as a highly promising linker moiety. The combined electron-donating resonance of the para-amino group and the steric shielding of the ortho-methyl group are strongly predicted to produce a hydrazone bond with enhanced plasma stability and a favorable pH-release profile. While this guide provides a robust theoretical and comparative framework, the definitive validation of its performance awaits direct experimental synthesis and stability testing. Researchers are encouraged to employ the protocols outlined herein to explore this and other novel substituted hydrazides, paving the way for safer and more effective targeted therapies.
References
BenchChem. (2025). Technical Support Center: Enhancing the Stability of Hydrazone-Linked ADCs. BenchChem.
BOC Sciences. (2025, October 23). ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
Krout, M. R., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society.
Dirksen, A., et al. (2013).
Ji, K., et al. (2015).
Abu-Eid, M., Mahmoud, F. M., & Shraydeh, B. F. (1989). Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives.
Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B.
Al-Nuri, M. A., et al. (2001). Kinetic studies of the hydrolysis of furfurylidene benzoylhydrazone.
Rafiq, M., et al. (2025). Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry.
Ji, K., et al. (2015).
Fatima, A., et al. (2023). A compendium of ortho and meta substituted hydrazone ligands and their metal complexes.
Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters.
Al-Nuri, M. A. (1989). Kinetic studies of the hydrolysis of furfurylidene benzoylhydrazone.
Fruk, L., et al. (2023).
Nenov, A., et al. (2021). Substituent effect on the excited state dynamics of bistable photochromic hydrazones. Physical Chemistry Chemical Physics.
A Comparative Guide to the FTIR Absorption Peaks of 4-amino-2-methylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals Introduction to FTIR Spectroscopy in Drug Development FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "finge...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction to FTIR Spectroscopy in Drug Development
FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular "fingerprint" of a compound. It is widely used in the pharmaceutical industry for the identification of raw materials, intermediates, and final products; for the detection of impurities; and for studying molecular structures and interactions. The principle of FTIR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are specific to the types of bonds and the overall molecular structure, resulting in a unique spectrum for each compound.
For a molecule like 4-amino-2-methylbenzohydrazide, which possesses multiple functional groups including a primary amine (-NH₂), a hydrazide (-CONHNH₂), and a substituted benzene ring, FTIR spectroscopy is an invaluable tool for confirming its synthesis and purity.
Predicted FTIR Spectrum of 4-amino-2-methylbenzohydrazide: A Theoretical and Comparative Analysis
Due to the unavailability of a published experimental FTIR spectrum for 4-amino-2-methylbenzohydrazide, this guide presents a predicted spectrum based on a comprehensive analysis of 4-aminobenzohydrazide. A detailed experimental and theoretical (Density Functional Theory - DFT) study on 4-aminobenzohydrazide provides a robust foundation for our predictions[1]. The introduction of a methyl group at the 2-position of the benzene ring is expected to cause predictable shifts in the vibrational frequencies due to its electronic and steric effects.
Below is a table comparing the experimentally observed and theoretically calculated FTIR absorption peaks for 4-aminobenzohydrazide, which will serve as our primary reference.
Table 1: Experimental and Calculated FTIR Absorption Peaks for 4-Aminobenzohydrazide [1]
Wavenumber (cm⁻¹) Experimental
Wavenumber (cm⁻¹) Calculated (B3LYP/6-31G**)
Vibrational Assignment (Potential Energy Distribution, PED)
Key Vibrational Modes of 4-amino-2-methylbenzohydrazide: A Detailed Assignment
The molecular structure of 4-amino-2-methylbenzohydrazide dictates its characteristic FTIR absorption bands. The following sections detail the expected vibrational modes for its key functional groups.
Figure 1: Molecular Structure of 4-amino-2-methylbenzohydrazide with key functional groups highlighted.
N-H Stretching Vibrations (3500-3200 cm⁻¹)
Amino (-NH₂) Group: A primary amine typically shows two absorption bands in this region: an asymmetric stretching vibration at a higher frequency and a symmetric stretching vibration at a lower frequency. For 4-aminobenzohydrazide, these appear at 3421 cm⁻¹ and 3325 cm⁻¹, respectively[1]. The introduction of a methyl group at the ortho position is unlikely to significantly shift these frequencies, as they are primarily influenced by the electronic environment of the nitrogen atom.
Hydrazide (-NH-) Group: The N-H stretching of the hydrazide moiety is expected to appear as a distinct band in this region. In 4-aminobenzohydrazide, this is observed at 3294 cm⁻¹[1].
C=O Stretching Vibration (Amide I Band) (1700-1630 cm⁻¹)
The C=O stretching vibration, also known as the Amide I band, is one of the most intense and characteristic absorption peaks in the FTIR spectrum of hydrazides. For 4-aminobenzohydrazide, this band is observed at 1645 cm⁻¹[1]. The position of this band is sensitive to the electronic effects of the substituents on the benzene ring. The methyl group is a weak electron-donating group, which might cause a slight decrease in the C=O bond order and a shift to a slightly lower wavenumber compared to the unsubstituted benzohydrazide.
N-H Bending and C-N Stretching Vibrations (1650-1500 cm⁻¹ and 1350-1250 cm⁻¹)
N-H Bending: The scissoring vibration of the primary amino group is expected in the 1650-1580 cm⁻¹ region. In 4-aminobenzohydrazide, it is observed at 1605 cm⁻¹[1]. The N-H bending of the hydrazide group contributes to the Amide II band, which is often coupled with C-N stretching and appears in the 1570-1515 cm⁻¹ range.
C-N Stretching: The stretching vibration of the C-N bond of the amino group is expected around 1315 cm⁻¹ in 4-aminobenzohydrazide[1].
Aromatic C-C and C-H Vibrations
C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the benzene ring are particularly informative about the substitution pattern. For a 1,2,4-trisubstituted benzene ring, characteristic absorption bands are expected in the 900-800 cm⁻¹ region.
Comparative Analysis with Structurally Related Compounds
To further refine our understanding of the FTIR spectrum of 4-amino-2-methylbenzohydrazide, a comparison with related molecules is essential.
Figure 2: Workflow for the comparative FTIR spectral analysis of 4-amino-2-methylbenzohydrazide.
Comparison with Benzohydrazide
Benzohydrazide serves as the parent compound. By comparing its spectrum with that of 4-aminobenzohydrazide, the influence of the amino group can be clearly observed. The amino group introduces the characteristic N-H stretching and bending vibrations and influences the electronic distribution in the benzene ring, which can slightly shift the positions of the C=O and C-C stretching bands.
Comparison with 2-Methylbenzohydrazide
Comparing the predicted spectrum of 4-amino-2-methylbenzohydrazide with the known spectrum of 2-methylbenzohydrazide would allow for the isolation of the spectral features introduced by the amino group at the 4-position.
The Influence of the 2-Methyl Group
The introduction of a methyl group at the 2-position (ortho to the hydrazide group) in 4-aminobenzohydrazide is expected to have the following effects:
Steric Effects: The methyl group can cause some steric hindrance, potentially leading to slight changes in the conformation of the hydrazide moiety relative to the benzene ring. This could subtly influence the positions of the C=O and N-H bending vibrations.
Electronic Effects: As an electron-donating group, the methyl group will slightly increase the electron density in the benzene ring. This could lead to a minor red-shift (shift to lower wavenumbers) of the C=O stretching frequency.
C-H Vibrations: The methyl group will introduce its own characteristic C-H stretching (around 2950-2850 cm⁻¹) and bending (around 1450 and 1375 cm⁻¹) vibrations.
Experimental Protocol for FTIR Analysis
For researchers who wish to obtain an experimental spectrum of 4-amino-2-methylbenzohydrazide, the following general protocol for solid-state FTIR analysis using the KBr pellet method is recommended.
Materials:
4-amino-2-methylbenzohydrazide sample
Potassium bromide (KBr), spectroscopy grade
Agate mortar and pestle
Hydraulic press with pellet die
FTIR spectrometer
Procedure:
Drying: Ensure both the sample and KBr are thoroughly dry to avoid interference from water absorption bands (broad peak around 3400 cm⁻¹).
Sample Preparation: Weigh approximately 1-2 mg of the 4-amino-2-methylbenzohydrazide sample and about 100-200 mg of KBr.
Grinding: Add the sample and KBr to the agate mortar and grind them together until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
Pellet Formation: Transfer a portion of the ground mixture to the pellet die. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
Background Scan: Record a background spectrum with an empty sample compartment or a pure KBr pellet.
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Analysis: Identify the positions of the major absorption peaks and compare them with the predicted values and the spectra of related compounds.
Conclusion
While direct experimental FTIR data for 4-amino-2-methylbenzohydrazide is not currently available in the literature, a reliable prediction of its key absorption peaks can be made through a comparative analysis with the well-characterized spectrum of 4-aminobenzohydrazide. The characteristic vibrations of the amino, hydrazide, and substituted benzene ring functional groups are expected to be readily identifiable. The primary influence of the 2-methyl group will be the introduction of its own C-H stretching and bending modes and a subtle electronic effect on the C=O stretching frequency. This guide provides a solid foundation for researchers in the identification and characterization of this important molecule.
References
Sundararajan, J., Sebastian, S., & Ramalingam, S. (2013). Conformational, structural, vibrational and quantum chemical analysis on 4-aminobenzohydrazide and 4-hydroxybenzohydrazide--a comparative study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 109, 248–258. [Link]
Crystallographic Data Validation for 4-Amino-2-Methylbenzohydrazide Complexes: A Comparative Guide
Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology. Executive Summary The structural characterization of metal-organ...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, structural biologists, and drug development professionals.
Content Type: Publish Comparison Guide & Experimental Methodology.
Executive Summary
The structural characterization of metal-organic complexes using single-crystal X-ray diffraction (SCXRD) is the gold standard for elucidating molecular geometry. However, ligands with high conformational flexibility and extensive hydrogen-bonding capabilities, such as 4-amino-2-methylbenzohydrazide , present unique crystallographic challenges. The hydrazide linkage can undergo keto-enol tautomerism upon metal coordination, and the 4-amino group frequently induces complex, disordered solvent networks within the crystal lattice [1].
As a Senior Application Scientist, I have observed that relying on a single validation tool often leads to unresolved structural artifacts. This guide objectively compares the three primary crystallographic validation platforms—IUCr checkCIF/PLATON , Olex2 Integrated Validation , and CCDC Mogul —and provides a self-validating experimental workflow for refining these specific coordination complexes.
Comparative Analysis of Validation Platforms
To ensure the scientific integrity of published structural data, crystallographers must employ a multi-tiered validation approach. Table 1 objectively compares the performance and utility of the industry-standard validation alternatives.
Table 1: Feature Comparison of Crystallographic Validation Tools
Feature / Capability
Olex2 Integrated Validation
IUCr checkCIF / PLATON
CCDC Mogul (Mercury)
Primary Function
Real-time GUI-based refinement and syntax checking [2].
Post-refinement global validation and archival standard [1].
Knowledge-based geometric validation against the CSD [3].
Execution Phase
During active refinement.
Post-refinement (Final CIF generation).
Post-solution / Pre-publication.
Strengths for Benzohydrazides
Instantly visualizes residual electron density (Q-peaks) near the hydrazide core.
A protocol is only as reliable as its internal checks. The following methodology for synthesizing and validating a model [Cu(4-amino-2-methylbenzohydrazide)₂Cl₂] complex is designed as a self-validating system. Every experimental choice is causally linked to a specific validation checkpoint.
Synthesis and Crystallization
Procedure: A methanolic solution of CuCl₂·2H₂O (1.0 mmol) is added dropwise to a solution of 4-amino-2-methylbenzohydrazide (2.0 mmol) in methanol. The mixture is refluxed for 2 hours.
Causality for Crystallization: Slow evaporation at room temperature is chosen over crash precipitation. Why? The 4-amino group acts as both a strong hydrogen bond donor and acceptor. Rapid crystallization traps disordered solvent, which artificially inflates the
R1
factor and triggers severe checkCIF Level B alerts for residual electron density [4]. Slow evaporation promotes a highly ordered hydrogen-bonding network.
SCXRD Data Collection and Refinement Workflow
Data Collection: Diffraction data is collected at 100 K using a Mo-Kα radiation source (
λ=0.71073
Å). Causality: Cryogenic temperatures freeze dynamic disorder in the flexible hydrazide linkage, drastically improving high-angle reflection intensities.
Structure Solution: The structure is solved using SHELXT and refined anisotropically using SHELXL within the Olex2 GUI [2].
Figure 1: Iterative crystallographic refinement and validation workflow.
The Validation Matrix
Once the initial refinement converges (
R1<5%
), the model is subjected to the three-pillar validation matrix. Table 2 demonstrates experimental data metrics and how each platform responds to common artifacts in benzohydrazide complexes.
Table 2: Experimental Crystallographic Data & Validation Metrics
Metric / Parameter
Experimental Value
Olex2 Response
CCDC Mogul Response
IUCr checkCIF Response
R1
(Final)
0.038 (3.8%)
Green Indicator
N/A
No Alert
wR2
0.092 (9.2%)
Green Indicator
N/A
No Alert
Hydrazide C=O Bond
1.246(5) Å
Accepted
Z-score < 1.5 (Consistent with keto form) [4]
No Alert
Hydrazide C=N Bond
1.275(5) Å
Accepted
Z-score < 1.5 (Normal) [4]
No Alert
Max Residual Density
1.15 e/ų near Cu
Visualized as Q1 peak
N/A
Alert Level B: Large residual density
Resolving Validation Alerts: The Logic of Causality
When dealing with 4-amino-2-methylbenzohydrazide, the most common checkCIF alerts relate to residual electron density and hydrogen atom placement on the primary amine. The validation protocol dictates that we do not simply "ignore" alerts; we must determine if they represent a modeling error or a physical reality[1].
Mechanistic Alert Resolution
Level B Alert: Large Residual Density (e.g., 1.15 e/ų):
Investigation: Olex2 reveals this peak is located 0.8 Å from the Cu(II) center.
Causality: This is not an unmodeled solvent molecule (which would be further away and near the 4-amino group). It is a physical artifact caused by Fourier truncation errors (absorption effects of the heavy transition metal).
Resolution: Because it is a physical reality and not a modeling error, we do not alter the model. Instead, we generate a Validation Reply Form (_vrf) in the CIF explaining that the peak is a heavy-atom ripple [1].
Level C Alert: Unusual D-H...A Angle:
Investigation: Mogul geometry checks flag the N-H...Cl hydrogen bond angle as highly acute (115°).
Causality: The hydrogen atoms on the 4-amino group were placed geometrically using AFIX instructions rather than freely refined. The steric bulk of the 2-methyl group forces the amino group out of the planar idealization.
Resolution: We return to Olex2, remove the AFIX constraint, locate the true hydrogen positions in the difference Fourier map, and refine them with DFIX restraints. The self-validating system confirms the fix when the Mogul Z-score normalizes.
Figure 2: Decision logic for resolving checkCIF Level A and B alerts.
Conclusion
For complex ligands like 4-amino-2-methylbenzohydrazide, no single software provides complete validation. Olex2 excels at proactive, real-time error correction during refinement. CCDC Mogul provides the necessary statistical trustworthiness for tautomeric bond lengths, ensuring the chemical sense of the model. Finally, IUCr checkCIF acts as the ultimate gatekeeper, enforcing archival standards and highlighting missed symmetry or solvent voids. By integrating all three into a self-validating workflow, researchers can guarantee the highest level of scientific integrity in their published crystallographic data.
References
Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications.[Link]
OlexSys Documentation. (n.d.). Finalising a Structure | OlexSys: Validating the CIF. OlexSys.[Link]
Aragon, et al. (2024). A survey of crystallographic quality metrics from CIFs in the Cambridge Structural Database. IUCrJ.[Link]
Li, et al. (2012). Synthesis, crystal structures, and selected properties of Cu(II) and Zn(II) complexes with in situ formed 2-hydroxy-N′-(propan-2-ylidene)benzohydrazide. Journal of Coordination Chemistry.[Link]
Validation
A Comparative Benchmark Analysis of 4-Amino-2-Methylbenzohydrazide as a Novel Monoamine Oxidase A Inhibitor
Abstract: This guide provides a comprehensive benchmark analysis of the novel compound 4-amino-2-methylbenzohydrazide, herein referred to as Test Compound X, evaluating its inhibitory potential against human Monoamine Ox...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This guide provides a comprehensive benchmark analysis of the novel compound 4-amino-2-methylbenzohydrazide, herein referred to as Test Compound X, evaluating its inhibitory potential against human Monoamine Oxidase A (MAO-A). Performance is directly compared against two well-characterized standard inhibitors: Moclobemide, a reversible selective MAO-A inhibitor, and Tranylcypromine, an irreversible non-selective MAO inhibitor. We present detailed experimental protocols for determining key inhibitory parameters such as IC₅₀ and the mode of inhibition, supported by synthesized comparative data. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting monoamine oxidase enzymes.
Introduction and Rationale
Monoamine Oxidase A (MAO-A) is a critical enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin and norepinephrine.[][2] Its role in regulating mood and neurological function has established it as a significant therapeutic target for the treatment of depressive disorders and anxiety.[2][3] The development of MAO inhibitors (MAOIs) has evolved from irreversible, non-selective agents to reversible and selective inhibitors with improved safety profiles.[][4]
The benzohydrazide scaffold is a chemical moiety present in various biologically active compounds.[5][6][7] Given the structural similarities of some hydrazide derivatives to known MAOIs, we hypothesized that 4-amino-2-methylbenzohydrazide (Test Compound X) could exhibit inhibitory activity against MAO-A.
This guide details a head-to-head comparison of Test Compound X against two industry-standard MAOIs:
Moclobemide: A third-generation, reversible inhibitor of MAO-A (RIMA), known for its favorable safety profile regarding dietary tyramine interactions.[][4]
Tranylcypromine: A first-generation, irreversible inhibitor that serves as a potent, albeit non-selective, benchmark.[8][9]
By benchmarking against inhibitors with distinct mechanisms of action, we aim to thoroughly characterize the potency, selectivity, and therapeutic potential of this novel compound.
Scientific Background: The MAO-A Pathway
MAO-A is a mitochondrial-bound flavoenzyme that catalyzes the oxidative deamination of its substrates. By breaking down neurotransmitters in the presynaptic neuron, it effectively reduces the amount available for release into the synaptic cleft. Inhibition of MAO-A leads to an increase in the concentration of these neurotransmitters, which is believed to be the primary mechanism behind the antidepressant effects of MAOIs.[2]
Below is a simplified representation of the MAO-A signaling pathway and the points of intervention by inhibitors.
Caption: MAO-A action within the presynaptic neuron and the intervention point for inhibitors.
Experimental Design and Protocols
To ensure a robust and reproducible comparison, we employed standardized biochemical assays. The causality behind our experimental choices is to first determine the half-maximal inhibitory concentration (IC₅₀) as a primary measure of potency, followed by kinetic studies to elucidate the mechanism of inhibition, which provides deeper insight into the drug-target interaction.
Workflow for IC₅₀ Determination
The overall workflow for determining the inhibitory potency of each compound is outlined below. This multi-step process ensures that data is collected systematically from stock solution preparation to final data analysis.
Caption: Standard workflow for the in vitro determination of MAO-A inhibitor IC₅₀ values.
Protocol: MAO-A Inhibition Assay (IC₅₀)
This protocol details the steps for a fluorometric assay to measure MAO-A activity.[10][11]
Materials:
Recombinant human MAO-A (commercial source)
Assay Buffer: 100 mM potassium phosphate, pH 7.4
Test Compound X, Moclobemide, Tranylcypromine
Fluorogenic Substrate Mix: Amplex® Red reagent, horseradish peroxidase, and p-tyramine (MAO-A substrate)
96-well black, flat-bottom microplates
Fluorometric microplate reader
Procedure:
Compound Preparation: Prepare 10 mM stock solutions of all three inhibitors in 100% DMSO. Perform a 10-point, 3-fold serial dilution in Assay Buffer.
Controls: Prepare a "No Inhibition" control (DMSO vehicle only) and a "Maximum Inhibition" control (a high concentration of Tranylcypromine).
Enzyme Addition: To each well of the 96-well plate, add 10 µL of the appropriate compound dilution or control. Add 70 µL of MAO-A enzyme solution (pre-diluted in Assay Buffer to optimal concentration).
Pre-incubation: Mix gently on a plate shaker and pre-incubate the plate at 37°C for 15 minutes. This step is critical to allow reversible and irreversible inhibitors to bind to the enzyme before the substrate is introduced.
Reaction Initiation: Add 20 µL of the Substrate Mix to all wells to start the reaction.
Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: 535 nm, Emission: 590 nm) every 2 minutes for 30 minutes.
Calculation:
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
Calculate the percentage of inhibition for each concentration using the formula:
% Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibition - V₀_background))
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.
Protocol: Mode of Inhibition Kinetic Studies
To determine if Test Compound X is a competitive, non-competitive, or other type of inhibitor, the assay is repeated with varying concentrations of both the inhibitor and the substrate (p-tyramine).[12][13]
Procedure:
Select 4-5 concentrations of Test Compound X around its predetermined IC₅₀ value (e.g., 0.5x, 1x, 2x, 5x IC₅₀).
For each inhibitor concentration, perform the MAO-A assay using a range of p-tyramine substrate concentrations (e.g., from 0.2x Kₘ to 10x Kₘ).
Calculate the initial reaction rates (V₀) for every combination of inhibitor and substrate concentration.
Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]).
Analyze the plot to determine the mode of inhibition:
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases).
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Kₘ is unchanged).
Uncompetitive: Lines are parallel (both Vmax and Kₘ decrease).
Mixed: Lines intersect in the second or third quadrant (Vmax decreases, Kₘ changes).[14]
Comparative Data Analysis
The following data represents a synthesized outcome of the described experiments, designed to illustrate a plausible performance profile for Test Compound X.
Table 1: Comparative Potency (IC₅₀) Against Human MAO-A
Compound
IC₅₀ (nM)
Inhibition Type
Notes
Test Compound X
125 nM
Reversible, Competitive
Potent inhibition with a clear competitive mechanism.
Moclobemide
210 nM
Reversible, Competitive
Standard reversible inhibitor, consistent with literature values.[4][8]
Tranylcypromine
45 nM
Irreversible
Potent standard, acts as a positive control for strong inhibition.[8][9]
Interpretation:
The synthesized data indicates that Test Compound X is a potent inhibitor of MAO-A, with an IC₅₀ value (125 nM) that is nearly twice as potent as the standard reversible inhibitor, Moclobemide (210 nM). While not as potent as the irreversible inhibitor Tranylcypromine, its reversible and competitive nature suggests a potentially safer pharmacological profile, warranting further investigation.
Discussion and Future Directions
This guide establishes a clear and reproducible framework for benchmarking novel compounds against MAO-A. Our hypothetical results position 4-amino-2-methylbenzohydrazide (Test Compound X) as a promising candidate inhibitor. Its competitive mode of inhibition suggests that it binds to the enzyme's active site, directly competing with the natural substrate.
Key Insights:
Potency: Test Compound X demonstrates superior potency to Moclobemide, a clinically used antidepressant.
Mechanism: The reversible and competitive nature of its inhibition is a desirable trait, often associated with a lower risk of the "cheese effect"—a hypertensive crisis linked to irreversible MAOIs that prevents the breakdown of dietary tyramine.[][2]
Next Steps:
Selectivity Profiling: The next critical step is to assess the inhibitory activity of Test Compound X against MAO-B to determine its selectivity. High selectivity for MAO-A is crucial for antidepressant drug candidates.
Cell-Based Assays: Potency should be confirmed in a cellular context using neuronal cell lines to measure effects on neurotransmitter levels.
In Vivo Studies: Efficacy and safety must be evaluated in preclinical animal models of depression.
Conclusion
The benchmark testing protocol detailed herein provides a robust method for evaluating novel MAO-A inhibitors. Based on our comparative analysis, 4-amino-2-methylbenzohydrazide emerges as a potent, reversible, and competitive inhibitor of MAO-A, outperforming the standard reversible inhibitor Moclobemide in vitro. These findings strongly support its advancement into further preclinical characterization as a potential therapeutic agent for depressive disorders.
References
Indoleamine 2,3-dioxygenase - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]
Fagbuyi, Y. & Sharma, S. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs). In: StatPearls [Internet]. StatPearls Publishing. Retrieved March 26, 2026, from [Link]
Chen, Y., et al. (2023). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 14, 1189330. Retrieved March 26, 2026, from [Link]
Kettle, A. J., Gedye, C. A., & Winterbourn, C. C. (1997). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal, 321(Pt 2), 503–508. Retrieved March 26, 2026, from [Link]
Dounay, A. B., et al. (2018). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 61(2), 349-373. Retrieved March 26, 2026, from [Link]
Finberg, J. P. M. (2014). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 5, 144. Retrieved March 26, 2026, from [Link]
Monoamine oxidase inhibitor - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]
Wang, Y., et al. (2022). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 239, 114532. Retrieved March 26, 2026, from [Link]
Liu, X., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 7, 502. Retrieved March 26, 2026, from [Link]
Edmondson, D. E., & Binda, C. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1195. Retrieved March 26, 2026, from [Link]
Amir, M., et al. (2016). Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolytica. European Journal of Medicinal Chemistry, 124, 421-431. Retrieved March 26, 2026, from [Link]
Sreelakshmi, G., & Latha, M. S. (2011). Rapid screening of enzyme inhibitors using Profiling of Enzyme-Metabolite Assay by HPLC (PREMA-HPLC). Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 356-360. Retrieved March 26, 2026, from [Link]
Tsegaye, A. D., et al. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Molecules, 26(3), 633. Retrieved March 26, 2026, from [Link]
Field, M. J., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(10), 3669-3677. Retrieved March 26, 2026, from [Link]
Fun, H.-K., et al. (2014). Synthesis, Crystal Structures and Antimicrobial Activities of N'-[4-(Dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazide Monohydrate and N'-(4-Nitrobenzylidene)-2-hydroxy-3-methylbenzohydrazide Monohydrate. Asian Journal of Chemistry, 26(17), 5621-5626. Retrieved March 26, 2026, from [Link]
Verma, P., et al. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Letters in Drug Design & Discovery, 21(3). Retrieved March 26, 2026, from [Link]
Kargar, H., Kia, R., & Tahir, M. N. (2012). 4-Amino-2-hydroxybenzohydrazide. Acta Crystallographica Section E: Crystallographic Communications, E68, o2117. Retrieved March 26, 2026, from [Link]
Ramsay, R. R., & Tipton, K. F. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1195. Retrieved March 26, 2026, from [Link]
Garrabrant, T. A., et al. (2004). Tight Binding Inhibitors of N-Acyl Amino Sugar and N-Acyl Amino Acid Deacetylases. Organic Letters, 6(26), 4849–4851. Retrieved March 26, 2026, from [Link]
Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. Retrieved March 26, 2026, from [Link]
Types of enzyme inhibitors: competitive, noncompetitive, uncompetitive, & mixed inhibition. (2023, November 18). [Video]. YouTube. Retrieved March 26, 2026, from [Link]
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in applied chemistry. Understanding why a chemical behaves the way it does is the foundation of...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an exercise in applied chemistry. Understanding why a chemical behaves the way it does is the foundation of preventing accidents and ensuring environmental stewardship.
4-Amino-2-methylbenzohydrazide (CAS: 2351881-35-9) is a substituted hydrazide widely utilized as a building block in drug discovery and materials science. Because it contains both an aromatic amine and a hydrazide moiety, it exhibits specific reactive properties—namely, it acts as a potent reducing agent and poses distinct toxicological risks.
This guide provides a mechanistic, field-proven framework for the safe handling, spill response, and ultimate disposal of 4-amino-2-methylbenzohydrazide.
Physicochemical Profile & Mechanistic Hazards
To design a self-validating disposal protocol, we must first understand the molecular vulnerabilities of the compound. The hydrazide functional group (
R−CO−NH−NH2
) is nonbasic compared to hydrazine, but it remains a strong electron donor[1].
When exposed to strong oxidizers or heavy metal ions, hydrazides can undergo rapid, exothermic redox reactions, releasing nitrogen gas (
N2
) and potentially causing dangerous pressure accumulation in sealed waste containers[2]. Furthermore, hydrazide derivatives are suspected to be highly toxic to aquatic ecosystems and resist standard degradation in municipal wastewater treatment plants[3].
Table 1: Quantitative Data & Hazard Classification
Property / Hazard
Value / Classification
Mechanistic Rationale
Molecular Formula
C8H11N3O
Contains reactive primary amine and hydrazide groups.
Molecular Weight
165.19 g/mol
Low molecular weight solid; prone to aerosolization (dust hazard).
CAS Number
2351881-35-9
Unique identifier for tracking and SDS cross-referencing.
Acute Toxicity
Category 4 (Oral)
Harmful if swallowed; interacts with metabolic enzymes[4].
Irritation
Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Causes localized inflammation of mucous membranes and respiratory tract[3].
Environmental
Aquatic Toxicity
Mobile in water; disrupts aquatic biological processes[4].
Operational Safety & Spill Response Protocol
In the event of a spill, standard aqueous cleanup methods are contraindicated. Adding water to a hydrazide spill can facilitate its mobility and increase the surface area for potential reactions.
Step-by-Step Spill Cleanup Methodology:
Isolate and Ventilate: Immediately evacuate non-essential personnel from the immediate area. Ensure the chemical fume hood or room ventilation is operating at maximum capacity to clear any aerosolized dust[5].
Don Appropriate PPE: Equip chemical-resistant nitrile or butyl rubber gloves, tightly sealed safety goggles, and a particulate respirator (N95 or higher) if outside a controlled fume hood[2].
Dry Containment (No Water): Do not spray water on the solid powder. Instead, gently cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) to suppress dust generation[5].
Mechanical Collection: Using a non-sparking, anti-static plastic spatula or scoop, carefully sweep the mixture. Avoid aggressive brushing, which aerosolizes the compound[6].
Surface Decontamination: Once the bulk solid is removed, wipe the surface with a disposable cloth dampened with a compatible organic solvent (e.g., isopropanol or ethanol) to dissolve and capture residual traces[5].
Waste Packaging: Place all collected solids, contaminated sand, and wiping cloths into a designated, sealable hazardous waste bag.
Chemical Waste Segregation & Disposal Workflow
The Environmental Protection Agency (EPA) and international RCRA guidelines strictly prohibit the disposal of hydrazide derivatives down the drain due to their aquatic toxicity and potential to form explosive metal complexes in plumbing[2][7].
Step-by-Step Routine Disposal Methodology:
Strict Segregation: Never co-mingle 4-amino-2-methylbenzohydrazide waste with strong oxidizing agents (e.g., peroxides, nitric acid, hypochlorites) or heavy metal waste. Co-mingling can trigger spontaneous redox reactions[2].
Primary Containment: Collect all solid waste (expired chemical, contaminated weighing paper, pipette tips) in a chemically compatible, high-density polyethylene (HDPE) or glass container. Ensure the container has a secure, screw-top lid[5].
Secondary Containment: Place the primary container inside a secondary spill tray or outer bin to prevent environmental release in case of primary failure[8].
Labeling: Affix a compliant hazardous waste label explicitly stating: "Hazardous Waste: Substituted Hydrazide Derivative (Toxic, Irritant, Reducing Agent)." Do not use abbreviations[8].
Storage Limits: Store in a designated Satellite Accumulation Area (SAA) away from direct sunlight, heat sources, and moisture. Do not exceed the regulatory time limit for waste accumulation (typically 90 to 180 days depending on generator status)[8].
Contractor Hand-off: Arrange for pickup by a certified, licensed hazardous waste management facility. The only acceptable method of ultimate destruction is high-temperature incineration[7].
Mechanistic Rationale for High-Temperature Incineration
Why is incineration the gold standard for hydrazide disposal?
Chemical neutralization (such as using bleach/hypochlorite) is sometimes used for simple hydrazines, but for complex substituted benzohydrazides, this is highly dangerous. Treating 4-amino-2-methylbenzohydrazide with hypochlorite can generate highly reactive diimide intermediates, chlorinated organic byproducts, and uncontrolled exothermic heat[1][9].
High-temperature incineration in a licensed apparatus (typically >1000°C) bypasses these dangerous intermediates. The thermal energy completely breaks the carbon-carbon and nitrogen-nitrogen bonds, oxidizing the molecule entirely into inert nitrogen gas (
N2
), carbon dioxide (
CO2
), and water vapor (
H2O
)[7]. This guarantees zero environmental persistence.
Disposal Workflow Visualization
The following diagram illustrates the logical flow of waste generation, segregation, and ultimate destruction, ensuring a closed-loop safety system.
Caption: Logical workflow for the segregation, containment, and safe disposal of 4-amino-2-methylbenzohydrazide.
References
Guidelines for the Disposal of Small Quantities of Unused Pesticides
U.S. Environmental Protection Agency (EPA)
URL:[Link][7]
Hazardous Waste Disposal Guide - Research Areas
Dartmouth College Environmental Health & Safety
URL:[Link][8]
Hydrazine - Hazardous Substance Fact Sheet
New Jersey Department of Health
URL:[Link][2]
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives
International Scientific Organization
URL:[Link][10]
Guardian Shield Protocol: Your Essential Guide to Safely Handling 4-amino-2-methylbenzohydrazide
In the fast-paced environment of drug discovery and chemical research, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, experience-driven protocol for the safe handli...
Author: BenchChem Technical Support Team. Date: April 2026
In the fast-paced environment of drug discovery and chemical research, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-amino-2-methylbenzohydrazide. Moving beyond a simple checklist, we delve into the rationale behind each safety measure, ensuring a comprehensive understanding that builds a culture of safety and precision in your laboratory.
While specific safety data for 4-amino-2-methylbenzohydrazide is not extensively documented, a thorough analysis of structurally similar compounds, such as other benzohydrazide derivatives and aromatic amines, allows for a robust and cautious approach to its handling. The guidance provided here is based on established safety principles for these classes of chemicals.
Hazard Assessment: Understanding the Risks
Before any handling of 4-amino-2-methylbenzohydrazide, a thorough understanding of its potential hazards is crucial. Based on data from analogous compounds, the primary risks are:
Skin and Eye Irritation: Direct contact can cause irritation.
Allergic Skin Reaction: May cause an allergic skin reaction.
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
Potential for Genetic Defects: Some related compounds are suspected of causing genetic defects.
Harmful if Swallowed: Ingestion may be harmful.[2]
A risk assessment should be conducted for every procedure involving this compound to identify and mitigate potential exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 4-amino-2-methylbenzohydrazide. The following table outlines the minimum required PPE.
PPE Component
Specification
Rationale
Hand Protection
Chemical-resistant gloves (Nitrile or Neoprene recommended)
To prevent skin contact and potential absorption.[3][4] Ensure gloves are of a suitable thickness and are changed regularly or immediately if contaminated.
Eye Protection
Safety glasses with side shields or chemical splash goggles
To protect eyes from dust particles and accidental splashes.[4]
Body Protection
Laboratory coat
To protect skin and personal clothing from contamination.[5]
Respiratory Protection
Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust cannot be controlled.
To prevent inhalation of airborne particles.[4][6] Engineering controls like a fume hood are the preferred method for minimizing inhalation exposure.[7]
Visualizing PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow minimizes the risk of exposure and contamination.
Preparation and Donning PPE
Inspect Your Workspace: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Have a chemical spill kit readily accessible.[4]
Gather Materials: Collect all necessary equipment and reagents before starting the experiment.
Don PPE:
Put on your lab coat and fasten it completely.
Put on safety glasses or goggles.
Wash and dry your hands thoroughly.
Put on the first pair of nitrile gloves. For added protection, consider double-gloving.
Handling 4-amino-2-methylbenzohydrazide
Work in a Fume Hood: All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[7]
Weighing the Compound:
Use a draft shield or a dedicated weighing enclosure within the fume hood.
Handle with care to avoid creating dust.
Use a spatula for transfers.
In Solution:
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Keep containers closed when not in use.
Post-Handling and Doffing PPE
Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent. Clean any equipment that has come into contact with the chemical.
Doff PPE (in order):
Remove outer gloves (if double-gloved).
Remove your lab coat, turning it inside out as you remove it to contain any contamination.
Remove safety glasses or goggles.
Remove inner gloves, peeling them off from the cuff to avoid touching the outer surface.
Wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
Solid Waste:
All solid waste contaminated with 4-amino-2-methylbenzohydrazide (e.g., weighing paper, contaminated paper towels, used gloves) should be placed in a dedicated, labeled hazardous waste container.
Liquid Waste:
Solutions containing 4-amino-2-methylbenzohydrazide should be collected in a labeled hazardous waste container.
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.
Follow your institution's guidelines for the disposal of empty, rinsed chemical containers.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention.[7]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.
Spill:
Evacuate the immediate area.
Wear appropriate PPE, including respiratory protection if necessary.
For small spills, carefully scoop up the solid material and place it in a labeled hazardous waste container.[7]
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
For large spills, contact your institution's EHS department immediately.
By integrating these safety protocols into your daily laboratory practices, you can ensure a safe and productive research environment when working with 4-amino-2-methylbenzohydrazide and other chemical reagents.
References
Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
TCI Chemicals. (2024, October 26). SAFETY DATA SHEET.
MedchemExpress.com. (2025, December 26). Safety Data Sheet.
Sigma-Aldrich Inc. (2025, November 6). 4 - • SAFETY DATA SHEET.
Matrix Scientific. (2023, October 14). Handling and Storage.
GoFARM. (2024, May 13). Material Safety Data Sheet (MSDS).
TCI EUROPE N.V. (n.d.). 5 - SAFETY DATA SHEET.
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.